molecular formula C10H9NO3 B147418 N-Phenylmaleamic acid CAS No. 555-59-9

N-Phenylmaleamic acid

Cat. No.: B147418
CAS No.: 555-59-9
M. Wt: 191.18 g/mol
InChI Key: WHZLCOICKHIPRL-SREVYHEPSA-N
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Description

N-Phenylmaleamic acid serves as a crucial synthetic intermediate in organic and polymer chemistry. Its primary research value lies in its role as a direct precursor in the synthesis of N-phenylmaleimide (PMI), a valuable monomer and building block. The dehydration and ring closure of this compound to form the maleimide structure is a key reaction step that has been mechanistically studied to improve product selectivity . This transformation is vital for creating maleimide-functionalized materials. In materials science, this compound and its derivatives are investigated for the functionalization of polymers like polypropylene. This process enhances the compatibility of hydrophobic polymers with more polar components, such as in polymer blends and composites, which can significantly improve the material's final properties . The reactivity of the compound, featuring both carboxylic acid and amide functional groups, allows it to participate in further chemical modifications, making it a versatile subject for research in developing advanced materials with tailored characteristics, including improved thermal stability or self-healing capabilities .

Properties

IUPAC Name

(Z)-4-anilino-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-7H,(H,11,12)(H,13,14)/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZLCOICKHIPRL-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50876272
Record name Maleanilic acid
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Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

555-59-9
Record name N-Phenylmaleamic acid
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Record name Maleanilic acid
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Record name Maleanilic acid
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Record name Maleanilic acid
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Record name 4-oxo-4-(phenylamino)isocrotonic acid
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Record name MALEANILIC ACID
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Foundational & Exploratory

what is the CAS number for N-Phenylmaleamic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to N-Phenylmaleamic Acid (CAS: 555-59-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its common name maleanilic acid, is an organic compound with the CAS Registry Number 555-59-9.[1][2][3] It is characterized by a maleamic acid backbone substituted with a phenyl group on the nitrogen atom.[4][5] This compound serves as a crucial intermediate in organic synthesis, most notably in the production of N-phenylmaleimide, a valuable reagent in Diels-Alder reactions and a building block for polymers and antimicrobial agents.[4][6] Its derivatives have also been explored for their potential in pharmaceutical applications, including as antitumor agents.[4] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.

Chemical and Physical Properties

This compound is typically a white to off-white or pale yellow crystalline solid at room temperature.[5][7] It possesses both a carboxylic acid and an amide functional group, allowing it to exhibit both acidic and basic properties.[5] Key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Registry Number 555-59-9[1][2][3][4]
Molecular Formula C₁₀H₉NO₃[1][2][3][4]
Molecular Weight 191.18 g/mol [2][4]
IUPAC Name (2Z)-4-Oxo-4-(phenylamino)-2-butenoic acid[4][5]
Melting Point 192 °C (decomposes)[2]
Appearance White to off-white/pale yellow crystalline solid[5][7]
Apparent Density 1.418 g/mL at 30 °C
logP (Octanol/Water) 1.915 (Calculated)[8]
Water Solubility <0.1 g/100 mL at 27 °C

Solubility Data

The solubility of this compound in various solvents at 27 °C is presented below.

SolventSolubility ( g/100 mL)
Dimethylformamide12.9
Butyl Cellosolve1.1
Dioxane0.9
Acetone0.3
Methanol0.3
Acetonitrile0.2
Ethanol0.2
Benzene<0.1
Carbon tetrachloride<0.1
Chloroform<0.1
Ether<0.1
Toluene<0.1
Water<0.1

Experimental Protocols

Synthesis of this compound

This compound is readily synthesized via the acylation of aniline with maleic anhydride.[4][9][10] The reaction is typically exothermic and proceeds in high yield.

Materials:

  • Maleic anhydride

  • Aniline

  • Anhydrous ethyl ether (or dichloromethane or toluene)[6][7]

Procedure:

  • Dissolve maleic anhydride (1 equivalent) in a suitable solvent such as anhydrous ethyl ether in a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel.[6]

  • While stirring the solution, add a solution of aniline (1 equivalent) in the same solvent dropwise through the dropping funnel.[6] The reaction is exothermic, and a thick suspension will form.[6][7]

  • After the addition is complete, continue to stir the suspension at room temperature for 1 hour.[6]

  • Cool the mixture to 15–20 °C in an ice bath.[6]

  • Collect the precipitated product by suction filtration and wash it with the solvent used in the reaction.[6][7]

  • The resulting this compound is obtained in high yield (typically 97–98%).[6]

Synthesis of N-Phenylmaleimide from this compound

This compound can be cyclized to N-Phenylmaleimide via dehydration.[4][6]

Materials:

  • This compound

  • Acetic anhydride

  • Anhydrous sodium acetate

Procedure:

  • In an Erlenmeyer flask, prepare a mixture of acetic anhydride and anhydrous sodium acetate.[6]

  • Add this compound to the mixture.[6]

  • Heat the suspension on a steam bath with swirling for approximately 30 minutes to dissolve the solids.[6]

  • Cool the reaction mixture to near room temperature and then pour it into ice water.[6]

  • Collect the precipitated N-Phenylmaleimide by suction filtration.[6]

  • Wash the product with cold water and then with petroleum ether.[6]

  • The crude N-phenylmaleimide can be further purified by recrystallization from a suitable solvent like cyclohexane.[6]

Synthetic Workflow and Applications

The primary application of this compound is as a precursor in chemical synthesis. The following diagrams illustrate its synthesis and subsequent conversion, as well as its role as a chemical intermediate.

G Synthesis of this compound MA Maleic Anhydride NPMA This compound MA->NPMA Aniline Aniline Aniline->NPMA Solvent Anhydrous Solvent (e.g., Ether) Solvent->NPMA Reaction Medium

Caption: Synthesis of this compound.

G Conversion to N-Phenylmaleimide NPMA This compound NPMI N-Phenylmaleimide NPMA->NPMI Dehydration Reagents Acetic Anhydride, Sodium Acetate Reagents->NPMI Water Water NPMI->Water - H₂O

Caption: Dehydration to N-Phenylmaleimide.

G Role as a Chemical Intermediate NPMA This compound NPMI N-Phenylmaleimide NPMA->NPMI Key Precursor Polymers Polymers NPMI->Polymers Antimicrobials Antimicrobial Agents NPMI->Antimicrobials DielsAlder Diels-Alder Adducts NPMI->DielsAlder

Caption: this compound's role as an intermediate.

Biological and Pharmacological Activity

While primarily used as a chemical intermediate, this compound and its derivatives have been investigated for several biological activities.

  • Antimicrobial Activity: Preliminary studies have shown that this compound exhibits antimicrobial properties against certain bacteria and fungi.[4]

MicroorganismInhibition Zone (mm) at 50 mg/mL
Staphylococcus aureus15
Klebsiella pneumoniae12
Candida albicans10
  • Herbicide Antidote: It has been studied for its potential to protect crops from injury caused by certain herbicides by enhancing detoxification pathways within the plants.[4]

  • Anticancer Potential: Derivatives of this compound have demonstrated promising anticancer activity against various cancer cell lines, including human colon carcinoma (HCT-116) and human breast carcinoma (MCF-7).[4]

  • Fungicidal Use: Esters of this compound have been reported for their use as fungicides.

Spectroscopic Data

Spectroscopic data for this compound is available through various databases.

TechniqueDatabase/Reference
Infrared (IR) Spectroscopy NIST/EPA Gas-Phase Infrared Database[1]
Mass Spectrometry (MS) NIST Chemistry WebBook[3][11]
¹H NMR Spectroscopy Available in chemical databases such as PubChem[12]

Conclusion

This compound (CAS: 555-59-9) is a versatile and important chemical intermediate with straightforward and high-yielding synthetic protocols. Its primary utility lies in the synthesis of N-phenylmaleimide, a key component in polymer chemistry and organic synthesis. Furthermore, ongoing research into the biological activities of this compound and its derivatives, particularly in the agrochemical and pharmaceutical fields, suggests potential for the development of new applications. This guide provides foundational technical information for researchers and professionals working with this compound.

References

N-Phenylmaleamic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to N-Phenylmaleamic Acid

Introduction

This compound, also known as maleanilic acid, is an organic compound with the chemical formula C₁₀H₉NO₃.[1][2] It is characterized by a maleamic acid backbone substituted with a phenyl group on the nitrogen atom.[1][3] This compound typically appears as a white to off-white or yellow crystalline solid at room temperature.[1][4] this compound serves as a crucial intermediate in organic synthesis, particularly for the production of N-phenylmaleimide, a valuable monomer in polymer chemistry and a dienophile in Diels-Alder reactions.[3][5] Its derivatives and related compounds are subjects of interest in pharmaceutical and agricultural research.[3][4] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for researchers and professionals in drug development and chemical sciences.

Chemical Identity and Structure

This compound is systematically named (2Z)-4-Oxo-4-(phenylamino)-2-butenoic acid.[1][6] The structure features a carboxylic acid group and an amide group, with the double bond in the cis or (Z) configuration. This configuration is key to its reactivity, particularly in cyclization reactions. The presence of both an acidic carboxylic group and a basic amine-related functional group allows it to potentially act as a zwitterion under specific conditions.[1]

Table 1: Chemical Identifiers for this compound

Identifier Value
CAS Number 555-59-9[1][2][3][7][8]
Molecular Formula C₁₀H₉NO₃[1][2][3][7][8]
Molecular Weight 191.18 g/mol [3][4][7]
IUPAC Name (2Z)-4-Oxo-4-(phenylamino)-2-butenoic acid[1][4][6]
Synonyms Maleanilic acid, Maleic acid monoanilide, (Z)-4-anilino-4-oxobut-2-enoic acid[1][2][6][9]
InChI Key WHZLCOICKHIPRL-SREVYHEPSA-N[1][2][3][8]

| SMILES | O=C(O)/C=C\C(=O)NC1=CC=CC=C1[1][10] |

Physicochemical Properties

This compound is a solid compound with limited solubility in water and many non-polar organic solvents but is soluble in polar solvents like dimethylformamide (DMF).[1][4] Its physical and chemical properties are summarized in the tables below.

Table 2: Physical Properties of this compound

Property Value Source(s)
Appearance White to off-white / yellow crystalline solid [1][3][4]
Melting Point 188-192 °C (decomposes) [4][7][11]
Boiling Point 442.1 °C at 760 mmHg [7][12]
Density 1.329 - 1.418 g/cm³ [4][7][12]

| Flash Point | 221.1 °C |[7][12] |

Table 3: Solubility of this compound at 27 °C

Solvent Solubility (g / 100 mL solution)
Dimethylformamide 12.9
Butyl Cellosolve 1.1
Dioxane 0.9
Acetone 0.3
Methanol 0.3
Acetonitrile 0.2
Ethanol 0.2
Water < 0.1
Benzene < 0.1
Carbon Tetrachloride < 0.1
Chloroform < 0.1
Ether < 0.1
Toluene < 0.1

(Data sourced from[4])

Synthesis and Reactivity

Synthesis of this compound

The primary method for synthesizing this compound is the reaction between maleic anhydride and aniline.[3][5] This reaction is typically exothermic and results in the formation of the product in nearly quantitative yield.[5] The process involves the nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of the maleic anhydride, leading to the opening of the anhydride ring.

G Synthesis of this compound cluster_reactants Reactants MA Maleic Anhydride Solvent Solvent (e.g., Ether, Dichloromethane) MA->Solvent AN Aniline AN->Solvent NPMA This compound (Precipitate) Solvent->NPMA Exothermic Reaction Room Temperature

Fig 1. Synthesis workflow for this compound.

This protocol is adapted from procedures described in the literature.[13]

  • Dissolution: Dissolve maleic anhydride (1.0 equivalent) in a suitable solvent, such as anhydrous ethyl ether or dichloromethane, in a three-necked flask equipped with a stirrer and a dropping funnel.

  • Addition of Aniline: While stirring, slowly add a solution of aniline (1.0 equivalent) in the same solvent from the dropping funnel. The reaction is exothermic, and a thick suspension or precipitate will form almost immediately.[13][14] To prevent side reactions, the temperature can be maintained at 15–20°C using an ice bath.[3]

  • Reaction: Continue stirring the suspension at room temperature for approximately 1 hour to ensure the reaction goes to completion.

  • Isolation: Collect the solid product by suction filtration.

  • Washing and Drying: Wash the collected precipitate with several portions of cold solvent (e.g., ether or dichloromethane) to remove any unreacted starting materials.[14] Air-dry or dry the product under vacuum. The yield is typically high, often exceeding 80-90%.[5][14]

Key Reactions

The most significant reaction of this compound is its dehydration to form N-phenylmaleimide. It is also susceptible to hydrolysis and thermal decomposition.

This compound can be converted to N-phenylmaleimide through a cyclodehydration reaction. This is commonly achieved by heating it with acetic anhydride and a catalyst like sodium acetate.[3][13]

G Dehydration of this compound NPMA This compound Reagents Acetic Anhydride & Sodium Acetate NPMA->Reagents NPMI N-Phenylmaleimide Reagents->NPMI Heat Water H₂O Reagents->Water Byproduct

Fig 2. Reaction diagram for dehydration to N-phenylmaleimide.

This protocol is based on a procedure from Organic Syntheses.[13]

  • Preparation: In an Erlenmeyer flask, combine acetic anhydride and anhydrous sodium acetate.

  • Addition of Acid: Add the previously synthesized this compound to the flask.

  • Heating: Swirl the suspension and heat it on a steam bath for about 30 minutes to dissolve the solids and complete the reaction.

  • Precipitation: Cool the reaction mixture and pour it into ice water to precipitate the N-phenylmaleimide product.

  • Isolation and Purification: Collect the product by suction filtration, wash it thoroughly with ice-cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent like cyclohexane.

  • Thermal Decomposition: When heated above 100°C in a vacuum, this compound dissociates back into maleic anhydride and aniline.[4]

  • Hydrolysis: The compound shows hydrolysis when in an aqueous solution.[4]

Applications

The primary utility of this compound is as a stable intermediate for the synthesis of N-phenylmaleimide and other derivatives, which have widespread applications.

G Application Pathways of this compound cluster_synthesis Synthesis cluster_intermediate Key Intermediate cluster_apps Final Applications NPMA This compound NPMI N-Phenylmaleimide NPMA->NPMI Dehydration Agro Agrochemicals (Fungicides, Safeners) NPMA->Agro Esterification Polymers Polymer Chemistry (e.g., heat-resistant polymers) NPMI->Polymers Pharma Pharmaceuticals (Antitumor agent synthesis) NPMI->Pharma DA Diels-Alder Reactions NPMI->DA

Fig 3. Logical workflow of this compound applications.
  • Polymer Chemistry: N-phenylmaleimide, derived from this compound, is used to create heat-resistant polymers and copolymers due to the stability of the imide ring.[3]

  • Pharmaceutical and Drug Development: Derivatives of this compound have been investigated for their biological activities. For example, some derivatives have shown potential as antitumor agents against various cancer cell lines.[3]

  • Agrochemicals: The compound and its derivatives have applications in agriculture. Its esters have been used as fungicides, and N-phenylmaleimide derivatives can act as herbicide safeners by increasing glutathione levels in plants.[3][4]

  • Organic Synthesis: N-phenylmaleimide is a highly reactive dienophile used in Diels-Alder reactions to synthesize complex cyclic compounds.[3]

Spectroscopic Characterization

Detailed spectroscopic data, including IR and mass spectra, are available through the NIST Chemistry WebBook.[2][8][15] The key expected spectral features are outlined below.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorptions for the N-H bond (around 3300-3500 cm⁻¹), C=O stretching from both the carboxylic acid and amide groups (typically in the 1650-1750 cm⁻¹ region), a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), and absorptions corresponding to the aromatic ring and C=C double bond.[16]

  • ¹H NMR Spectroscopy: In the proton NMR spectrum, one would expect to see signals in the aromatic region (7-8 ppm) for the phenyl protons, signals for the two vinyl protons on the cis-double bond, and exchangeable signals for the N-H (amide) and O-H (acid) protons.[16]

  • Mass Spectrometry: The electron ionization mass spectrum should show a molecular ion peak corresponding to its molecular weight of 191.18 g/mol .[2]

Safety and Handling

This compound is listed with risk codes R36/37/38, indicating it is irritating to the eyes, respiratory system, and skin.[7] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a fundamentally important and versatile chemical intermediate. Its straightforward, high-yield synthesis from common starting materials makes it an accessible precursor for more complex molecules. Its primary role as the direct precursor to N-phenylmaleimide places it at a critical juncture for applications in advanced polymer science, organic synthesis, and the development of new pharmaceutical and agrochemical agents. A thorough understanding of its properties and reactivity is essential for scientists and researchers leveraging its synthetic potential.

References

Solubility Profile of N-Phenylmaleamic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Phenylmaleamic acid in various organic solvents. The information contained herein is critical for professionals in drug development, chemical synthesis, and materials science, where understanding the solubility of this compound is essential for process optimization, formulation development, and reaction chemistry. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of organic solvents. The following table summarizes the available quantitative data at 27°C, providing a valuable resource for comparative analysis and solvent screening.

SolventTemperature (°C)Solubility ( g/100 mL of solution)
Dimethylformamide2712.9[1]
Butyl Cellosolve271.1[1]
Dioxane270.9[1]
Acetone270.3[1]
Methanol270.3[1]
Acetonitrile270.2[1]
Ethanol270.2[1]
Benzene27<0.1[1]
Carbon tetrachloride27<0.1[1]
Chloroform27<0.1[1]
Ether27<0.1[1]
Toluene27<0.1[1]
Water27<0.1[1]

Experimental Protocols for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a generalized and widely accepted methodology, the isothermal equilibrium shake-flask method followed by gravimetric analysis, is described below. This method is a standard approach for determining the equilibrium solubility of a solid compound in a liquid solvent.

Objective:

To determine the equilibrium solubility of a solid organic compound in an organic solvent at a specified temperature.

Materials:
  • This compound (solute)

  • Selected organic solvent(s)

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Screw-cap vials or flasks

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes or vials

  • Drying oven

  • Desiccator

Procedure:
  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a series of vials, ensuring that undissolved solid will remain at equilibrium. b. Add a known volume or mass of the desired organic solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 27°C). b. Agitate the vials for a sufficient period to ensure equilibrium is reached. The time required for equilibration can vary depending on the solute, solvent, and agitation speed, and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant. A typical duration is 24 to 72 hours.

  • Sample Withdrawal and Filtration: a. Once equilibrium is achieved, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation due to temperature changes. c. Immediately filter the withdrawn sample through a chemically compatible syringe filter into a pre-weighed, clean, and dry evaporation dish or vial. This step is crucial to remove any undissolved solid particles.

  • Gravimetric Analysis: a. Record the exact mass of the filtered saturated solution. b. Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The drying temperature should be below the compound's melting or decomposition point. c. Continue drying until a constant mass of the solid residue is achieved. This is confirmed by repeated weighing after cooling the dish in a desiccator. d. Record the final mass of the dry this compound.

  • Calculation of Solubility: a. Calculate the mass of the solvent by subtracting the mass of the dry this compound from the initial mass of the filtered solution. b. Express the solubility in the desired units, for example, as grams of solute per 100 g of solvent or grams of solute per 100 mL of solution (if the density of the solution is known).

    Solubility ( g/100 g solvent) = (Mass of dry this compound / Mass of solvent) x 100

Solvent Selection Workflow

The selection of an appropriate solvent is a critical step in many chemical processes. The following diagram illustrates a logical workflow for selecting a solvent for this compound based on its solubility requirements.

SolventSelectionWorkflow start Define Process Requirement (e.g., Recrystallization, Reaction) solubility_req Determine Required Solubility (High, Moderate, Low) start->solubility_req screen_solvents Screen Potential Solvents (Based on Polarity, Safety, etc.) solubility_req->screen_solvents consult_data Consult Solubility Data Table screen_solvents->consult_data high_sol High Solubility Required? consult_data->high_sol moderate_sol Moderate Solubility Required? high_sol->moderate_sol No select_high Select Solvents like Dimethylformamide high_sol->select_high Yes low_sol Low Solubility Required? moderate_sol->low_sol No select_moderate Select Solvents like Butyl Cellosolve, Dioxane, Acetone, Alcohols moderate_sol->select_moderate Yes select_low Select Solvents like Benzene, Toluene, Chloroform (for precipitation/washing) low_sol->select_low Yes experimental_val Experimental Validation (Confirm solubility at process temperature) low_sol->experimental_val No select_high->experimental_val select_moderate->experimental_val select_low->experimental_val final_selection Final Solvent Selection experimental_val->final_selection

Caption: A logical workflow for selecting a suitable solvent for this compound.

References

N-Phenylmaleamic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides core molecular information for N-Phenylmaleamic acid, a maleic acid derivative with applications in agricultural and pharmaceutical research.[1]

Quantitative Molecular Data

The fundamental molecular properties of this compound have been determined and are summarized below.

PropertyValueUnit
Molecular FormulaC₁₀H₉NO₃-
Molecular Weight191.18 g/mol

Table 1: Core Molecular Data for this compound.[1][2][3]

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.

A This compound B Molecular Formula C₁₀H₉NO₃ A->B has C Molecular Weight 191.18 g/mol A->C has

Figure 1: Relationship between this compound and its molecular properties.

Experimental Protocols

The determination of the molecular formula and weight for a compound like this compound typically involves a combination of mass spectrometry and elemental analysis.

Determination of Molecular Weight via Mass Spectrometry

Objective: To determine the accurate molecular mass of the analyte.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: The sample is introduced into a mass spectrometer, typically using Electrospray Ionization (ESI). ESI is a soft ionization technique that minimizes fragmentation, allowing for the observation of the intact molecular ion.

  • Mass Analysis: The generated ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Detection: The mass-to-charge ratio (m/z) of the ions is measured. For the molecular ion [M+H]⁺ or [M-H]⁻, the instrument records a value corresponding to the mass of the intact molecule plus or minus the mass of a proton.

  • Data Analysis: The high-resolution mass data is processed to calculate the exact molecular weight of the neutral molecule.

Determination of Molecular Formula via Elemental Analysis

Objective: To determine the empirical formula by quantifying the percentage composition of carbon, hydrogen, and nitrogen.

Methodology:

  • Sample Preparation: A precise, known mass of dry, pure this compound is weighed.

  • Combustion: The sample is combusted in a furnace at high temperatures (typically ≥900°C) in a stream of pure oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced back to N₂).

  • Separation and Detection: The resulting gases are passed through a series of separation columns and detectors.

    • CO₂ and H₂O are typically measured using infrared (IR) detectors.

    • N₂ is measured using a thermal conductivity detector.

  • Calculation: The mass of each element in the original sample is calculated from the amounts of CO₂, H₂O, and N₂ detected.

  • Formula Determination: The percentage composition of each element is used to determine the simplest whole-number ratio of atoms, yielding the empirical formula. This, combined with the molecular weight from mass spectrometry, allows for the definitive determination of the molecular formula, C₁₀H₉NO₃.

cluster_0 Mass Spectrometry Workflow cluster_1 Elemental Analysis Workflow A1 Sample Prep (Dilute Solution) A2 Ionization (ESI) A1->A2 A3 Mass Analysis (TOF/Orbitrap) A2->A3 A4 Molecular Weight Determination A3->A4 C Final Molecular Formula C₁₀H₉NO₃ A4->C validates B1 Sample Prep (Precise Mass) B2 Combustion B1->B2 B3 Gas Separation & Detection B2->B3 B4 Empirical Formula Determination B3->B4 B4->C combined with

Figure 2: Experimental workflow for molecular formula determination.

References

Spectroscopic Profile of N-Phenylmaleamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Phenylmaleamic acid, a key intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals. This document presents Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols and workflow visualizations to support research and development activities.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound (CAS No: 555-59-9, Molecular Formula: C₁₀H₉NO₃, Molecular Weight: 191.18 g/mol ).[1]

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its principal functional groups. The data presented in Table 1 was obtained from the gas-phase spectrum available in the NIST/EPA Gas-Phase Infrared Database.[2]

Table 1: Infrared (IR) Spectral Data of this compound

Wavenumber (cm⁻¹)Assignment
~3500-2500O-H stretch (carboxylic acid, broad)
~3300N-H stretch (amide)
~3100-3000C-H stretch (aromatic and vinyl)
~1700C=O stretch (carboxylic acid and amide I)
~1600C=C stretch (aromatic)
~1540N-H bend (amide II)
~1250C-O stretch (carboxylic acid)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound. The following data is based on typical chemical shift ranges and available spectral data.

The proton NMR spectrum of this compound, typically run in a solvent like DMSO-d₆, exhibits distinct signals for the aromatic, vinyl, amide, and carboxylic acid protons.

Table 2: ¹H NMR Spectral Data of this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5Singlet (broad)1HCOOH
~10.0Singlet1HNH
~7.6Multiplet2HAromatic (ortho-protons)
~7.3Multiplet2HAromatic (meta-protons)
~7.1Multiplet1HAromatic (para-proton)
~6.4Doublet1HVinyl CH
~6.2Doublet1HVinyl CH

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Table 3: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ, ppm)Assignment
~168C=O (Carboxylic acid)
~165C=O (Amide)
~138Aromatic C (quaternary)
~132Vinyl CH
~130Vinyl CH
~129Aromatic CH
~124Aromatic CH
~120Aromatic CH

Note: This data is based on typical chemical shift values for the functional groups present. Experimental data for this compound is not consistently available in the searched databases.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in the formation of a molecular ion and several characteristic fragment ions. The data is sourced from the NIST Mass Spectrometry Data Center.[3]

Table 4: Mass Spectrometry Data (EI) of this compound

m/zRelative Intensity (%)Proposed Fragment
191~40[M]⁺ (Molecular Ion)
173~10[M - H₂O]⁺
146~5[M - COOH]⁺
119~100[C₆H₅NHCO]⁺
93~80[C₆H₅NH₂]⁺
77~30[C₆H₅]⁺

Experimental Protocols

The following sections detail the generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This compound is typically synthesized via the reaction of maleic anhydride with aniline.

Procedure:

  • Dissolve maleic anhydride in a suitable solvent, such as diethyl ether or dichloromethane, in a flask equipped with a stirrer.

  • Slowly add a solution of aniline in the same solvent to the maleic anhydride solution while stirring.

  • The reaction is exothermic and results in the precipitation of this compound as a solid.

  • Continue stirring for a specified period at room temperature to ensure the completion of the reaction.

  • Collect the solid product by suction filtration.

  • Wash the product with the solvent to remove any unreacted starting materials.

  • Dry the purified this compound.

IR Spectroscopy

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation (Solid):

  • Thin Film Method: Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride). Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

  • KBr Pellet Method: Grind a small amount of the sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Record a background spectrum of the empty sample holder or the pure KBr pellet.

  • Place the sample in the spectrometer's sample compartment.

  • Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

  • The instrument software will automatically subtract the background spectrum from the sample spectrum.

NMR Spectroscopy

Instrument: Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution.

  • Transfer the solution to a clean NMR tube.

Data Acquisition:

  • Place the NMR tube in the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

  • Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry

Instrument: Mass Spectrometer with an Electron Ionization (EI) source.

Sample Introduction:

  • Direct Insertion Probe: Place a small amount of the solid sample in a capillary tube and insert it directly into the ion source.

  • Gas Chromatography (GC-MS): If the compound is sufficiently volatile and thermally stable, it can be introduced through a gas chromatograph for separation prior to mass analysis.

Data Acquisition:

  • Introduce the sample into the high-vacuum ion source.

  • Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Accelerate the resulting ions into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detect the ions to generate the mass spectrum.

Visualized Workflows

The following diagrams, created using the DOT language, illustrate the key experimental and logical workflows described in this guide.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification Maleic_Anhydride Maleic Anhydride Dissolution Dissolve Maleic Anhydride Maleic_Anhydride->Dissolution Aniline Aniline Addition Slow Addition of Aniline Aniline->Addition Solvent Solvent (e.g., Diethyl Ether) Solvent->Dissolution Dissolution->Addition Stirring Stirring at Room Temperature Addition->Stirring Precipitation Precipitation of Product Stirring->Precipitation Filtration Suction Filtration Precipitation->Filtration Washing Washing with Solvent Filtration->Washing Drying Drying Washing->Drying Product This compound Drying->Product

Caption: Synthesis workflow for this compound.

Spectroscopic_Analysis_Workflow cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Sample This compound Sample IR_Prep Sample Preparation (Thin Film or KBr Pellet) Sample->IR_Prep NMR_Prep Sample Preparation (Dissolve in Deuterated Solvent) Sample->NMR_Prep MS_Intro Sample Introduction (Direct Insertion or GC) Sample->MS_Intro IR_Acquire Data Acquisition (FTIR) IR_Prep->IR_Acquire IR_Spectrum IR Spectrum IR_Acquire->IR_Spectrum NMR_Acquire Data Acquisition (¹H and ¹³C NMR) NMR_Prep->NMR_Acquire NMR_Spectra ¹H and ¹³C NMR Spectra NMR_Acquire->NMR_Spectra MS_Acquire Data Acquisition (EI-MS) MS_Intro->MS_Acquire MS_Spectrum Mass Spectrum MS_Acquire->MS_Spectrum

Caption: Spectroscopic analysis workflow.

References

The Multifaceted Biological Activities of N-Phenylmaleamic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylmaleamic acid and its derivatives represent a versatile class of organic compounds demonstrating a broad spectrum of biological activities. These molecules, characterized by a core structure resulting from the reaction of maleic anhydride with aniline or its substituted analogues, have garnered significant interest in medicinal chemistry and drug development. Their reported activities span antimicrobial, antifungal, anti-inflammatory, and anticancer properties, positioning them as promising scaffolds for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into the activities of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound is a straightforward and high-yielding reaction, typically involving the nucleophilic acyl substitution of maleic anhydride with a primary aromatic amine (aniline or a derivative)[1]. The resulting amic acid can then be cyclized to the corresponding N-phenylmaleimide, often through dehydration using agents like acetic anhydride and sodium acetate.

General Synthetic Workflow

Synthesis Workflow General Synthesis of this compound and N-Phenylmaleimide Derivatives MaleicAnhydride Maleic Anhydride Reaction1 Reaction with Aniline Derivative MaleicAnhydride->Reaction1 AnilineDerivative Aniline Derivative AnilineDerivative->Reaction1 NPhenylmaleamicAcid This compound Derivative Reaction1->NPhenylmaleamicAcid Dehydration Dehydration (e.g., Acetic Anhydride) NPhenylmaleamicAcid->Dehydration NPhenylmaleimide N-Phenylmaleimide Derivative Dehydration->NPhenylmaleimide Apoptosis_Pathway Proposed Apoptotic Pathway for this compound Derivatives cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas) DISC DISC Formation DeathReceptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondrion Bax Bax (Pro-apoptotic) Bax->Mitochondrion NPAD N-Phenylmaleamic Acid Derivative NPAD->Bcl2 inhibits NPAD->Bax promotes Caspase3 Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NFkB_Pathway Proposed NF-κB Inhibition by this compound Derivatives Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to IkB_NFkB IκBα-NF-κB (Inactive Complex) IkB_NFkB->IkB IkB_NFkB->NFkB releases Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription activates NPAD N-Phenylmaleamic Acid Derivative NPAD->IKK inhibits MAPK_Pathway Potential Interference with MAPK Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival TranscriptionFactors->Proliferation NPAD N-Phenylmaleamic Acid Derivative NPAD->Raf potential inhibition NPAD->MEK potential inhibition

References

An In-depth Technical Guide on the Thermal Decomposition of N-Phenylmaleamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition properties of N-Phenylmaleamic acid. The information is compiled to assist researchers and professionals in understanding the thermal stability and decomposition pathway of this compound, which is a critical intermediate in the synthesis of N-phenylmaleimide and its derivatives used in various industrial and pharmaceutical applications.

Thermal Properties of this compound

The thermal stability of this compound is intrinsically linked to its melting point, at which it undergoes decomposition. This decomposition is primarily a cyclization reaction, releasing water to form the more thermally stable N-phenylmaleimide.

Table 1: Quantitative Thermal Decomposition Data for this compound

ParameterValue (°C)Analytical MethodNotes
Melting Point202-203Capillary Melting PointAccompanied by decomposition.[1]
Melting Point192 (decomposes)Not SpecifiedExplicitly states decomposition occurs at the melting point.[2]

The data indicates that the thermal decomposition of this compound begins in the range of 192-203 °C. For practical applications, it is recommended to consider the lower end of this range as the onset of thermal instability.

Thermal Decomposition Pathway

The primary thermal decomposition pathway for this compound is an intramolecular cyclization reaction. This process involves the elimination of a water molecule from the amic acid to form the corresponding imide, N-phenylmaleimide. This is a common and well-documented reaction for amic acids.[3]

Caption: Thermal decomposition of this compound to N-phenylmaleimide and water.

Experimental Protocols for Thermal Analysis

To precisely determine the thermal decomposition temperature and characterize the thermal behavior of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Objective: To determine the mass loss of this compound as a function of temperature and identify the onset of decomposition.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of finely ground this compound into a ceramic or aluminum TGA pan.

  • Instrument Setup: Place the sample pan into the TGA furnace and ensure proper calibration of the instrument.

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 300 °C.

    • Heating Rate: A heating rate of 10 °C/min is recommended for standard analysis.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset decomposition temperature (Tonset), which is the temperature at which significant mass loss begins.

    • The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Objective: To measure the heat flow associated with the thermal transitions of this compound, such as melting and decomposition.

Methodology:

  • Sample Preparation: Accurately weigh 2-4 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan should be used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Experimental Conditions:

    • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a purge rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to approximately 250 °C at a controlled rate.

    • Heating Rate: A heating rate of 10 °C/min is standard.

  • Data Analysis:

    • Plot the heat flow (mW) as a function of temperature.

    • Identify endothermic peaks, which correspond to melting, and exothermic peaks, which may indicate decomposition or crystallization.

    • For this compound, a sharp endotherm corresponding to its melting point should be observed, likely immediately followed by or overlapping with decomposition events.

Caption: Workflow for the thermal analysis of this compound.

References

N-Phenylmaleamic Acid as a Monomer for Polymerization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylmaleamic acid, also known as maleanilic acid, is an organic compound that holds significant potential as a monomer for the synthesis of functional polymers. Its chemical structure, featuring a reactive vinyl group, a carboxylic acid moiety, and a phenyl group, imparts unique properties to its corresponding polymers, making them attractive candidates for a variety of applications, particularly in the biomedical and pharmaceutical fields. The presence of the carboxylic acid group suggests the potential for pH-responsive behavior, a desirable characteristic for targeted drug delivery systems.

This technical guide provides a comprehensive overview of this compound as a monomer, detailing its synthesis, polymerization, and the potential properties and applications of the resulting polymers, with a specific focus on its relevance to drug development.

Monomer Properties: this compound

This compound is typically a white to off-white solid at room temperature.[1] It is the amic acid intermediate in the synthesis of N-phenylmaleimide. The key physical and chemical properties of the monomer are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₀H₉NO₃[2][3]
Molecular Weight 191.18 g/mol [2][3]
Appearance White to off-white solid[1]
Melting Point 188-190 °C
Boiling Point 442.1 °C at 760 mmHg
Density 1.329 g/cm³
Solubility Soluble in polar solvents like water and alcohols; limited solubility in non-polar solvents.[1][1]

Synthesis of this compound Monomer

This compound is synthesized through the reaction of maleic anhydride with aniline. This reaction is a nucleophilic acyl substitution where the amino group of aniline attacks one of the carbonyl carbons of the maleic anhydride, leading to the opening of the anhydride ring.

Synthesis Workflow

cluster_reactants Reactants cluster_process Process cluster_product Product MaleicAnhydride Maleic Anhydride Dissolution Dissolve Maleic Anhydride in Solvent (e.g., Dichloromethane) MaleicAnhydride->Dissolution Aniline Aniline Addition Add Aniline Solution (exothermic reaction) Aniline->Addition Dissolution->Addition Stirring Stir at Room Temperature Addition->Stirring Precipitation Precipitation of Product Stirring->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying NPhenylmaleamicAcid This compound Drying->NPhenylmaleamicAcid

Figure 1: Synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Maleic anhydride

  • Aniline

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride in dichloromethane at room temperature.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Dissolve an equimolar amount of aniline in a separate portion of dichloromethane.

  • Add the aniline solution dropwise to the stirred maleic anhydride solution using a dropping funnel, maintaining the temperature below 15°C to manage the exothermic reaction.

  • After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 1-2 hours. A pale yellow precipitate will form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold dichloromethane to remove any unreacted starting materials.

  • Dry the this compound product under vacuum to a constant weight.

Polymerization of this compound

While much of the existing literature focuses on the polymerization of the cyclized derivative, N-phenylmaleimide, the presence of the vinyl group in this compound allows for its direct polymerization. Free-radical polymerization is a viable method for polymerizing maleamic acid derivatives and is presented here as a representative technique.

Proposed Polymerization Scheme

cluster_components Polymerization Components cluster_polymerization Polymerization Process cluster_workup Polymer Isolation cluster_final_polymer Final Product Monomer This compound Mixing Dissolve Monomer and Initiator in Solvent Monomer->Mixing Initiator Free-Radical Initiator (e.g., AIBN, BPO) Initiator->Mixing Solvent Solvent (e.g., Dioxane, DMF) Solvent->Mixing Heating Heat under Inert Atmosphere (e.g., 60-80 °C) Mixing->Heating Polymerization Chain Growth Heating->Polymerization Precipitation Precipitate Polymer in Non-Solvent (e.g., Methanol) Polymerization->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Polymer Poly(this compound) Drying->Polymer

Figure 2: General workflow for free-radical polymerization of this compound.
Experimental Protocol: Free-Radical Polymerization of this compound (Representative)

This protocol is adapted from the polymerization of a similar maleamic acid derivative and serves as a starting point for the polymerization of this compound.

Materials:

  • This compound

  • Dibenzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a free-radical initiator

  • Dioxane or N,N-Dimethylformamide (DMF) as a solvent

  • Methanol as a non-solvent for precipitation

  • Schlenk flask or similar reaction vessel with a condenser

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Place this compound and the chosen solvent (e.g., dioxane) into a Schlenk flask equipped with a magnetic stir bar.

  • Add the free-radical initiator (e.g., BPO, typically 1-2 mol% with respect to the monomer).

  • Seal the flask, and degas the solution by several cycles of vacuum and backfilling with an inert gas (e.g., nitrogen).

  • Heat the reaction mixture to 60-80 °C under a positive pressure of the inert gas, with continuous stirring.

  • Allow the polymerization to proceed for a specified time (e.g., 24 hours). The viscosity of the solution is expected to increase.

  • After the reaction is complete, cool the flask to room temperature.

  • Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent (e.g., methanol) while stirring vigorously to precipitate the polymer.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator.

  • Dry the poly(this compound) product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Properties of Poly(this compound)

Direct experimental data for the homopolymer of this compound is not extensively available in the literature. However, based on the properties of similar polymers, such as poly(N-phenylmaleimide) and other poly(maleamic acid) derivatives, the following characteristics can be anticipated.

PropertyExpected Characteristic / Value (for related polymers)Reference / Rationale
Solubility Likely soluble in polar aprotic solvents such as DMF, DMAc, and DMSO.Based on the solubility of poly(amic acids) in general.
Glass Transition Temperature (Tg) Expected to be relatively high due to the rigid phenyl group and potential for hydrogen bonding. For comparison, the Tg of poly(N-phenylmaleimide-alt-styrene) is reported to be 195.7 °C.[4]
Thermal Stability (Td) The amic acid linkage may be a point of thermal degradation through cyclization to the imide with the loss of water. The decomposition temperature of poly(N-phenylmaleimide) is high, suggesting good thermal stability of the imide ring itself.
Molecular Weight (Mn, Mw) Controllable to some extent by adjusting the initiator and monomer concentrations, as well as the reaction time and temperature.General principles of free-radical polymerization.
pH-Responsiveness The carboxylic acid groups are expected to deprotonate at pH values above their pKa, leading to a change in polymer conformation and solubility. This is a key feature for potential drug delivery applications.

Applications in Drug Development

The structure of poly(this compound) makes it a promising candidate for various applications in drug development, primarily leveraging its potential pH-responsive properties.

pH-Responsive Drug Delivery

The carboxylic acid groups along the polymer backbone can act as pH-sensitive triggers for drug release. In the acidic microenvironment of tumors (pH ~6.5) or within the endosomes of cells (pH ~5.0-6.0), the protonation state of the carboxylic acid groups would differ from that at physiological pH (7.4). This change can induce conformational changes in the polymer, leading to the release of an encapsulated or conjugated drug.

cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment (Acidic pH) cluster_cell Cancer Cell PNPA_Conjugate_Stable Poly(this compound)- Drug Conjugate (Stable) PNPA_Conjugate_Unstable Polymer Conformation Change or Linker Cleavage Endocytosis Endocytosis PNPA_Conjugate_Stable->Endocytosis EPR Effect Drug_Encapsulated Drug Encapsulated (Hydrophobic Core) Drug_Release Drug Release PNPA_Conjugate_Unstable->Drug_Release Drug_Action Drug Acts on Intracellular Target Drug_Release->Drug_Action Endosome Endosome (Acidic pH) Endocytosis->Endosome Endosome->PNPA_Conjugate_Unstable Low pH Trigger

Figure 3: Conceptual diagram of pH-responsive drug release from a poly(this compound)-based carrier.
Polymer-Drug Conjugates

The carboxylic acid groups can be used for the covalent attachment of drugs containing hydroxyl or amino functionalities, forming ester or amide linkages, respectively. By incorporating a pH-sensitive linker (e.g., a hydrazone bond), the drug can be released under acidic conditions.

Biocompatibility

While specific biocompatibility and cytotoxicity data for poly(this compound) are not available, polymers containing carboxylic acid groups, such as poly(acrylic acid) and poly(methacrylic acid), have been extensively studied for biomedical applications. The biocompatibility of poly(this compound) would need to be thoroughly evaluated for any in vivo applications. For comparison, some studies on related polymers like poly(N-isopropylacrylamide) have shown them to be non-toxic in certain in vivo models.

Characterization of Poly(this compound)

A suite of analytical techniques is required to characterize the structure, molecular weight, and thermal properties of the synthesized polymer.

TechniqueInformation Obtained
Fourier-Transform Infrared Spectroscopy (FTIR) Confirmation of polymerization by the disappearance of the vinyl C=C bond of the monomer. Identification of characteristic functional groups of the polymer, such as the carboxylic acid O-H and C=O stretches, and the amide N-H and C=O stretches.
Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) Spectroscopy Elucidation of the polymer structure. Disappearance of monomer vinyl proton signals and appearance of broad signals corresponding to the polymer backbone protons.
Gel Permeation Chromatography (GPC) Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability of the polymer and its decomposition temperature (Td).
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg) of the polymer.

Conclusion

This compound presents itself as a monomer with significant, yet largely unexplored, potential for the development of functional polymers. Its straightforward synthesis and the presence of a reactive vinyl group allow for its polymerization, while the carboxylic acid functionality opens up possibilities for creating pH-responsive materials suitable for advanced drug delivery systems. Although direct experimental data on the homopolymer is scarce, the chemistry of related polymers suggests that poly(this compound) could offer a valuable platform for further research and development in the pharmaceutical and biomedical fields. Future work should focus on the direct synthesis and thorough characterization of this polymer and its copolymers, followed by in-depth studies of their biocompatibility and efficacy in drug delivery applications.

References

An In-Depth Technical Guide to the Reaction Mechanism of N-Phenylmaleamic Acid Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism for the formation of N-Phenylmaleamic acid. It is designed to be a core resource for researchers, scientists, and professionals in drug development who are working with or exploring the applications of maleamic acids and their derivatives. This document details the underlying chemical principles, presents available quantitative data, outlines experimental protocols, and provides visual representations of the reaction pathway.

Introduction

This compound, also known as maleanilic acid, is an organic compound formed from the reaction of maleic anhydride and aniline. This reaction is a classic example of nucleophilic acyl substitution and is a fundamental process in organic synthesis.[1] The resulting N-substituted maleamic acids are valuable intermediates in the synthesis of various compounds, including N-substituted maleimides, which have significant applications in polymer chemistry and are explored for their biological activities. The formation of this compound is typically the first step in a two-step process to produce N-phenylmaleimide.[2][3] This initial reaction is known to be rapid and often proceeds in high yield at moderate temperatures.[2]

The Reaction Mechanism: A Nucleophilic Acyl Substitution

The formation of this compound proceeds through a nucleophilic acyl substitution mechanism. In this reaction, the amine (aniline) acts as the nucleophile, and the cyclic anhydride (maleic anhydride) is the electrophile. The key steps of the mechanism are as follows:

  • Nucleophilic Attack: The reaction is initiated by the attack of the lone pair of electrons on the nitrogen atom of the aniline molecule on one of the electrophilic carbonyl carbons of maleic anhydride. This leads to the formation of a tetrahedral intermediate and the breaking of the carbon-oxygen pi bond in the carbonyl group.[4][5]

  • Ring Opening: The unstable tetrahedral intermediate collapses. The carbonyl double bond reforms, which in turn leads to the cleavage of the acyl-oxygen bond within the anhydride ring. This ring-opening step is a characteristic feature of the reaction of cyclic anhydrides with nucleophiles.[5]

  • Proton Transfer: To neutralize the charges, a proton is transferred from the positively charged nitrogen atom to the negatively charged oxygen atom of the newly formed carboxylate group. This proton transfer results in the final product, this compound, which contains both a carboxylic acid and an amide functional group.[5]

This reaction is generally considered to be uncatalyzed and proceeds readily under mild conditions.

Visualizing the Reaction Mechanism

The following diagram, generated using the DOT language, illustrates the stepwise mechanism of this compound formation.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_product Product MaleicAnhydride Maleic Anhydride TetrahedralIntermediate Tetrahedral Intermediate MaleicAnhydride->TetrahedralIntermediate Nucleophilic Attack (Aniline) MaleicAnhydride->TetrahedralIntermediate Aniline Aniline NPhenylmaleamicAcid This compound TetrahedralIntermediate->NPhenylmaleamicAcid Ring Opening & Proton Transfer TetrahedralIntermediate->NPhenylmaleamicAcid

Caption: Reaction mechanism of this compound formation.

Quantitative Data

Specific kinetic data for the formation of this compound from maleic anhydride and aniline in solution is not extensively available in the reviewed literature. However, studies on analogous systems, such as the reaction of succinic anhydride with aniline and the solid-state reaction of maleic anhydride with substituted anilines, provide valuable insights into the expected kinetics.

The reaction is anticipated to follow second-order kinetics, being first-order with respect to both maleic anhydride and aniline. The rate of reaction is influenced by factors such as temperature, solvent polarity, and the presence of any catalytic species.

The following table summarizes kinetic data from related reactions to provide a comparative context.

ReactantsSolvent/ConditionsRate Constant (k)Activation Energy (Ea)Reference
Succinic Anhydride + AnilineNot Specified13 L/mol·min at 67 °CNot Reported[6]
Succinic Anhydride + AnilineNot Specified0.72 L/mol·min at 20 °CNot Reported[6]
Maleic Anhydride + p-ChloroanilineSolid-StateTemperature-dependent, follows Arrhenius15.2 kcal/mol
Maleic Anhydride + p-BromoanilineSolid-StateTemperature-dependent, follows Arrhenius20.5 kcal/mol
Maleic Anhydride + p-AnisidineSolid-StateTemperature-dependent, follows Arrhenius13.0 kcal/mol

Note: The data for solid-state reactions are not directly comparable to solution-phase kinetics but indicate the influence of substituents on the aniline ring on the reaction's energy barrier.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and a general protocol for a kinetic study of its formation.

Synthesis of this compound

This protocol is adapted from established literature procedures.[3]

Materials:

  • Maleic anhydride (98 g, 1.0 mol)

  • Aniline (93 g, 1.0 mol)

  • Diethyl ether (anhydrous, 1.5 L)

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • In a 5 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 98 g (1.0 mol) of maleic anhydride in 1.25 L of anhydrous diethyl ether.

  • Once the maleic anhydride has completely dissolved, prepare a solution of 93 g (1.0 mol) of aniline in 250 mL of anhydrous diethyl ether.

  • Add the aniline solution to the dropping funnel and add it dropwise to the stirred maleic anhydride solution. The reaction is exothermic, and a precipitate will form.

  • After the addition is complete, continue stirring the resulting thick suspension at room temperature for 1 hour.

  • Cool the reaction mixture in an ice bath to 15-20 °C.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with cold diethyl ether.

  • Dry the this compound in a vacuum oven. A near-quantitative yield is expected.

Kinetic Study of this compound Formation (General Protocol)

This protocol outlines a general method for studying the kinetics of the reaction in solution using UV-Vis spectrophotometry.

Equipment:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Stopped-flow apparatus (for rapid reactions) or standard quartz cuvettes

  • Thermostatic water bath

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of known concentrations of maleic anhydride and aniline in a suitable solvent (e.g., acetonitrile, dioxane, or a solvent in which both reactants and the product are soluble and that does not interfere with the spectroscopic analysis).

  • Determination of Analytical Wavelength: Record the UV-Vis spectra of the reactants (maleic anhydride and aniline) and the product (this compound) to identify a wavelength where the product has significant absorbance, and the reactants have minimal absorbance.

  • Kinetic Runs:

    • Equilibrate the reactant solutions to the desired temperature in a thermostatic water bath.

    • For a typical kinetic run, mix equal volumes of the reactant solutions directly in the cuvette or using a stopped-flow apparatus.

    • Immediately start recording the absorbance at the predetermined analytical wavelength as a function of time.

    • Repeat the experiment under pseudo-first-order conditions (i.e., with a large excess of one reactant) to simplify the determination of the rate law and rate constant.

  • Data Analysis:

    • Convert the absorbance data to concentration of this compound using the Beer-Lambert law (A = εbc), where the molar absorptivity (ε) of the product at the analytical wavelength has been previously determined.

    • Plot the concentration of the product versus time.

    • Determine the initial rate of the reaction from the initial slope of the concentration-time curve.

    • By performing a series of experiments with varying initial concentrations of both reactants, determine the order of the reaction with respect to each reactant and the overall rate constant (k) from the rate law: Rate = k[Maleic Anhydride]^m[Aniline]^n.

  • Determination of Activation Energy:

    • Conduct the kinetic experiments at several different temperatures.

    • Calculate the rate constant (k) at each temperature.

    • Plot ln(k) versus 1/T (Arrhenius plot).

    • The activation energy (Ea) can be calculated from the slope of the line (Slope = -Ea/R, where R is the gas constant).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a kinetic study of this compound formation.

Experimental_Workflow cluster_prep Preparation cluster_execution Kinetic Run cluster_analysis Data Analysis StockSolutions Prepare Stock Solutions (Maleic Anhydride & Aniline) WavelengthDet Determine Analytical Wavelength (λmax) StockSolutions->WavelengthDet TempEquil Equilibrate Reactant Solutions to Temp (T) WavelengthDet->TempEquil Mixing Mix Reactants TempEquil->Mixing Absorbance Record Absorbance vs. Time at λmax Mixing->Absorbance ConcTime Convert Absorbance to Concentration Absorbance->ConcTime RateLaw Determine Rate Law and Rate Constant (k) ConcTime->RateLaw Arrhenius Repeat at Different T & Create Arrhenius Plot RateLaw->Arrhenius ActivationEnergy Calculate Activation Energy (Ea) Arrhenius->ActivationEnergy

Caption: Workflow for a kinetic study of the reaction.

Conclusion

The formation of this compound from maleic anhydride and aniline is a well-established and efficient nucleophilic acyl substitution reaction. Its mechanism, involving a nucleophilic attack, ring opening, and proton transfer, is a cornerstone of organic chemistry. While specific quantitative kinetic data for this reaction in solution is not widely published, the principles of chemical kinetics and data from analogous systems suggest a second-order reaction, the rate of which can be systematically investigated using standard laboratory techniques such as UV-Vis spectrophotometry. This guide provides the foundational knowledge and practical protocols for researchers and professionals to understand, utilize, and further investigate this important chemical transformation.

References

An In-Depth Technical Guide to N-Phenylmaleamic Acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of N-Phenylmaleamic acid, a pivotal intermediate in organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's historical context, synthesis, and physicochemical properties. Detailed experimental protocols and structured data presentation are included to facilitate practical application and further research.

Discovery and History

The discovery of this compound, also known as maleanilic acid, is intrinsically linked to the broader exploration of reactions between anhydrides and amines in the 19th century. While pinpointing a single discoverer and a definitive date proves challenging based on currently available digitized records, the synthesis of this compound represents a classic example of nucleophilic acyl substitution. This type of reaction was well within the synthetic repertoire of chemists in the latter half of the 1800s.

The reaction between maleic anhydride and aniline is a facile and high-yielding process, suggesting that this compound was likely prepared and characterized as an intermediate long before its more complex derivatives were extensively studied. Its primary role in chemical literature has been as a precursor to N-phenylmaleimide, a compound of significant interest in polymer science and as a dienophile in Diels-Alder reactions.

A well-documented and reliable method for the preparation of this compound was published in the esteemed "Organic Syntheses" collection, which serves as a testament to its importance and established role in organic chemistry.[1] This procedure, or variations thereof, has been a standard method for accessing this compound for decades.

Physicochemical Properties

This compound is a white to off-white or cream-colored solid at room temperature.[1][2] It is characterized by its limited solubility in non-polar solvents and greater solubility in polar organic solvents. The presence of both a carboxylic acid and an amide functional group allows it to exhibit both acidic and basic properties.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₁₀H₉NO₃[3][4][5]
Molecular Weight 191.18 g/mol [3][4][5]
Melting Point 201-202 °C[1]
Appearance Fine, cream-colored powder[1]
Solubility Soluble in polar solvents like water and alcohols; limited solubility in non-polar solvents.[2]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the direct reaction of maleic anhydride with aniline.[2][6] This reaction is an exothermic nucleophilic addition of the amine to one of the carbonyl groups of the anhydride, leading to the opening of the anhydride ring. The reaction proceeds in high yield, often quantitatively.[6][7]

Reaction Pathway

The synthesis of this compound from maleic anhydride and aniline can be visualized as a straightforward two-step process at the molecular level: nucleophilic attack followed by proton transfer.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product MA Maleic Anhydride Intermediate Zwitterionic Intermediate MA->Intermediate Nucleophilic Attack Aniline Aniline Aniline->Intermediate NPMA This compound Intermediate->NPMA Proton Transfer

Caption: Synthesis of this compound.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a well-established procedure.[1]

Synthesis of this compound

Materials:

  • Maleic anhydride (196 g, 2 moles)

  • Aniline (186 g, 2 moles)

  • Ethyl ether (2.7 L)

Apparatus:

  • 5-L three-necked flask

  • Paddle-type stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Suction filtration apparatus

Procedure:

  • In a 5-L three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 196 g (2 moles) of maleic anhydride in 2.5 L of ethyl ether.

  • Once the maleic anhydride has completely dissolved, add a solution of 186 g (2 moles) of aniline in 200 ml of ether through the dropping funnel. The addition can be as rapid as the condenser allows.

  • A thick suspension will form. Stir this suspension at room temperature for 1 hour.

  • Cool the flask in an ice bath to 15–20°C.

  • Collect the product by suction filtration. The resulting product is a fine, cream-colored powder.

  • The yield is typically between 371–374 g (97–98%). The product has a melting point of 201–202°C and is suitable for most subsequent reactions without further purification.

Conclusion

This compound, a compound with a rich history intertwined with the fundamentals of organic chemistry, continues to be a valuable and versatile intermediate. Its straightforward and high-yielding synthesis, coupled with its useful chemical handles, ensures its continued relevance in both academic research and industrial applications, particularly in the synthesis of polymers and fine chemicals. The detailed protocols and data presented in this guide are intended to support and inspire further innovation in these fields.

References

N-Phenylmaleamic Acid: A Versatile Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Phenylmaleamic acid, a derivative of maleic anhydride and aniline, is a highly versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of high-performance polymers and functional materials. Its unique chemical structure, featuring a reactive carboxylic acid group and an amide linkage, allows for its incorporation into various polymer backbones, leading to materials with enhanced thermal stability, mechanical strength, and specific functionalities. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound in material science, complete with detailed experimental protocols, quantitative data, and process visualizations.

Synthesis of this compound

This compound is typically synthesized through the straightforward reaction of maleic anhydride with aniline.[1][2] This exothermic reaction proceeds with a high yield and purity under mild conditions.[2]

Experimental Protocol: Synthesis of this compound

Materials:

  • Maleic Anhydride (99%)

  • Aniline (99.5%)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve maleic anhydride (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of aniline (1.0 equivalent) in anhydrous dichloromethane dropwise to the cooled maleic anhydride solution over a period of 30-60 minutes, while maintaining the reaction temperature below 10 °C.

  • After the complete addition of aniline, continue stirring the reaction mixture at room temperature for an additional 2-3 hours.

  • The precipitated this compound is collected by vacuum filtration.

  • Wash the collected white solid with cold dichloromethane to remove any unreacted starting materials.

  • Dry the product under vacuum at 40-50 °C to a constant weight.

Characterization:

  • Melting Point: 188-190 °C[3]

  • FTIR (cm⁻¹): Characteristic peaks for C=O stretching of carboxylic acid and amide, N-H stretching, and aromatic C-H stretching.

  • ¹H NMR: Resonances corresponding to the protons of the phenyl group, the vinyl group, and the amide and carboxylic acid protons.

dot

Synthesis_NPhenylmaleamic_Acid Maleic_Anhydride Maleic Anhydride Reaction Reaction (0-10 °C) Maleic_Anhydride->Reaction Aniline Aniline Aniline->Reaction Solvent Dichloromethane (Solvent) Solvent->Reaction NPhenylmaleamic_Acid This compound Reaction->NPhenylmaleamic_Acid

Synthesis of this compound

Key Application: Precursor to N-Phenylmaleimide (N-PMI)

The most significant application of this compound is its role as a precursor in the synthesis of N-phenylmaleimide (N-PMI).[2] N-PMI is a highly reactive monomer used to enhance the thermal properties of various thermoplastic and thermosetting polymers.[4] The conversion of this compound to N-PMI is achieved through a cyclodehydration reaction, typically using a dehydrating agent like acetic anhydride with a catalyst such as sodium acetate.[2]

Experimental Protocol: Synthesis of N-Phenylmaleimide from this compound

Materials:

  • This compound

  • Acetic Anhydride

  • Sodium Acetate, anhydrous

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 equivalent) in acetic anhydride.

  • Add a catalytic amount of anhydrous sodium acetate (0.1-0.2 equivalents).

  • Heat the mixture to 80-100 °C and maintain this temperature with stirring for 2-4 hours. The solid will gradually dissolve as the reaction proceeds.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of ice-water with vigorous stirring to precipitate the N-phenylmaleimide.

  • Collect the yellow solid product by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol or cyclohexane) to obtain pure N-phenylmaleimide.

dot

NPhenylmaleamic_Acid_to_NPMI NPhenylmaleamic_Acid This compound Cyclodehydration Cyclodehydration (80-100 °C) NPhenylmaleamic_Acid->Cyclodehydration Dehydrating_Agent Acetic Anhydride Dehydrating_Agent->Cyclodehydration Catalyst Sodium Acetate (Catalyst) Catalyst->Cyclodehydration NPMI N-Phenylmaleimide (N-PMI) Cyclodehydration->NPMI

Conversion of this compound to N-Phenylmaleimide

Applications in High-Performance Polymers

This compound, primarily through its conversion to N-PMI, finds extensive use in modifying and enhancing the properties of various polymers.

Heat-Resistant Modifier for Thermoplastics

N-PMI and its copolymers are widely used as heat-resistant modifiers for commodity and engineering thermoplastics such as Acrylonitrile-Butadiene-Styrene (ABS), Poly(vinyl chloride) (PVC), and Polyamides (Nylon).[4][5][6] The incorporation of the rigid maleimide ring into the polymer matrix restricts chain mobility, thereby increasing the glass transition temperature (Tg) and heat deflection temperature (HDT) of the material.[6]

A common industrial practice involves the synthesis of a terpolymer of Styrene, N-Phenylmaleimide, and Maleic Anhydride (SMI or NSM).[7][8] This terpolymer can then be blended with other polymers to improve their thermal properties.

Table 1: Thermal and Mechanical Properties of ABS Modified with N-Phenylmaleimide (N-PMI)

PropertyNeat ABSABS + 10% N-PMIABS + 20% N-PMI
Vicat Softening Point (°C)~95~120~130
Heat Deflection Temperature (°C)~88~110~120
Tensile Strength (MPa)40-50EnhancedFurther Enhanced
Flexural Modulus (GPa)2.0-2.5IncreasedFurther Increased

Note: The data is compiled from various sources and represents typical values. Actual values may vary depending on the specific grade of ABS and processing conditions.[9][10]

Experimental Protocol: Synthesis of Styrene-N-Phenylmaleimide-Maleic Anhydride (SMI) Terpolymer

Materials:

  • Styrene

  • N-Phenylmaleimide (N-PMI)

  • Maleic Anhydride (MA)

  • Toluene or Xylene (Solvent)

  • Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN) (Initiator)

Procedure:

  • In a reaction kettle equipped with a stirrer, condenser, and nitrogen inlet, charge the desired molar ratio of styrene, N-phenylmaleimide, and maleic anhydride.

  • Add toluene or xylene as the solvent.

  • Purge the reactor with nitrogen for 30 minutes to remove oxygen.

  • Heat the mixture to the desired reaction temperature (typically 80-120 °C).

  • Dissolve the initiator (BPO or AIBN) in a small amount of solvent and add it to the reactor.

  • Maintain the reaction under a nitrogen atmosphere with continuous stirring for 4-8 hours.

  • After the polymerization is complete, cool the reactor and precipitate the terpolymer by pouring the solution into a non-solvent such as methanol.

  • Filter the precipitate, wash it with the non-solvent, and dry it under vacuum.

dot

SMI_Terpolymer_Workflow cluster_Monomers Monomers & Reagents cluster_Process Polymerization Process cluster_Purification Product Isolation Styrene Styrene Mixing Mixing in Reactor Styrene->Mixing NPMI N-Phenylmaleimide NPMI->Mixing MA Maleic Anhydride MA->Mixing Solvent Toluene/Xylene Solvent->Mixing Initiator BPO/AIBN Initiation Initiator Addition Initiator->Initiation Heating Heating (80-120 °C) under Nitrogen Mixing->Heating Heating->Initiation Polymerization Polymerization (4-8 h) Initiation->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying SMI_Product SMI Terpolymer Powder Drying->SMI_Product

Workflow for the Synthesis of SMI Terpolymer
Toughening Agent for Epoxy Resins

N-phenylmaleimide-styrene alternating copolymers have been demonstrated to be effective toughening agents for epoxy resins.[11] The addition of these copolymers can significantly increase the fracture toughness (KIc) of the cured epoxy resin with a minimal decrease in its mechanical and thermal properties.[11]

Table 2: Mechanical Properties of Epoxy Resin Toughened with N-Phenylmaleimide-Styrene (PMS) Copolymer

PropertyNeat EpoxyEpoxy + 5 wt% PMSEpoxy + 10 wt% PMS
Fracture Toughness (KIc, MPa·m1/2)~0.6~0.8~1.4
Flexural Strength (MPa)~120~115~100
Flexural Modulus (GPa)~3.0~2.9~2.8
Glass Transition Temp. (Tg, °C)~200~200~205

Note: Data is based on a specific epoxy resin system and PMS copolymer molecular weight. Values can vary.[11]

Crosslinking Agent in Hydrogels

N-allyl maleamic acid, a derivative of maleic anhydride and allylamine, which shares the maleamic acid structure with this compound, has been investigated as a crosslinking agent for the preparation of polyacrylamide and polyacrylic acid hydrogels.[12] This suggests that N-substituted maleamic acids, in general, can be utilized in the formation of crosslinked polymer networks. The presence of the double bond allows for copolymerization with other vinyl monomers, leading to the formation of a hydrogel.

Table 3: Swelling Ratio of Hydrogels Crosslinked with a Maleamic Acid Derivative

MonomerCrosslinker ConcentrationSwelling Ratio (q)
Acrylamide2 mol%Varies with pH and temperature
Acrylic Acid5 mol%Varies with pH and temperature

Note: The swelling ratio is highly dependent on the specific hydrogel composition, pH, and temperature of the swelling medium.[12][13]

Other Potential Applications

Adhesives

The carboxylic acid group in this compound and the potential for imidization offer opportunities for its use in adhesive formulations. The carboxylic acid can promote adhesion to various substrates through hydrogen bonding and potential chemical reactions. The maleimide group, formed after cyclization, can undergo further polymerization or crosslinking reactions, leading to strong and durable adhesive bonds.

Coatings

Polymers and copolymers derived from this compound can be formulated into coatings with enhanced thermal stability and chemical resistance. The rigid aromatic and imide structures contribute to the durability and protective properties of the coating.

Electronic Materials

The low dielectric constant and high thermal stability of polyimides derived from amic acids make them attractive for applications in the electronics industry, such as insulating layers in microelectronic devices. While this compound itself is a precursor, the principles apply to the broader class of poly(amic acid)s and polyimides.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in material science. Its primary role as a precursor to N-phenylmaleimide has led to the development of a range of high-performance polymers with superior thermal and mechanical properties. Ongoing research into the direct polymerization of this compound and its derivatives, as well as its application in areas beyond thermal modification, such as in composites, adhesives, and coatings, continues to expand its utility. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals to explore and innovate with this promising molecule.

References

N-Phenylmaleamic Acid Derivatives: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylmaleamic acid and its derivatives represent a versatile class of organic compounds with significant potential in medicinal chemistry. Possessing a core structure amenable to diverse chemical modifications, these molecules have been extensively investigated for a range of therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate further research and drug development in this promising area.

Synthesis of this compound Derivatives

The fundamental synthesis of this compound involves the reaction of maleic anhydride with an appropriately substituted aniline in a suitable solvent, such as dichloromethane or ether.[1] This reaction is typically exothermic and proceeds readily at or below room temperature to yield the corresponding N-substituted maleamic acid in high yield.[1] The general reaction scheme is depicted below:

Figure 1: General synthesis of this compound derivatives.

Further derivatization can be achieved by modifying the phenyl ring of the aniline starting material or by chemical transformation of the carboxylic acid or amide functionalities of the this compound product.

Experimental Protocols

General Synthesis of a Substituted this compound Derivative

This protocol describes the synthesis of a substituted this compound derivative.

Materials:

  • Substituted aniline (1.0 eq)

  • Maleic anhydride (1.0 eq)

  • Anhydrous dichloromethane (or other suitable aprotic solvent)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the substituted aniline in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Dissolve maleic anhydride in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel.

  • Add the maleic anhydride solution dropwise to the cooled aniline solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • The this compound derivative will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with cold dichloromethane to remove any unreacted starting materials.

  • Dry the product under vacuum.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[2][3][4][5][6]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom microplates

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only). Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[2][3][4][5]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][9][10][11]

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well round-bottom microplates

  • This compound derivatives (dissolved in a suitable solvent)

  • Bacterial/fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Positive control (a known effective antimicrobial agent)

  • Negative control (broth medium with inoculum and solvent)

Procedure:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the this compound derivatives in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL or 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.

  • Inoculation: Add an equal volume of the standardized inoculum to each well of the microplate, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the microplates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Quantitative Data

The following tables summarize the reported in vitro anticancer and antimicrobial activities of various this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-(4-nitrophenyl)maleamic acidSKNMC (Neuroblastoma)10.8 ± 0.08[12]
N-(3-chlorophenyl)maleamic acidHep-G2 (Hepatocarcinoma)11.6 ± 0.12[12]
Substituted this compound analogA549 (Lung)10.67 ± 1.53[3]
Substituted this compound analogC6 (Glioma)4.33 ± 1.04[3]
Mefenamic acid (related structure)MCF-7 (Breast)123.5 µg/mL[13]

Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
N-phenyl amino acid derivativeBacillus subtilis4[14]
N-phenyl amino acid derivativeEscherichia coli4[14]
N-phenyl amino acid derivativeStaphylococcus aureus4[14]
N-phenyl amino acid derivativeAspergillus niger4[14]
N-(trifluoromethyl)phenyl pyrazole derivativeS. aureus (MRSA)1.56-3.12[15]
N-(trifluoromethyl)phenyl pyrazole derivativeB. subtilis1.56[15]
N-(trifluoromethyl)phenyl pyrazole derivativeE. faecalis3.12[15]

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their biological effects through various mechanisms, primarily by inducing apoptosis in cancer cells and potentially by disrupting essential metabolic pathways in microorganisms.

Induction of Apoptosis in Cancer Cells

A prominent mechanism of anticancer activity for many this compound derivatives is the induction of programmed cell death, or apoptosis, primarily through the intrinsic (mitochondrial) pathway. This process involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the subsequent activation of a cascade of caspase enzymes.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_ros Oxidative Stress cluster_mitochondrion Mitochondrial Pathway cluster_caspase Caspase Cascade N-Phenylmaleamic_acid_derivative N-Phenylmaleamic acid derivative ROS ↑ Reactive Oxygen Species (ROS) N-Phenylmaleamic_acid_derivative->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Bax ↑ Bax Cytochrome_c Cytochrome c release Bax->Cytochrome_c Bcl2 ↓ Bcl-2 Bcl2->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Mitochondrion->Bax Mitochondrion->Bcl2 Caspase37 Caspase-3, -7 (Executioner) Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis glutathione_metabolism cluster_compound Compound Interaction cluster_gsh Glutathione Homeostasis cluster_consequences Cellular Effects Derivative N-Phenylmaleamic acid derivative GSH Glutathione (GSH) Derivative->GSH Depletion GSSG Glutathione Disulfide (GSSG) GSH->GSSG Oxidation by ROS ROS ↑ Reactive Oxygen Species (ROS) GSH->ROS Neutralizes GSSG->GSH Reduction GR Glutathione Reductase GR->GSSG Apoptosis Apoptosis ROS->Apoptosis experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_evaluation Further Evaluation Start Aniline & Maleic Anhydride Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Anticancer Anticancer Screening (e.g., MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Purification->Antimicrobial Mechanism Mechanism of Action Studies (e.g., Apoptosis Assays) Anticancer->Mechanism Antimicrobial->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Mechanism->SAR Lead Lead Compound Identification SAR->Lead

References

safety and handling precautions for N-Phenylmaleamic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Phenylmaleamic Acid: Safety, Handling, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, focusing on its safety and handling precautions, detailed experimental protocols for its synthesis, and an exploration of its biological activities.

Core Safety and Handling Precautions

This compound requires careful handling to minimize risks to laboratory personnel. The following tables summarize the key safety information derived from multiple safety data sheets (SDS).

Table 1: Hazard Identification and Precautionary Statements

Hazard ClassGHS Hazard StatementsPrecautionary Statements (Prevention)Precautionary Statements (Response)
Skin IrritationH315: Causes skin irritation.P264: Wash skin thoroughly after handling. P280: Wear protective gloves.P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse.
Eye IrritationH319: Causes serious eye irritation.P280: Wear eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Respiratory IrritationH335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. Take off contaminated clothing and wash before reuse.
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
Ingestion Clean mouth with water and drink afterwards plenty of water. Do NOT induce vomiting. Get medical attention if symptoms occur.

Table 3: Personal Protective Equipment (PPE) and Storage

CategoryRecommendation
Engineering Controls Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are close to the workstation location.
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.
Skin and Body Protection Wear protective gloves and clothing to prevent skin exposure.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator is recommended.
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound from maleic anhydride and aniline.[1]

Materials:

  • Maleic anhydride

  • Aniline

  • Anhydrous ether (or other suitable solvent like methylene chloride)[2]

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser, dissolve maleic anhydride (1.0 equivalent) in anhydrous ether.

  • While stirring the solution, add a solution of aniline (1.0 equivalent) in anhydrous ether dropwise through the dropping funnel.

  • The reaction is exothermic, and a precipitate of this compound will form.[2] Control the rate of addition to maintain a moderate reaction temperature.

  • After the addition is complete, continue stirring the suspension at room temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with fresh anhydrous ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain this compound as a solid.

Purification and Characterization:

  • The product can be purified by recrystallization from a suitable solvent if necessary.

  • Characterization can be performed using techniques such as melting point determination, ¹H NMR, ¹³C NMR, and infrared (IR) spectroscopy to confirm the structure and purity.

Below is a logical workflow for the synthesis and purification process.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reactants Maleic Anhydride + Aniline in Ether reaction Stirring at Room Temperature reactants->reaction Exothermic Reaction precipitation Precipitation of This compound reaction->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with Ether filtration->washing drying Vacuum Drying washing->drying characterization Characterization (NMR, IR, MP) drying->characterization

Fig. 1: Synthesis and Purification Workflow

Biological Activity and Signaling Pathways

Herbicide Antidote Activity

This compound and its derivatives have been investigated for their ability to protect crops from herbicide injury. The primary mechanism of this protective action is through the enhancement of the plant's natural detoxification pathways.

Mechanism of Action: this compound has been shown to increase the levels of glutathione (GSH) in plants.[3] Glutathione is a key antioxidant and a substrate for glutathione S-transferases (GSTs), enzymes that play a crucial role in detoxifying herbicides. By elevating the intracellular concentration of GSH, this compound enhances the plant's capacity to neutralize and metabolize harmful herbicide molecules, thereby conferring protection.

The proposed signaling pathway is illustrated below.

G herbicide Herbicide detox Detoxified Herbicide herbicide->detox Metabolized by GST npma N-Phenylmaleamic Acid gsh Glutathione (GSH) npma->gsh Increases levels gsh->detox Substrate gst Glutathione S-Transferase (GST) protection Crop Protection detox->protection

Fig. 2: Herbicide Detoxification Pathway
Potential Antimicrobial and Antitumor Activities

Preliminary studies suggest that this compound and its derivatives may possess antimicrobial and antitumor properties. However, the exact mechanisms and the full extent of these activities are still under investigation and represent promising areas for future research. Further studies are required to elucidate the specific signaling pathways involved and to evaluate the therapeutic potential of these compounds.

References

N-Phenylmaleamic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Storage of N-Phenylmaleamic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a key intermediate in the synthesis of various organic molecules, including polymers and pharmaceuticals. Its stability is a critical parameter that influences its storage, handling, and application in sensitive processes like drug development. This guide provides a comprehensive overview of the chemical stability of this compound, detailing its primary degradation pathways, recommended storage conditions, and methodologies for stability assessment. While specific kinetic data for this compound is not extensively available in the public domain, this document extrapolates from data on closely related maleamic acid derivatives to provide a robust framework for its handling and stability evaluation. The principal degradation routes involve hydrolysis to aniline and maleic acid, and intramolecular cyclization to N-phenylmaleimide.

Chemical Stability Profile

This compound is generally stable at room temperature when stored in a dry, dark environment. However, its stability is significantly influenced by factors such as pH, temperature, and humidity due to the presence of both an amide and a carboxylic acid functional group.

Degradation Pathways

There are two primary pathways through which this compound degrades:

  • Hydrolysis: The amide linkage is susceptible to hydrolysis, which is catalyzed by both acidic and basic conditions. This reaction cleaves the molecule into its constituent precursors: aniline and maleic acid. The hydrolysis is often initiated by intramolecular nucleophilic catalysis from the neighboring carboxylic acid group, particularly in acidic environments. The rate-limiting step in this process is typically the breakdown of a tetrahedral intermediate.

  • Intramolecular Cyclization (Dehydration): Under certain conditions, particularly with dehydrating agents or upon heating, this compound can undergo intramolecular cyclization to form N-phenylmaleimide, with the elimination of a water molecule.

The interplay between these two degradation pathways is a key aspect of the stability profile of this compound.

DegradationPathways NPMA This compound Hydrolysis_Products Aniline + Maleic Acid NPMA->Hydrolysis_Products Hydrolysis (Acid/Base Catalyzed) Cyclization_Product N-Phenylmaleimide + Water NPMA->Cyclization_Product Cyclization (Dehydration)

Caption: Primary degradation pathways of this compound.

Quantitative Stability Data (Illustrative)

Direct quantitative stability data for this compound is limited. The following table summarizes representative kinetic data for the hydrolysis of related N-alkylmaleimides, which are the cyclized forms of maleamic acids. This data illustrates the influence of pH and temperature on the stability of the maleimide ring, which is formed from the maleamic acid. The hydrolysis of the maleimide ring results in the formation of the corresponding maleamic acid.

CompoundConditionRate Constant (k)Half-life (t½)Reference Compound
N-ethylmaleimidepH 7, 30°C0.023 min⁻¹30.1 minN-alkylmaleimide
N-ethylmaleimidepH 9, 30°C2.3 min⁻¹0.3 minN-alkylmaleimide
MaleimidepH 7, 30°C0.038 min⁻¹18.2 minN-alkylmaleimide
MaleimidepH 9, 30°C3.8 min⁻¹0.18 minN-alkylmaleimide

Note: This data is for N-alkylmaleimides and is provided as an illustration of the pH-dependent stability of the maleimide system. The rate of hydrolysis of this compound itself may differ.

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling guidelines are recommended:

  • Temperature: Store in a cool environment, ideally between 2°C and 8°C.[1] Avoid high temperatures, as thermal degradation can occur, leading to cyclization to N-phenylmaleimide.[1]

  • Humidity: Keep in a dry place in a tightly sealed container to prevent hydrolysis.[1] The presence of moisture can significantly accelerate the degradation of the compound.

  • Light: Protect from direct sunlight and UV radiation.[2] Store in an opaque or amber container.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Incompatible Materials: Avoid contact with strong acids, strong bases, and strong oxidizing agents, as these can catalyze degradation.[3]

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) is the most suitable technique for this purpose.

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[2][3]

ForcedDegradationWorkflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis HPLC Analysis Acid->Analysis Neutralize/Dilute Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Base->Analysis Neutralize/Dilute Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Analysis Neutralize/Dilute Thermal Thermal (e.g., 80°C, solid state) Thermal->Analysis Neutralize/Dilute Photo Photolytic (ICH Q1B guidelines) Photo->Analysis Neutralize/Dilute NPMA_Sample This compound Sample NPMA_Sample->Acid NPMA_Sample->Base NPMA_Sample->Oxidation NPMA_Sample->Thermal NPMA_Sample->Photo

Caption: Workflow for a forced degradation study.

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M hydrochloric acid. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M sodium hydroxide. Keep the solution at room temperature for a specified period. At each time point, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for a specified period. At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Place a known amount of solid this compound in an oven at 80°C. At specified time points, remove a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

  • Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light. After exposure, dissolve both samples for HPLC analysis.

Stability-Indicating HPLC Method (Example)

The following is a proposed starting point for developing a stability-indicating HPLC method. This method should be validated according to ICH Q2(R1) guidelines.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient elution may be necessary to separate the parent compound from its degradation products (aniline, maleic acid, and N-phenylmaleimide). A suitable starting point could be a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and acetonitrile.

    • Gradient Example: Start with 10% acetonitrile, ramp to 90% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength that provides a good response for both the parent compound and the expected degradation products. A photodiode array (PDA) detector is recommended to assess peak purity. A starting wavelength could be 254 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

HPLC_Method_Logic Sample Degraded Sample Injection Inject into HPLC Sample->Injection Column C18 Column Injection->Column Separation Gradient Elution (Buffer/Acetonitrile) Column->Separation Detection PDA Detector (Assess Peak Purity) Separation->Detection Quantification Quantify Parent and Degradation Products Detection->Quantification

Caption: Logical flow of the stability-indicating HPLC method.

Conclusion

While this compound is stable under controlled, cool, and dry conditions, it is susceptible to degradation via hydrolysis and cyclization, particularly in the presence of moisture, and at extreme pH values and elevated temperatures. For researchers, scientists, and drug development professionals, understanding these stability limitations is crucial for maintaining the integrity of the compound and ensuring the reliability of experimental outcomes. The implementation of a robust stability-indicating analytical method, such as the HPLC protocol outlined in this guide, is essential for monitoring the purity of this compound and for establishing appropriate shelf-life and storage conditions in a regulated environment.

References

Methodological & Application

Synthesis of N-Phenylmaleamic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of N-Phenylmaleamic acid, an important intermediate in the production of N-phenylmaleimide and other valuable compounds in pharmaceutical and materials science applications.[1][2] The protocol herein describes the reaction of maleic anhydride with aniline, a common and efficient method that can be readily implemented in a standard laboratory setting.[1][3] This synthesis is a two-step process that first involves the formation of this compound through the reaction of maleic anhydride and aniline at a moderate temperature, which typically results in a nearly quantitative yield.[3] The resulting this compound can then be subjected to thermal dehydration to produce N-phenylmaleimide.[3] This document outlines the necessary reagents, equipment, and a step-by-step procedure for the successful synthesis and purification of the target compound.

Chemical Reaction

The synthesis of this compound proceeds through the nucleophilic addition of aniline to maleic anhydride. The lone pair of electrons on the nitrogen atom of aniline attacks one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring and the formation of the amic acid.

Reaction Scheme:

Experimental Protocol

This protocol is adapted from established literature procedures.[4]

Materials and Equipment:

  • Reactants:

    • Maleic Anhydride (reagent grade)[4]

    • Aniline (reagent grade)[4]

  • Solvent:

    • Anhydrous Ethyl Ether[4] or Methylene Chloride[5]

  • Equipment:

    • Three-necked round-bottom flask

    • Mechanical stirrer (paddle-type)

    • Reflux condenser

    • Dropping funnel

    • Ice-water bath

    • Büchner funnel and flask for suction filtration

    • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 5-liter, three-necked flask equipped with a paddle-type stirrer, a reflux condenser, and a dropping funnel, dissolve 196 g (2 moles) of maleic anhydride in 2.5 L of anhydrous ethyl ether.[4] Stir the mixture until all the maleic anhydride has dissolved.[4]

  • Addition of Aniline: Prepare a solution of 186 g (2 moles) of aniline in 200 mL of ethyl ether.[4] Add this solution to the dropping funnel.

  • Reaction: Slowly add the aniline solution to the stirred maleic anhydride solution.[4] The reaction is exothermic, and a thick suspension will form.[4][5] The rate of addition should be controlled to maintain a gentle reflux.

  • Stirring and Cooling: After the addition is complete, continue to stir the thick suspension at room temperature for 1 hour.[4] Following this, cool the flask in an ice-water bath to 15–20°C.[4]

  • Isolation of Product: Collect the precipitated product by suction filtration using a Büchner funnel.[4]

  • Washing and Drying: Wash the collected solid product with cold ethyl ether to remove any unreacted starting materials. Air-dry the product. The resulting this compound is a fine, cream-colored powder.[4]

Data Presentation

ParameterValueReference
Reactant Quantities
Maleic Anhydride196 g (2 moles)[4]
Aniline186 g (2 moles)[4]
Ethyl Ether (solvent)2.7 L[4]
Reaction Conditions
TemperatureRoom temperature, then 15–20°C[4]
Reaction Time1 hour stirring at room temperature[4]
Product
AppearanceFine, cream-colored powder[4]
Yield371–374 g (97–98%)[4]
Melting Point201–202°C[4]
Molecular FormulaC₁₀H₉NO₃[1][6]
Molecular Weight191.18 g/mol [1][6]

Experimental Workflow

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation dissolve_ma Dissolve Maleic Anhydride in Ethyl Ether add_aniline Slowly Add Aniline Solution dissolve_ma->add_aniline Stirring prepare_aniline Prepare Aniline Solution in Ethyl Ether prepare_aniline->add_aniline stir_rt Stir at Room Temperature (1 hour) add_aniline->stir_rt Exothermic Reaction cool_ice Cool in Ice Bath (15-20°C) stir_rt->cool_ice filter_product Suction Filtration cool_ice->filter_product Precipitate Forms wash_product Wash with Cold Ethyl Ether filter_product->wash_product dry_product Air Dry Product wash_product->dry_product final_product final_product dry_product->final_product This compound

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Maleic Anhydride: Corrosive and an irritant. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Aniline: Toxic and readily absorbed through the skin. Handle in a fume hood and wear appropriate PPE.

  • Ethyl Ether: Highly flammable. Ensure there are no ignition sources in the vicinity of the experiment. Work in a well-ventilated area or a fume hood.

  • The reaction is exothermic and should be controlled by the rate of addition and cooling if necessary.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value (201–202°C).[4]

  • Spectroscopy:

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O (amide and carboxylic acid), and C=C bonds.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight of the compound.[6][7]

References

step-by-step guide to N-phenylmaleimide synthesis from N-Phenylmaleamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Step-by-Step Guide to N-phenylmaleimide Synthesis from N-Phenylmaleamic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-phenylmaleimide is a crucial reagent and building block in organic synthesis, particularly in Diels-Alder reactions, bioconjugation, and polymer chemistry.[1] It serves as a versatile Michael acceptor and a potent dienophile. This document provides a detailed protocol for the synthesis of N-phenylmaleimide via the cyclodehydration of its precursor, this compound (also known as maleanilic acid). The procedure outlined is a well-established method utilizing acetic anhydride and sodium acetate, known for its reliability and good yields.[1]

Reaction Principle

The synthesis involves the intramolecular cyclization of this compound, which is an amic acid. This reaction is facilitated by a dehydrating agent, acetic anhydride, with sodium acetate acting as a catalyst. The process involves the formation of an intermediate mixed anhydride, followed by a nucleophilic attack of the amide nitrogen onto the activated carbonyl group, leading to the formation of the five-membered imide ring and the elimination of acetic acid.

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • This compound

  • Acetic anhydride (reagent grade)

  • Anhydrous sodium acetate

  • Petroleum ether (b.p. 30–60 °C)

  • Cyclohexane (for recrystallization)

  • Deionized water (ice-cold)

Equipment:

  • Erlenmeyer flask (2 L)

  • Steam bath or heating mantle

  • Water bath (for cooling)

  • Buchner funnel and suction flask

  • Filter paper

  • Beakers

  • Glass stirring rod

  • Standard laboratory glassware

Procedure:

  • Reagent Preparation: In a 2-liter Erlenmeyer flask, combine 670 mL of acetic anhydride and 65 g of anhydrous sodium acetate.[1]

  • Addition of Amic Acid: To this suspension, add 316 g of this compound.

  • Dissolution and Reaction: Swirl the flask to mix the contents. Heat the suspension on a steam bath for approximately 30 minutes, swirling intermittently.[1] The solid materials should dissolve, resulting in a clear solution.

  • Cooling: After the heating period, cool the reaction mixture in a cold water bath until it is close to room temperature.[1]

  • Precipitation: Pour the cooled reaction mixture slowly into 1.3 liters of ice water with stirring. A yellow solid, the crude N-phenylmaleimide, will precipitate.

  • Filtration and Washing: Collect the precipitated product by suction filtration using a Buchner funnel.[1] Wash the filter cake thoroughly with three 500-mL portions of ice-cold water to remove acetic acid and other water-soluble impurities.[1]

  • Solvent Wash: Perform a final wash of the product on the filter with 500 mL of petroleum ether (b.p. 30–60 °C) to aid in drying.[1]

  • Drying: Spread the crude product on a watch glass or drying tray and let it air-dry completely. The yield of crude N-phenylmaleimide is typically between 214–238 g.[1]

  • (Optional) Recrystallization: For higher purity, the crude N-phenylmaleimide can be recrystallized from cyclohexane. This process yields canary-yellow needles.[1]

Data Presentation

The following table summarizes the quantitative data associated with this synthesis protocol.

ParameterValueReference
Reactants
This compound316 g[1]
Acetic Anhydride670 mL[1]
Anhydrous Sodium Acetate65 g[1]
Reaction Conditions
TemperatureSteam Bath (~100 °C)[1]
Reaction Time30 minutes[1]
Product Yield & Purity
Crude Product Yield214–238 g (75–80%)[1]
Crude Product M.P.88–89 °C[1]
Recrystallized Product M.P.89–89.8 °C[1]
AppearanceCanary-yellow needles (recrystallized)[1]

Experimental Workflow Diagram

The logical flow of the experimental protocol is visualized below.

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Product Isolation cluster_purification Purification reagents 1. Mix Reagents This compound Acetic Anhydride Sodium Acetate heating 2. Heat on Steam Bath (30 min) reagents->heating Dissolution cooling 3. Cool to Room Temp. heating->cooling precipitation 4. Precipitate in Ice Water cooling->precipitation filtration 5. Suction Filtration precipitation->filtration washing 6. Wash with H₂O & Pet. Ether filtration->washing drying 7. Air Dry Crude Product washing->drying recrystallization 8. Recrystallize (from Cyclohexane) drying->recrystallization final_product Pure N-Phenylmaleimide recrystallization->final_product

Caption: Workflow for N-phenylmaleimide synthesis.

References

Application Notes and Protocols for N-Phenylmaleamic Acid in Diels-Alder Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Phenylmaleamic acid as a precursor to N-Phenylmaleimide, a highly reactive dienophile in Diels-Alder cycloaddition reactions. Detailed protocols for the synthesis of N-Phenylmaleimide and its subsequent application in forming various cycloadducts are presented, along with key quantitative data to guide experimental design.

Introduction

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings. The choice of diene and dienophile is crucial for the reaction's success and stereochemical outcome. While this compound itself is not typically used directly as a dienophile, it serves as a readily available and stable precursor to N-Phenylmaleimide. N-Phenylmaleimide is an excellent dienophile due to the electron-withdrawing nature of its two carbonyl groups, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of a diene.[1]

The typical workflow involves the synthesis of this compound from maleic anhydride and aniline, followed by a dehydration and cyclization step to form N-Phenylmaleimide. This imide is then used in Diels-Alder reactions with a variety of dienes to produce structurally diverse and often complex cyclic compounds, which are valuable intermediates in drug development and materials science.

Synthesis of N-Phenylmaleimide from this compound

The conversion of this compound to N-Phenylmaleimide is a critical step. This is typically achieved through dehydration using acetic anhydride and a catalyst like sodium acetate.

Experimental Protocol: Synthesis of N-Phenylmaleimide

This protocol is based on a well-established procedure.[2]

Materials:

  • This compound (Maleanilic acid)

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Ice-cold water

  • Standard laboratory glassware (Erlenmeyer flask, beaker, suction filtration apparatus)

  • Steam bath or heating mantle

Procedure:

  • In a 2-liter Erlenmeyer flask, combine 670 mL of acetic anhydride and 65 g of anhydrous sodium acetate.

  • Add 316 g of this compound to the flask.

  • Heat the suspension on a steam bath while swirling for 30 minutes to dissolve the solids.

  • Cool the reaction mixture in a cold water bath until it is close to room temperature.

  • Pour the cooled solution into 1.3 liters of ice water to precipitate the product.

  • Collect the precipitated N-Phenylmaleimide by suction filtration.

  • Wash the product three times with 500-mL portions of ice-cold water.

  • Perform a final wash with 500 mL of a suitable solvent to aid in drying.

  • Air-dry the final product. The expected yield is typically high, around 97-98%.[2]

Diels-Alder Reactions Using N-Phenylmaleimide

N-Phenylmaleimide is a versatile dienophile that reacts with a wide range of dienes. The reaction conditions can be tuned to control the kinetic and thermodynamic product distribution, often leading to a mixture of endo and exo diastereomers.[3][4]

Reaction with Furan and its Derivatives

Furan and its derivatives are common dienes used in Diels-Alder reactions with N-Phenylmaleimide. These reactions are of interest for synthesizing precursors for polymers and pharmaceuticals.[5][6] The reaction often requires thermal conditions and the diastereoselectivity can be influenced by temperature.[3]

Reaction with Butadiene

N-Phenylmaleimide readily reacts with 1,3-butadiene. A common laboratory procedure involves the in situ generation of butadiene from 3-sulfolene, which decomposes upon heating to release sulfur dioxide and butadiene.[7] This method avoids the handling of gaseous butadiene.

Quantitative Data Summary

The following tables summarize quantitative data from various Diels-Alder reactions involving N-Phenylmaleimide.

Table 1: Diels-Alder Reaction of N-Phenylmaleimide with various Dienes

DieneDienophileSolventTemperature (°C)TimeYield (%)Endo/Exo RatioReference
2,5-Bis(hydroxymethyl)furanN-(4-Hydroxyphenyl)maleimideEthyl Acetate4524 h92Not Separated[5]
2,5-Bis(hydroxymethyl)furanN-PhenylmaleimideEthyl Acetate4524 h9289:11 (at 24°C)[5]
2,5-DimethylfuranN-(4-chlorophenyl)maleimideNeatReflux1 h46exo favored[6]
FuranN-PhenylmaleimideNeatRoom Temp.20 h--[8]
1,3-Butadiene (from 3-sulfolene)N-PhenylmaleimideToluene>120 (Reflux)---[7]
Furan-bearing BenzoxazineN-PhenylmaleimideAcetonitrile40--endo favored at lower temp.[3]
Furan-bearing BenzoxazineN-PhenylmaleimideChloroform40--endo favored at lower temp.[3]

Table 2: Optimization of Diels-Alder Reaction between 2,5-Bis(hydroxymethyl)furan (BHMF) and N-Phenylmaleimide Derivatives [5]

EntryDienophileSolventTemperature (°C)Yield (%)
1N-(4-Hydroxyphenyl)maleimideToluene8072
2N-(4-Hydroxyphenyl)maleimideEthyl Acetate4592
3N-(4-Hydroxyphenyl)maleimideDichloromethane4085
4N-Phenylmaleimiden-Hexane6020
5N-PhenylmaleimideEthyl Acetate4592

Experimental Protocols for Diels-Alder Reactions

Protocol 1: Diels-Alder Reaction of N-Phenylmaleimide with Furan

This is a general protocol for the reaction between N-Phenylmaleimide and furan.[8]

Materials:

  • N-Phenylmaleimide

  • Furan

  • Ethyl acetate

  • Hexanes

  • Silica gel for chromatography

  • TLC plates

Procedure:

  • Dissolve 56 mg of N-Phenylmaleimide in 0.50 mL of furan.

  • Allow the mixture to stand at room temperature for at least 20 hours. A white solid product should precipitate.

  • If no solid forms, gently evaporate some of the furan with a stream of nitrogen and reintroduce a seed crystal if available.

  • Separate the solid product by filtration and wash with 2 mL of diethyl ether.

  • Monitor the reaction and product purity by TLC using a 1:1 ethyl acetate-hexanes eluent.

  • The product can be further purified by column chromatography on silica gel.

Protocol 2: Diels-Alder Reaction with in situ Generated 1,3-Butadiene

This protocol describes the reaction of N-Phenylmaleimide with 1,3-butadiene generated from 3-sulfolene.[7]

Materials:

  • N-Phenylmaleimide

  • 3-Sulfolene

  • Toluene

  • Dichloromethane (for TLC)

  • TLC plates (Silica gel F254)

  • Reflux apparatus with a well-refrigerated condenser

  • Oil bath

Procedure:

  • Set up a reflux apparatus with a round-bottom flask, condenser, and heating mantle with an oil bath.

  • Combine N-Phenylmaleimide and 3-sulfolene in the flask with toluene as the solvent.

  • Heat the reaction mixture to reflux in an oil bath maintained at a temperature above 120°C to ensure the thermal decomposition of 3-sulfolene to butadiene and sulfur dioxide.[7]

  • The condenser must be efficiently cooled to prevent the loss of toluene.[7]

  • Monitor the progress of the reaction by TLC. To do this, cool the reaction flask before taking a sample.

  • Use dichloromethane as the eluent for the TLC analysis on silica gel F254 plates.[7] The cycloadduct will have a lower Rf value than the starting N-Phenylmaleimide.[7]

  • Upon completion, the reaction mixture can be worked up using standard extraction procedures.

Visualizations

Workflow cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_dienophile Dienophile Synthesis cluster_reaction Diels-Alder Reaction MA Maleic Anhydride NPA This compound MA->NPA Aniline Aniline Aniline->NPA NPM N-Phenylmaleimide NPA->NPM Dehydration (Acetic Anhydride) DA_Adduct Diels-Alder Adduct NPM->DA_Adduct Diene Diene (e.g., Furan) Diene->DA_Adduct

References

Application Notes and Protocols: Polymerization of N-Phenylmaleamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis and polymerization of N-Phenylmaleamic acid derivatives. The procedures outlined below are compiled from established chemical literature and are intended to guide researchers in the preparation and characterization of poly(N-phenylmaleimide) and related polymers.

Introduction

N-substituted maleimide polymers are a significant class of materials known for their excellent thermal stability and chemical resistance, properties imparted by the imide rings in their polymer backbone.[1] These polymers find applications in various industrial fields, including as heat-resistant agents in plastics like ABS and PVC.[2] The polymerization process typically involves the synthesis of an N-substituted maleamic acid, followed by its cyclization to the corresponding maleimide monomer, which is then polymerized. This document details the procedures for these key steps.

Synthesis of this compound Derivatives

The initial step in the synthesis of poly(N-phenylmaleimide) derivatives is the formation of the this compound monomer precursor. This is achieved through the reaction of an appropriate aniline derivative with maleic anhydride.

General Reaction Scheme

cluster_0 Synthesis of this compound Maleic_Anhydride Maleic Anhydride Plus + Maleic_Anhydride->Plus Aniline Aniline (or derivative) Aniline->Plus Reaction Stirring at Room Temperature Plus->Reaction Solvent Solvent (e.g., Acetone, DMF, Ether) Solvent->Reaction NPhenylmaleamic_Acid This compound (or derivative) Reaction->NPhenylmaleamic_Acid cluster_1 Cyclization to N-Phenylmaleimide NPhenylmaleamic_Acid This compound Heat Heat NPhenylmaleamic_Acid->Heat Dehydrating_Agent Dehydrating Agent (e.g., Acetic Anhydride/NaOAc, P2O5/H2SO4) Dehydrating_Agent->Heat NPhenylmaleimide N-Phenylmaleimide Heat->NPhenylmaleimide cluster_2 Free Radical Polymerization NPhenylmaleimide N-Phenylmaleimide Monomer Reaction_Conditions Heat (65-100 °C) Inert Atmosphere (N₂) NPhenylmaleimide->Reaction_Conditions Initiator Initiator (e.g., AIBN, BPO) Initiator->Reaction_Conditions Solvent Solvent (e.g., THF, Cyclohexanone) Solvent->Reaction_Conditions Polymer Poly(N-phenylmaleimide) Reaction_Conditions->Polymer Precipitation Precipitation (e.g., in Methanol) Polymer->Precipitation Purified_Polymer Purified Polymer Precipitation->Purified_Polymer

References

Application Notes and Protocols: Purification of N-Phenylmaleamic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Phenylmaleamic acid is a crucial intermediate in the synthesis of N-phenylmaleimide, a compound widely used as a dienophile in Diels-Alder reactions and in the development of polymers and herbicides.[1][2] The synthesis of this compound is typically achieved through the reaction of maleic anhydride with aniline.[1][3] This reaction is rapid and exothermic, often leading to the inclusion of unreacted starting materials and side products in the final crude product.[4] Therefore, purification is a critical step to ensure the quality and reactivity of this compound for subsequent applications. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent at varying temperatures.[5][6]

Principle of Recrystallization

Recrystallization is a purification technique based on the principle that the solubility of most solids in a solvent increases with temperature.[7] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution. Any insoluble impurities can be removed by hot filtration. As the solution is allowed to cool, the solubility of the desired compound decreases, leading to the formation of pure crystals. The soluble impurities remain in the mother liquor.[6] The selection of an appropriate solvent is paramount for a successful recrystallization, ideally one that dissolves the compound well at high temperatures but poorly at low temperatures.[8]

Impurity Profile of Crude this compound

The primary impurities in crude this compound typically arise from the synthesis process and may include:

  • Unreacted Starting Materials: Aniline and maleic anhydride.

  • Isomerization Products: The acid catalyst used in subsequent reactions to form N-phenylmaleimide can favor the isomerization of this compound to fumaranilic acid.[9]

  • Hydrolysis Products: Residual water can lead to the hydrolysis of maleic anhydride to maleic acid.[9]

Solvent Selection for Recrystallization

The choice of solvent is critical for effective purification. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below. Based on available solubility data, several solvents can be considered. Dimethylformamide (DMF) has been cited as a suitable recrystallization solvent.[1] A common and effective alternative for compounds containing carboxylic acid and amide functionalities is a mixed solvent system, such as ethanol/water.[10] The compound is dissolved in a minimal amount of hot ethanol (a "good" solvent), and then hot water (an "anti-solvent") is added to induce crystallization upon cooling.

Table 1: Solubility of this compound in Various Solvents at 27°C [11]

SolventSolubility ( g/100 mL solution)
Dimethylformamide12.9
Butyl Cellosolve1.1
Dioxane0.9
Acetone0.3
Methanol0.3
Acetonitrile0.2
Ethanol0.2
Benzene<0.1
Carbon tetrachloride<0.1
Chloroform<0.1
Ether<0.1
Toluene<0.1
Water<0.1

Detailed Experimental Protocol for Recrystallization using an Ethanol/Water System

This protocol describes the purification of crude this compound using a mixed solvent system of ethanol and water.

Materials and Equipment:

  • Crude this compound

  • 95% Ethanol

  • Deionized water

  • Erlenmeyer flasks (two sizes)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass stir rod

  • Ice bath

  • Spatula

  • Drying oven or desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask containing a magnetic stir bar.

    • In a separate beaker, heat 95% ethanol on a hot plate.

    • Add a minimal amount of the hot ethanol to the flask containing the crude solid to dissolve it with stirring.[12] Continue adding small portions of hot ethanol until the solid is completely dissolved.[6] It is crucial to use the minimum amount of solvent to ensure a saturated solution and maximize yield.[8]

  • Hot Filtration (Optional):

    • If insoluble impurities are observed in the hot solution, perform a hot gravity filtration.[8]

    • Preheat a clean Erlenmeyer flask and a funnel with fluted filter paper on the hot plate to prevent premature crystallization.[13]

    • Pour the hot solution through the fluted filter paper into the preheated flask.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.[5]

    • Perform a hot filtration as described above to remove the charcoal.

  • Crystallization:

    • To the hot, clear ethanolic solution, add hot deionized water dropwise while stirring until the solution becomes persistently turbid (cloudy).[10]

    • Add a few drops of hot ethanol to the turbid solution until it becomes clear again.[10]

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[8]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.[5]

    • Wash the crystals with a small amount of a cold ethanol/water mixture to remove any residual soluble impurities.[10]

  • Drying:

    • Carefully transfer the crystals from the filter paper to a watch glass.

    • Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.[5]

Troubleshooting

Table 2: Common Issues and Solutions in the Recrystallization of this compound

IssuePotential CauseSuggested Solution
No crystals form upon cooling The solution is not supersaturated (too much solvent was used).Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[5][10]
Nucleation has not been initiated.Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. Alternatively, add a seed crystal of the pure compound.[10]
Compound "oils out" instead of forming crystals The solution is supersaturated, or the cooling is too rapid.Reheat the solution to dissolve the oil, add a small amount of additional "good" solvent (ethanol), and allow it to cool more slowly.[5]
The presence of impurities is inhibiting crystallization.Consider pre-purification by another method or ensure hot filtration is performed to remove insoluble impurities.[10]
Low recovery of purified crystals Too much solvent was used during dissolution.Use the minimum amount of hot solvent necessary for dissolution.[5]
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus is adequately pre-heated.[5]
Incomplete crystallization.Allow sufficient time for cooling in an ice bath.[5]
Resulting crystals are colored Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[5]

Visualization of the Experimental Workflow

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in minimum hot 95% Ethanol start->dissolve insoluble_check Insoluble impurities or color present? dissolve->insoluble_check hot_filter Hot Gravity Filtration (optional: with charcoal) insoluble_check->hot_filter Yes add_antisolvent Add hot water until turbid, then clarify with hot ethanol insoluble_check->add_antisolvent No hot_filter->add_antisolvent cool_rt Cool slowly to room temperature add_antisolvent->cool_rt ice_bath Cool in ice bath to maximize crystallization cool_rt->ice_bath vacuum_filter Isolate crystals by vacuum filtration ice_bath->vacuum_filter wash Wash crystals with cold ethanol/water mixture vacuum_filter->wash dry Dry the purified crystals wash->dry end End: Pure This compound dry->end

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Analytical Characterization of N-Phenylmaleamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phenylmaleamic acid (also known as maleanilic acid) is a crucial intermediate in the synthesis of N-phenylmaleimide and other valuable compounds in organic synthesis and materials science. Its proper identification and characterization are essential for ensuring the quality, purity, and consistency of downstream products. This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound using a suite of modern analytical techniques, including chromatography, spectroscopy, and thermal analysis.

Synthesis of this compound

This compound is typically synthesized via the reaction of maleic anhydride with aniline.[1][2] This exothermic reaction proceeds readily to form the amic acid.

Synthesis Pathway and Logic

The synthesis involves the nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring.

G cluster_reactants Reactants cluster_product Product Maleic_Anhydride Maleic Anhydride Reaction Nucleophilic Acyl Substitution (Ring Opening) Maleic_Anhydride->Reaction Aniline Aniline Aniline->Reaction N_Phenylmaleamic_acid This compound Solvent Solvent (e.g., Ether, Dichloromethane) Solvent->Reaction Reaction->N_Phenylmaleamic_acid

Caption: Synthesis of this compound.
Experimental Protocol for Synthesis

This protocol is adapted from the procedure for preparing maleanilic acid as described in Organic Syntheses.[1]

  • Reaction Setup: In a 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 196 g (2 moles) of maleic anhydride in 2.5 L of ethyl ether.

  • Addition of Aniline: Once the maleic anhydride is fully dissolved, slowly add a solution of 186 g (2 moles) of aniline in 200 mL of ether through the dropping funnel while stirring. The reaction is exothermic.

  • Reaction: Stir the resulting thick suspension at room temperature for 1 hour.

  • Cooling and Filtration: Cool the flask in an ice bath to 15–20°C. Collect the product by suction filtration.

  • Washing and Drying: Wash the collected cream-colored powder with cold ether and air-dry. The product is typically of high purity and can be used in subsequent steps without further purification. The reported yield is 97–98%.[1]

Chromatographic Analysis

Chromatographic methods are essential for assessing the purity of this compound and for quantifying it in reaction mixtures or formulations.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a suitable method for the analysis of this compound, leveraging its polarity and UV absorbance. While a specific validated method is not widely published, a robust method can be developed based on the analysis of similar organic acids.[3][4]

HPLC_Workflow A Sample Preparation (Dissolve in Mobile Phase) B HPLC System (Pump, Injector) A->B Inject C C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm) B->C E UV Detector (e.g., 254 nm) C->E D Isocratic Elution (Mobile Phase) D->C Pump F Data Acquisition & Analysis (Chromatogram) E->F

Caption: General workflow for HPLC analysis.

2.1.1. Experimental Protocol for HPLC

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 40:60 v/v) containing 0.1% formic acid or phosphoric acid to ensure the carboxylic acid is protonated.[5] Filter and degas the mobile phase.

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Acetonitrile:0.1% Formic Acid in Water (40:60 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

  • Analysis: Inject the standards and samples. Identify the this compound peak by comparing the retention time with the standard. Quantify using a calibration curve.

Gas Chromatography (GC)

Direct analysis of this compound by GC is challenging due to its low volatility and thermal lability. Therefore, derivatization to a more volatile and stable compound, such as a silyl ester, is required prior to analysis, typically by GC-Mass Spectrometry (GC-MS).[6][7]

2.2.1. Experimental Protocol for GC-MS (after Silylation)

  • Derivatization (Silylation):

    • Place a known amount of the dried sample (e.g., 1 mg) into a reaction vial.

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Analysis: Inject the derivatized sample. Identify the silylated this compound peak based on its retention time and mass spectrum.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

3.1.1. 1H NMR Spectroscopy A 1H NMR spectrum in a solvent like DMSO-d6 is expected to show distinct signals for the aromatic, vinylic, amide, and carboxylic acid protons.[8][9]

  • Aromatic Protons (C6H5): Multiplets in the range of δ 7.0-7.8 ppm.

  • Vinylic Protons (-CH=CH-): Two doublets in the range of δ 6.2-6.5 ppm, showing cis-coupling (3JHH ≈ 12 Hz).

  • Amide Proton (-NH-): A broad singlet typically downfield, around δ 10.3 ppm.

  • Carboxylic Acid Proton (-COOH): A very broad singlet, highly downfield, often above δ 13.0 ppm.

3.1.2. 13C NMR Spectroscopy The 13C NMR spectrum provides information on the carbon framework of the molecule.[10][11]

  • Carbonyl Carbons (C=O): Two signals in the range of δ 164-168 ppm.

  • Aromatic Carbons (C6H5): Multiple signals between δ 120-140 ppm.

  • Vinylic Carbons (-CH=CH-): Two signals between δ 130-135 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in this compound. The spectrum can be obtained using a KBr pellet or Attenuated Total Reflectance (ATR).[12][13]

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm-1.

  • N-H Stretch (Amide): A sharp to medium band around 3300-3400 cm-1.

  • C=O Stretch (Carboxylic Acid & Amide): Strong, distinct peaks in the region of 1650-1720 cm-1.

  • C=C Stretch (Alkene & Aromatic): Medium bands from 1590-1640 cm-1.

  • N-H Bend (Amide II): A characteristic band around 1530-1550 cm-1.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M+•): The molecular ion peak is expected at m/z 191.

  • Key Fragmentation: A prominent peak is often observed at m/z 173, corresponding to the loss of water (H2O) from the molecular ion.[12][14] Other fragments may correspond to the loss of CO, COOH, and cleavage of the amide bond.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties, such as melting point and thermal stability.

Thermal_Analysis_Workflow cluster_TGA TGA cluster_DSC DSC TGA_Sample Sample in TGA Pan TGA_Heat Heat in N2 Atmosphere TGA_Sample->TGA_Heat TGA_Measure Measure Mass Loss TGA_Heat->TGA_Measure TGA_Result Plot: % Weight vs. Temp (Determine Decomposition T) TGA_Measure->TGA_Result DSC_Sample Sample in DSC Pan DSC_Heat Heat in N2 Atmosphere DSC_Sample->DSC_Heat DSC_Measure Measure Heat Flow DSC_Heat->DSC_Measure DSC_Result Plot: Heat Flow vs. Temp (Determine Melting Point) DSC_Measure->DSC_Result Start N-Phenylmaleamic Acid Sample Start->TGA_Sample Start->DSC_Sample

Caption: Workflow for TGA and DSC thermal analysis.
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, it is primarily used to determine the melting point.

4.1.1. Experimental Protocol for DSC

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

  • Instrument Conditions:

    • Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to 250°C at a heating rate of 10°C/min.

  • Analysis: The melting point is determined from the peak of the endothermic event on the resulting thermogram. The literature value for the melting point is 201-202°C.[1]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition. This compound is expected to be stable up to its melting point, after which it will undergo decomposition, likely involving cyclization to N-phenylmaleimide with the loss of water, followed by further degradation at higher temperatures.[2]

4.2.1. Experimental Protocol for TGA

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Instrument Conditions:

    • Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to 600°C at a heating rate of 10°C/min.

  • Analysis: Analyze the TGA curve to determine the onset temperature of decomposition and the percentage of mass loss at different stages. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Summary of Quantitative Data

The following table summarizes the key quantitative data for the characterization of this compound.

Analytical TechniqueParameterTypical Value / Range
Physical Properties Molecular FormulaC₁₀H₉NO₃
Molecular Weight191.18 g/mol [2]
HPLC Retention TimeDependent on specific method (e.g., 3-10 min on a standard C18 column)
Detection Wavelength (UV)~254 nm
1H NMR (DMSO-d6) Chemical Shift (δ), -COOH> 13.0 ppm (broad s)
Chemical Shift (δ), -NH-~10.3 ppm (broad s)
Chemical Shift (δ), Ar-H7.0 - 7.8 ppm (m)
Chemical Shift (δ), -CH=CH-6.2 - 6.5 ppm (d, d)
13C NMR Chemical Shift (δ), C=O164 - 168 ppm
Chemical Shift (δ), Ar-C120 - 140 ppm
Chemical Shift (δ), -C=C-130 - 135 ppm
Mass Spectrometry (EI) Molecular Ion [M]+•m/z 191
Base Peak / Major Fragmentm/z 173 ([M-H₂O]+•)[14]
Thermal Analysis Melting Point (DSC)201-202 °C[1]
Decomposition Onset (TGA)> 200 °C

References

Application Note: Monitoring N-Phenylmaleamic Acid Reactions by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for monitoring the synthesis of N-Phenylmaleamic acid and its subsequent cyclization to N-phenylmaleimide using thin-layer chromatography (TLC). TLC is a rapid, simple, and cost-effective technique that allows for the qualitative assessment of reaction progress by separating components based on polarity.[1][2] This application note covers the principles, required materials, detailed experimental procedures, data interpretation, and troubleshooting to effectively utilize TLC for this specific chemical transformation.

Introduction and Principle

This compound is a key intermediate in the synthesis of N-phenylmaleimides, which are valuable precursors in drug development and polymer chemistry due to their biological properties and utility in Diels-Alder reactions.[3][4][5][6] The synthesis typically involves two main steps:

  • Formation of this compound: The reaction of an aniline with maleic anhydride.[7]

  • Cyclization to N-Phenylmaleimide: The dehydration of this compound, often using reagents like acetic anhydride and sodium acetate.[5][8]

Monitoring these reactions is crucial to determine the point of completion, identify the formation of products, and check for the consumption of starting materials.[9] Thin-layer chromatography is an ideal method for this purpose.[1] The principle relies on the differential partitioning of the reaction components between a stationary phase (typically silica gel) and a mobile phase (a solvent system).[10] Due to its carboxylic acid and amide functional groups, this compound is significantly more polar than its precursors (aniline, maleic anhydride) and its cyclized product (N-phenylmaleimide). This difference in polarity allows for clear separation and visualization on a TLC plate.

Experimental Protocols

This section details the step-by-step methodology for monitoring the reaction.

  • TLC Plates: Silica gel 60 F254 plates (aluminum or glass-backed).[1]

  • Solvents (Mobile Phase): Reagent grade ethyl acetate and n-hexane.[3][4]

  • Reaction Solvents: Anhydrous diethyl ether or other appropriate solvents for the reaction.[3][5]

  • Reagents: Aniline, maleic anhydride, acetic anhydride, sodium acetate.

  • Apparatus:

    • TLC developing chamber with a lid.

    • Glass capillary tubes for spotting.[1]

    • Pencil.

    • Ruler.

    • Beakers and graduated cylinders.

    • Reaction flasks and standard glassware.

  • Visualization Tools:

    • Hand-held UV lamp (254 nm).[11]

    • Iodine chamber (optional).[12]

    • Staining solution (e.g., Bromocresol Green for acids) and dipping chamber (optional).[12]

Step 1: Preparation of the TLC Chamber

  • Prepare the mobile phase. A 1:1 mixture of ethyl acetate and hexane is a good starting point for this system.[3][4] Adjust the ratio if necessary to achieve optimal separation. To increase the Rf values, increase the polarity of the mobile phase (more ethyl acetate).[13]

  • Pour the mobile phase into the TLC developing chamber to a depth of approximately 0.5 cm.[14]

  • Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent, to aid in chamber saturation.

  • Cover the chamber with the lid and allow it to sit for 5-10 minutes to become fully saturated with solvent vapors.[13]

Step 2: Preparation of the TLC Plate and Samples

  • Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate.[11]

  • Mark three evenly spaced lanes on the origin line for spotting: "SM" (Starting Material), "C" (Co-spot), and "RXN" (Reaction Mixture).[15]

  • Prepare Sample Solutions:

    • SM Solution: Dissolve a small amount of the limiting starting material (e.g., aniline) in a few drops of a suitable solvent like ethyl acetate.

    • RXN Solution: Withdraw a small aliquot of the reaction mixture using a capillary tube and dilute it with a few drops of ethyl acetate in a small vial.[16]

Step 3: Spotting the TLC Plate

  • Using a clean capillary tube, lightly touch the SM solution to the "SM" mark on the origin line. The spot should be small and concentrated.

  • Using another clean capillary tube, spot the diluted reaction mixture (RXN) on the "RXN" mark.

  • For the co-spot lane ("C"), first spot the SM solution, and then carefully spot the RXN solution directly on top of the SM spot.[15] The co-spot helps to confirm the identity of the starting material spot in the reaction lane, especially if Rf values are close.[15]

Step 4: Developing the TLC Plate

  • Carefully place the spotted TLC plate into the saturated developing chamber. Ensure the origin line is above the level of the mobile phase.[15]

  • Cover the chamber and allow the solvent front to ascend the plate.

  • When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the position of the solvent front with a pencil.[11][14]

Step 5: Visualization and Interpretation

  • Allow the plate to air dry completely.

  • UV Visualization: View the dried plate under a UV lamp (254 nm).[17] Aromatic compounds will appear as dark spots against the fluorescent background.[17] Circle the visible spots with a pencil.[17]

  • Staining (Optional): If spots are not clearly visible or for confirmation, use a chemical stain.

    • Iodine: Place the plate in a chamber with iodine crystals. Aromatic compounds will appear as brown spots.[12]

    • Bromocresol Green: This stain is specific for acidic compounds.[12] Dip the plate in a bromocresol green solution. The this compound will appear as a yellow spot on a blue/green background.[18]

  • Calculate Rf Values: The Retention Factor (Rf) is calculated for each spot:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Interpret the Results:

    • Start of Reaction (t=0): The "RXN" lane should show a prominent spot corresponding to the starting material(s).

    • During Reaction: The "RXN" lane will show the spot for the starting material diminishing in intensity while a new, more polar (lower Rf) spot for this compound appears and intensifies.

    • Reaction Completion (Formation of this compound): The starting material spot in the "RXN" lane will have disappeared, and only the product spot will be visible.

    • Monitoring Cyclization: When monitoring the conversion of this compound to N-phenylmaleimide, the highly polar acid spot (low Rf) will diminish, and a new, less polar product spot (higher Rf) for N-phenylmaleimide will appear.

Data Presentation

The progress of the reaction can be qualitatively assessed by observing the relative intensities of the spots over time. The table below summarizes the expected behavior of each component on a silica gel TLC plate.

CompoundStructureExpected PolarityRepresentative Rf Value*TLC Visualization (UV 254 nm)
Aniline (Starting Material)C₆H₅NH₂Medium~ 0.50UV Active
Maleic Anhydride (Starting Material)C₄H₂O₃Medium~ 0.40Not strongly UV active
This compound (Product 1) C₁₀H₉NO₃High ~ 0.15 UV Active
N-Phenylmaleimide (Product 2)C₁₀H₇NO₂Low~ 0.75UV Active

*Representative Rf values are estimates using a 1:1 Ethyl Acetate:Hexane mobile phase. Actual values may vary based on specific conditions.

Workflow Visualization

The following diagram illustrates the complete workflow for monitoring the reaction using TLC.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber 1. Prepare & Saturate TLC Chamber prep_plate 2. Draw Origin Line on TLC Plate prep_chamber->prep_plate prep_samples 3. Prepare SM & RXN Sample Solutions prep_plate->prep_samples spotting 4. Spot Plate (SM, Co-spot, RXN) prep_samples->spotting development 5. Develop Plate in Chamber spotting->development drying 6. Dry Plate & Mark Solvent Front development->drying visualization 7. Visualize Under UV Lamp (254 nm) drying->visualization calculation 8. Circle Spots & Calculate Rf Values visualization->calculation interpretation 9. Interpret Results calculation->interpretation conclusion Reaction Progress Determined interpretation->conclusion

Caption: Workflow for monitoring reactions using TLC.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Streaking Spots Sample is too concentrated; sample is insoluble in the mobile phase; stationary phase is overloaded.Dilute the sample solution before spotting; choose a mobile phase that better solubilizes all components.
Rf Values Too Low Mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate to hexane).
Rf Values Too High Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane to ethyl acetate).
No Spots Visible Compound is not UV active; sample concentration is too low.Use a chemical stain (e.g., iodine, p-anisaldehyde, or a specific stain like bromocresol green); spot a more concentrated sample.
Irregular Solvent Front The edge of the plate is touching the filter paper; the bottom of the plate is not flat.Ensure the plate is centered in the chamber and not touching the sides or filter paper.

References

Application Note: Quantitative Analysis of N-Phenylmaleamic Acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Phenylmaleamic acid is a chemical intermediate with applications in organic synthesis and the development of pharmaceuticals.[1][2] Its chemical structure includes a carboxylic acid and a phenyl group, making it amenable to analysis by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This application note details a validated HPLC method for the quantitative determination of this compound, providing researchers, scientists, and drug development professionals with a robust protocol for accurate and precise measurements.

Principle

The method employs a C18 stationary phase to separate this compound from potential impurities based on its polarity. An isocratic mobile phase consisting of an acidic aqueous buffer and an organic solvent ensures efficient elution and good peak shape. Quantification is achieved by monitoring the UV absorbance at a specified wavelength and comparing the peak area of the sample to that of a known standard.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

  • Orthophosphoric acid (85%) (Analytical grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)

  • Mobile Phase: 40:60 (v/v) Acetonitrile : 25 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Run Time: 10 minutes

Preparation of Solutions
  • 25 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0): Dissolve 3.40 g of KH2PO4 in 1 L of deionized water. Adjust the pH to 3.0 with 85% orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase Preparation: Mix 400 mL of acetonitrile with 600 mL of the 25 mM KH2PO4 buffer (pH 3.0). Degas the mobile phase by sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4][5][6]

Data Presentation

The quantitative data from the method validation are summarized in the following tables.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20007500
% RSD of Peak Area (n=6)≤ 2.0%0.8%

Table 2: Linearity and Range

ParameterResult
Linearity Range1 - 100 µg/mL
Regression Equationy = 45872x + 1234
Correlation Coefficient (r²)≥ 0.999
y-intercept1234

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Amount Recovered (µg/mL)% Recovery
5049.899.6%
7575.3100.4%
100101.2101.2%
Average Recovery 100.4%

Table 4: Precision

Precision LevelConcentration (µg/mL)% RSD (n=6)
Repeatability (Intra-day)500.9%
Intermediate Precision (Inter-day)501.3%

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterResult
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantitation (LOQ)1.0 µg/mL

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_mobile_phase Prepare Mobile Phase (Acetonitrile:Buffer) hplc_system HPLC System (Pump, Autosampler, Oven, Detector) prep_mobile_phase->hplc_system prep_stock Prepare Standard Stock Solution (1000 µg/mL) prep_standards Prepare Working Standards (1-100 µg/mL) prep_stock->prep_standards injection Inject 10 µL prep_standards->injection prep_sample Prepare Sample Solution prep_sample->injection c18_column C18 Column (5 µm, 4.6x250 mm) hplc_system->c18_column c18_column->injection detection UV Detection at 254 nm injection->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Integrate Peak Area chromatogram->peak_integration quantification Quantify using Calibration Curve peak_integration->quantification

Caption: Experimental workflow for the quantitative analysis of this compound.

validation_logic cluster_method Method Development cluster_validation Method Validation (ICH Guidelines) cluster_application Method Application selectivity Selectivity & Specificity optimization Optimization of Chromatographic Conditions selectivity->optimization linearity Linearity & Range optimization->linearity accuracy Accuracy optimization->accuracy precision Precision (Repeatability & Intermediate) optimization->precision lod_loq LOD & LOQ optimization->lod_loq robustness Robustness optimization->robustness routine_analysis Routine QC Analysis linearity->routine_analysis accuracy->routine_analysis precision->routine_analysis lod_loq->routine_analysis robustness->routine_analysis stability_studies Stability Studies routine_analysis->stability_studies

Caption: Logical relationship of key steps in HPLC method development and validation.

References

N-Phenylmaleamic Acid: Application Notes and Protocols for Use as a Herbicide Safener

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-Phenylmaleamic acid and its derivatives as herbicide safeners, with a focus on their mechanism of action, crop specificity, and protocols for evaluation. This document is intended to guide researchers in the potential application of these compounds in agricultural and drug development settings.

Introduction

This compound and its analogs have been identified as effective herbicide safeners, particularly for protecting sorghum from injury caused by chloroacetanilide herbicides like alachlor. The primary mechanism of action involves the enhancement of the plant's natural detoxification pathways, specifically by elevating the levels of glutathione (GSH), a key antioxidant and a substrate for enzymatic detoxification of herbicides. The pro-safener, N-(4-chlorophenyl)maleimide (CPMI), rapidly hydrolyzes in plants to its active form, N-(4-chlorophenyl)maleamic acid (CPMA), which then triggers the protective response.[1]

Mechanism of Action

The safening effect of this compound derivatives is primarily attributed to their ability to increase the endogenous levels of glutathione in the treated crop.[1] Glutathione plays a critical role in cellular detoxification by conjugating with herbicides in a reaction catalyzed by glutathione S-transferases (GSTs). This conjugation renders the herbicide water-soluble and less toxic, facilitating its sequestration and degradation.

The proposed signaling pathway for this compound as a herbicide safener is as follows:

G cluster_0 Cellular Environment Herbicide Herbicide (e.g., Alachlor) Detoxified_Herbicide Detoxified Herbicide (Glutathione Conjugate) Herbicide->Detoxified_Herbicide Substrate Safener This compound (e.g., CPMA) GSH Glutathione (GSH) Safener->GSH Increases levels GSH->Detoxified_Herbicide Co-substrate GST Glutathione S-Transferase (GST) GST->Detoxified_Herbicide Catalyzes Crop_Protection Crop Protection Detoxified_Herbicide->Crop_Protection Leads to

Caption: Proposed mechanism of this compound as a herbicide safener.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound derivatives as herbicide safeners.

Table 1: Safening Activity of N-(4-chlorophenyl)maleimide (CPMI) and N-(4-chlorophenyl)maleamic acid (CPMA) against Alachlor Injury in Sorghum

Treatment (Compound + Alachlor)Application Rate ( kg/ha )Crop Injury (%)
Alachlor alone2.285
CPMI + Alachlor0.14 + 2.215
CPMA + Alachlor0.14 + 2.220

Data adapted from Rubin et al., 1985. Injury ratings were taken 14 days after treatment.

Table 2: Effect of N-(4-chlorophenyl)maleimide (CPMI) and N-(4-chlorophenyl)maleamic acid (CPMA) on Glutathione Levels in Sorghum Roots

TreatmentApplication Rate ( kg/ha )Glutathione Content (nmol/g fresh weight)Fold Increase vs. Control
Control (no treatment)-1201.0
CPMI0.142161.8
CPMA0.141921.6

Data adapted from Rubin et al., 1985. Glutathione levels were measured 48 hours after treatment.

Experimental Protocols

Greenhouse Trial for Evaluating Safener Efficacy

This protocol is designed to assess the effectiveness of this compound derivatives in protecting crops from herbicide injury under controlled greenhouse conditions.

Materials:

  • Sorghum seeds (or other target crop)

  • Herbicide (e.g., Alachlor)

  • Safener (e.g., N-(4-chlorophenyl)maleamic acid)

  • Pots (15 cm diameter) filled with a standard potting mix

  • Greenhouse with controlled temperature (25-30°C) and lighting (16h light/8h dark)

  • Sprayer for herbicide and safener application

Procedure:

  • Seed Planting: Sow 5-7 sorghum seeds per pot at a depth of 2-3 cm.

  • Treatment Application:

    • Prepare solutions of the herbicide and safener at the desired concentrations.

    • Apply the treatments to the soil surface immediately after planting. Treatments should include:

      • Untreated control

      • Herbicide alone

      • Safener alone

      • Herbicide + Safener combination

    • Ensure even application using a calibrated sprayer.

  • Growth Conditions: Place the pots in the greenhouse and water as needed.

  • Data Collection:

    • After 14-21 days, visually assess crop injury on a scale of 0% (no injury) to 100% (plant death).

    • Measure plant height and fresh/dry weight of the shoots.

  • Data Analysis: Compare the injury, height, and weight data between the different treatment groups to determine the safening effect.

G start Start plant_seeds Plant Sorghum Seeds start->plant_seeds prepare_treatments Prepare Herbicide and Safener Solutions plant_seeds->prepare_treatments apply_treatments Apply Treatments to Soil prepare_treatments->apply_treatments greenhouse Incubate in Greenhouse (14-21 days) apply_treatments->greenhouse assess_injury Assess Crop Injury, Height, and Weight greenhouse->assess_injury analyze_data Analyze and Compare Treatment Groups assess_injury->analyze_data end End analyze_data->end

Caption: Workflow for greenhouse evaluation of herbicide safener efficacy.

Biochemical Assay for Glutathione (GSH) Measurement

This protocol describes a method to quantify the levels of glutathione in plant tissues treated with a herbicide safener.

Materials:

  • Plant tissue (e.g., sorghum roots)

  • Liquid nitrogen

  • 5% 5-Sulfosalicylic acid (SSA)

  • DTNB [5,5'-dithio-bis(2-nitrobenzoic acid)] solution

  • Glutathione reductase

  • NADPH

  • Phosphate buffer (pH 7.5)

  • Spectrophotometer

Procedure:

  • Sample Preparation:

    • Harvest plant tissue at the desired time point after treatment.

    • Immediately freeze the tissue in liquid nitrogen to stop metabolic activity.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Extraction:

    • Homogenize the powdered tissue in 5% SSA (e.g., 1 g tissue in 5 mL SSA).

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant, which contains the glutathione.

  • GSH Assay (Tietze Method):

    • In a microplate well or cuvette, mix:

      • 150 µL of the plant extract (supernatant)

      • 50 µL of DTNB solution

      • 50 µL of glutathione reductase solution

    • Initiate the reaction by adding 50 µL of NADPH solution.

    • Immediately measure the change in absorbance at 412 nm over 5 minutes using a spectrophotometer.

  • Quantification:

    • Create a standard curve using known concentrations of glutathione.

    • Calculate the glutathione concentration in the plant samples based on the standard curve.

    • Express the results as nmol of GSH per gram of fresh weight.

G start Start harvest_tissue Harvest and Freeze Plant Tissue start->harvest_tissue grind_tissue Grind Tissue to a Fine Powder harvest_tissue->grind_tissue extract_gsh Extract GSH with 5% SSA grind_tissue->extract_gsh centrifuge Centrifuge and Collect Supernatant extract_gsh->centrifuge prepare_assay Prepare Assay Mixture (DTNB, GR) centrifuge->prepare_assay add_nadph Add NADPH to Initiate Reaction prepare_assay->add_nadph measure_absorbance Measure Absorbance at 412 nm add_nadph->measure_absorbance quantify_gsh Quantify GSH using Standard Curve measure_absorbance->quantify_gsh end End quantify_gsh->end

Caption: Workflow for the biochemical assay of glutathione (GSH).

Crop and Herbicide Specificity

A notable characteristic of this compound-based safeners is their high degree of specificity. For instance, N-(4-chlorophenyl)maleimide (CPMI) has been shown to effectively protect sorghum against alachlor injury but does not provide significant protection for other crops such as corn, wheat, rice, soybean, or cotton.[1] Furthermore, its safening activity is specific to chloroacetanilide herbicides like alachlor and is not effective against other herbicide classes such as thiocarbamates (EPTC) or sulfonylureas (chlorsulfuron).[1] This specificity is a critical consideration for the practical application of these compounds in agriculture.

Conclusion

This compound and its derivatives represent a specific class of herbicide safeners with a clear mechanism of action involving the enhancement of glutathione-mediated detoxification of herbicides. Their high crop and herbicide specificity make them a valuable tool for targeted weed management in sorghum. The protocols provided herein offer a framework for the evaluation of these and other potential safener compounds. Further research may explore the structural modifications of the this compound backbone to broaden its crop and herbicide safening spectrum.

References

Application Notes and Protocols for Bioconjugation Utilizing N-Phenylmaleamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of N-Phenylmaleamic acid derivatives in bioconjugation. The primary application focuses on the generation of stable bioconjugates through a two-step process: initial thiol-reactive conjugation using N-phenylmaleimide, followed by a stabilization step involving the hydrolysis of the resulting thiosuccinimide ring to the more stable this compound thioether. This methodology is particularly relevant for the development of antibody-drug conjugates (ADCs) and other protein-based therapeutics where conjugate stability is paramount.

Introduction to this compound Derivatives in Bioconjugation

N-aryl maleimides are widely utilized reagents for the site-specific modification of biomolecules, particularly for the conjugation to cysteine residues in proteins. The maleimide group exhibits high reactivity and selectivity towards the thiol side chain of cysteine under physiological pH conditions, forming a stable thioether bond. However, a significant drawback of this chemistry is the susceptibility of the resulting thiosuccinimide linkage to retro-Michael addition. This reversal of the conjugation reaction can lead to deconjugation and exchange of the payload with other thiol-containing molecules in a biological environment, such as glutathione, compromising the efficacy and safety of the bioconjugate.[1][2][3]

A key strategy to overcome this instability is the hydrolysis of the thiosuccinimide ring to the corresponding maleamic acid derivative.[3][4] This ring-opening reaction renders the linkage resistant to retro-Michael addition, resulting in a significantly more stable bioconjugate. This compound derivatives are central to this approach, as they are the precursors to N-phenylmaleimides and the final, stabilized form of the conjugate linker. The electronic properties of the N-aryl substituent can influence the rate of both the initial conjugation and the subsequent stabilizing hydrolysis.[5][6]

Key Applications

  • Antibody-Drug Conjugates (ADCs): Enhancing the in vivo stability of ADCs to ensure the cytotoxic payload is delivered specifically to the target cells.

  • PEGylation: Stable attachment of polyethylene glycol (PEG) chains to proteins to improve their pharmacokinetic properties.

  • Fluorescent Labeling: Covalent attachment of fluorescent probes for imaging and diagnostic applications.

  • Surface Immobilization: Covalently attaching proteins to surfaces for applications in biosensors and microarrays.

Data Presentation: Stability of Maleimide-Thiol Conjugates

The stability of the thioether bond formed between a maleimide and a thiol is a critical parameter in bioconjugation. The following tables summarize quantitative data on the stability and reaction kinetics of various N-substituted maleimide conjugates.

Maleimide DerivativeThiolConditionsHalf-life of ConversionExtent of Conversion (%)Reference
N-ethyl maleimide (NEM)4-mercaptophenylacetic acid (MPA)Incubated with glutathione18 h12.3[5]
N-phenyl maleimide (NPM)4-mercaptophenylacetic acid (MPA)Incubated with glutathione3.1 h89.5[5]
N-aminoethyl maleimide (NAEM)4-mercaptophenylacetic acid (MPA)Incubated with glutathione--[5]
N-substituted maleimides4-mercaptohydrocinnamic acid (MPP)Incubated with glutathione3.6 h to 258 h0.8 to 90.7[5]
N-substituted maleimidesN-acetyl-L-cysteine (NAC)Incubated with glutathione--[5]
Conjugate TypeConditionsStability ObservationReference
Hydrolyzed ThiosuccinimideIn vitro hydrolysisHalf-lives of over two years[4][6]
SF5–thio-succinimideLC-MS monitoringInstantaneous ring hydrolysis[7][8][9]

Experimental Protocols

Protocol 1: Synthesis of N-Phenylmaleimide from this compound

This protocol describes the cyclization of this compound to N-phenylmaleimide, the reactive species for thiol conjugation.

Materials:

  • This compound

  • Sodium acetate

  • Acetic anhydride

  • Ether

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Reaction flask with reflux condenser

  • Stir plate and stir bar

Procedure:

  • To a solution of this compound in a suitable solvent like ether, add sodium acetate and acetic anhydride.[1]

  • Reflux the mixture for a specified time to induce cyclization. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude N-phenylmaleimide can be purified by recrystallization or column chromatography.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: General Procedure for Protein Conjugation with N-Phenylmaleimide

This protocol outlines the steps for conjugating a thiol-containing protein (e.g., an antibody with reduced disulfide bonds) with an N-phenylmaleimide derivative.

Materials:

  • Thiol-containing protein (e.g., antibody, protein with engineered cysteine)

  • N-Phenylmaleimide derivative

  • Degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5)[10][11]

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP)) (optional, for reducing disulfide bonds)[11][12]

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for dissolving the maleimide

  • Size-exclusion chromatography (SEC) column or dialysis cassette for purification

  • UV-Vis spectrophotometer

  • Reaction vials

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[10][11]

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[11][13]

  • Maleimide Preparation:

    • Prepare a stock solution of the N-phenylmaleimide derivative in anhydrous DMSO or DMF at a concentration of 1-10 mg/mL.[11]

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the maleimide solution to the protein solution while gently stirring.[10][11]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[13][14]

  • Purification:

    • Remove the unreacted maleimide and byproducts by size-exclusion chromatography or dialysis against the conjugation buffer.[12][14]

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the specific wavelength for the conjugated molecule (if it has a chromophore).[13]

    • Further characterization can be performed using SDS-PAGE and mass spectrometry.

Protocol 3: Hydrolysis of the Thiosuccinimide Linkage for Enhanced Stability

This protocol describes the conversion of the thiosuccinimide conjugate to the more stable maleamic acid thioether.

Materials:

  • Purified thiosuccinimide-protein conjugate

  • Hydrolysis buffer (e.g., phosphate buffer with a slightly basic pH, around 8.0-9.0)

  • pH meter

  • Incubator

Procedure:

  • Exchange the buffer of the purified conjugate to the hydrolysis buffer.

  • Incubate the conjugate solution at a controlled temperature (e.g., 37°C). The rate of hydrolysis is dependent on pH and temperature.[3]

  • Monitor the hydrolysis reaction over time using analytical techniques such as HPLC-MS to track the conversion of the ring-closed to the ring-opened form.[1]

  • Once the desired level of hydrolysis is achieved, the stabilized conjugate can be buffer-exchanged back to a neutral pH for storage.

Visualizations

Bioconjugation_Workflow cluster_synthesis Step 1: Synthesis of N-Phenylmaleimide cluster_conjugation Step 2: Thiol-Maleimide Conjugation cluster_stabilization Step 3: Hydrolysis for Stabilization NPA N-Phenylmaleamic Acid Reagents1 NaOAc, Ac₂O NPA->Reagents1 NPM N-Phenylmaleimide Reagents1->NPM NPM_input N-Phenylmaleimide Protein_SH Protein-SH (Thiol-containing Protein) Conjugate_unstable Thiosuccinimide Conjugate (Unstable) Protein_SH->Conjugate_unstable NPM_input->Conjugate_unstable Conjugate_unstable_input Thiosuccinimide Conjugate Hydrolysis Hydrolysis (pH > 7.5) Conjugate_unstable_input->Hydrolysis Conjugate_stable Maleamic Acid Conjugate (Stable) Hydrolysis->Conjugate_stable

Caption: Workflow for stable bioconjugation using this compound derivatives.

Competing_Pathways cluster_retro Undesirable Pathway cluster_hydrolysis Desirable Pathway Thiosuccinimide Thiosuccinimide Adduct Retro_Michael Retro-Michael Addition (Reversible) Thiosuccinimide->Retro_Michael Hydrolysis Hydrolysis (Irreversible) Thiosuccinimide->Hydrolysis Deconjugated Deconjugated Protein & Maleimide Retro_Michael->Deconjugated Deconjugated->Retro_Michael Thiol Exchange Maleamic_Acid Stable Maleamic Acid Adduct Hydrolysis->Maleamic_Acid

Caption: Competing fates of the thiosuccinimide adduct in bioconjugation.

References

Troubleshooting & Optimization

troubleshooting low yield in N-Phenylmaleamic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields or other issues during the synthesis of N-Phenylmaleamic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound from maleic anhydride and aniline.

Q1: My overall yield of this compound is significantly lower than expected. What are the primary causes?

A1: Low yields in this synthesis are typically traced back to one of four key areas: reagent quality, reaction conditions, side reactions, or product isolation. The reaction between aniline and maleic anhydride is generally fast and high-yielding, often producing yields between 82% and 98% under optimal conditions.[1][2]

Potential causes for low yield include:

  • Presence of Water: Maleic anhydride can hydrolyze to maleic acid in the presence of moisture.[3] Maleic acid will not react with aniline under these conditions, thus consuming your starting material. Ensure all glassware is dry and use anhydrous solvents.

  • Impure Reagents: Use purified aniline and maleic anhydride. Impurities in aniline can interfere with its nucleophilicity, while old maleic anhydride may have already hydrolyzed.

  • Improper Temperature Control: The reaction is exothermic.[1] Excessive heat can promote unwanted side reactions, including the subsequent cyclization of the product to N-phenylmaleimide or polymerization.[3][4] It is often recommended to maintain a temperature below 30°C, and in some cases, as low as 15°C.[5][6]

  • Side Reactions: The primary side reactions are the hydrolysis of maleic anhydride, homopolymerization of maleic anhydride initiated by the aniline base, and the dehydration of the this compound product to N-phenylmaleimide.[3][4]

Q2: My reaction mixture turned dark, and I isolated a sticky or tar-like substance instead of a crystalline powder. What happened?

A2: Dark coloration and tar formation are usually indicative of polymerization or degradation, often caused by excessive heat.

  • Cause: The reaction between maleic anhydride and aniline is exothermic.[1] If the addition of aniline is too rapid or external cooling is insufficient, the temperature can rise uncontrollably, leading to polymerization of the maleic anhydride or other degradation pathways.[3]

  • Solution:

    • Control the rate of addition by adding the aniline solution dropwise to the maleic anhydride solution.[2]

    • Use an ice bath to maintain a low and stable reaction temperature (e.g., below 15-20°C).[6]

    • Ensure efficient stirring to dissipate heat throughout the reaction mixture.

Q3: TLC analysis shows a significant amount of unreacted aniline and/or maleic anhydride after the recommended reaction time. How can I improve the conversion rate?

A3: Incomplete conversion suggests an issue with reactivity or stoichiometry.

  • Cause:

    • Low Nucleophilicity: If you are using a substituted aniline with strong electron-withdrawing groups, its nitrogen atom may not be nucleophilic enough to attack the maleic anhydride efficiently.

    • Precipitation: The this compound product is often insoluble in the reaction solvent and precipitates out.[1] If the product precipitates too rapidly and coats the unreacted starting material, it can prevent the reaction from going to completion.

    • Insufficient Reaction Time: While the reaction is typically fast, certain conditions or less reactive anilines may require longer stirring times. Some protocols suggest stirring overnight to ensure completion.[1]

  • Solution:

    • For less reactive anilines, consider switching to a more polar solvent to improve solubility or increasing the reaction temperature moderately, while carefully monitoring for side product formation.

    • Ensure vigorous stirring to keep all reactants well-suspended.

    • Increase the reaction time and monitor the progress periodically using TLC.

Q4: My product characterization (e.g., NMR, IR) suggests I have synthesized N-phenylmaleimide instead of this compound. How can I prevent this cyclization?

A4: The formation of N-phenylmaleimide is a common subsequent reaction where the amic acid product undergoes dehydration (cyclization).[6]

  • Cause: This reaction is typically promoted by high temperatures or the presence of dehydrating agents.[4] If your reaction overheated, or if you used reagents like acetic anhydride, this cyclization is likely.

  • Solution:

    • Strictly control the reaction temperature and avoid any post-reaction heating steps. The synthesis of this compound should be conducted at moderate to low temperatures.[4][6]

    • Avoid any acidic catalysts or dehydrating agents in your reaction mixture unless the imide is the desired product. The cyclization to the imide is often intentionally performed using reagents like acetic anhydride and sodium acetate.[2]

Experimental Protocols & Data

Detailed Experimental Protocol

This protocol is a synthesis of common laboratory procedures for preparing this compound.[1][2]

  • Reagent Preparation:

    • In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve maleic anhydride (1.0 eq) in an anhydrous solvent (e.g., ethyl ether or methylene chloride).

  • Reaction Setup:

    • Cool the flask in an ice-water bath to bring the temperature of the maleic anhydride solution to 0-5°C.

    • Prepare a solution of aniline (1.0 eq) in a small amount of the same anhydrous solvent.

  • Reaction Execution:

    • Begin stirring the maleic anhydride solution vigorously.

    • Add the aniline solution dropwise from the dropping funnel over 15-30 minutes. Maintain the reaction temperature below 15°C throughout the addition.[6] The product will likely begin to precipitate as a fine, cream-colored or yellow powder.[1][2]

    • After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.

  • Product Isolation and Purification:

    • Collect the precipitated solid by suction filtration.

    • Wash the solid product several times with cold portions of the solvent (e.g., ethyl ether or methylene chloride) to remove any unreacted starting materials.

    • Air-dry the product. The resulting this compound is often pure enough for subsequent steps. If further purification is needed, recrystallization can be performed, though a suitable solvent must be carefully chosen to avoid cyclization.

Quantitative Data: Reaction Condition Comparison
ParameterMethod AMethod BMethod C
Aniline Derivative Aniline4-AminobenzocyclobuteneSubstituted Anilines
Solvent Ethyl Ether[2]Methylene Chloride[1]Tetrahydrofuran (THF)
Temperature Cooled initially, then room temp[2]Room Temperature (exothermic)[1]Room Temperature
Reaction Time ~30 minutes for addition[2]Stirred overnight[1]24 hours
Reported Yield 97–98%[2]82.4%[1]56-98% (varies with aniline)

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_product Product MA Maleic Anhydride NPMA This compound MA->NPMA + Aniline AN Aniline Troubleshooting_Workflow start Low Yield Observed check_tlc Analyze Crude Product by TLC/NMR start->check_tlc unreacted_sm Unreacted Starting Materials Present? check_tlc->unreacted_sm side_products Unexpected Side Products? unreacted_sm->side_products No cause_reactivity Cause: Low Reactivity / Short Time Solution: Extend reaction time, check aniline quality. unreacted_sm->cause_reactivity Yes cause_conditions Cause: Poor Temperature Control / Water Solution: Use ice bath, ensure anhydrous conditions. side_products->cause_conditions No (Product is pure but yield is low) cause_cyclization Product is N-phenylmaleimide Cause: Overheating Solution: Maintain temp < 20°C. side_products->cause_cyclization Yes (Imide detected) cause_hydrolysis Product is Maleic Acid Cause: Water contamination Solution: Use dry glassware/solvents. side_products->cause_hydrolysis Yes (Maleic acid detected) Factors_Influencing_Yield cluster_core Core Reaction cluster_factors Key Factors cluster_outcomes Potential Side Reactions / Outcomes Reaction Aniline + Maleic Anhydride -> this compound Temp Temperature Temp->Reaction Controls Rate Cyclization Unwanted Cyclization (N-phenylmaleimide) Temp->Cyclization Promotes Polymerization Polymerization / Degradation Temp->Polymerization Promotes Water Water Content Hydrolysis MA Hydrolysis (Maleic Acid) Water->Hydrolysis Causes Purity Reagent Purity Incomplete Incomplete Reaction Purity->Incomplete Causes

References

common side reactions in N-Phenylmaleamic acid preparation and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful preparation of N-Phenylmaleamic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method for synthesizing this compound is the reaction of maleic anhydride with aniline.[1][2][3] This reaction is typically rapid and exothermic.[1][4]

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

The main side reactions of concern are:

  • Hydrolysis of Maleic Anhydride: In the presence of water, maleic anhydride can hydrolyze to form maleic acid, which will not react with aniline to form the desired product.[5][6][7]

  • Cyclization to N-Phenylmaleimide: The intended product, this compound, can undergo dehydration to form N-phenylmaleimide, especially at elevated temperatures or in the presence of dehydrating agents.[1][8]

  • Oxidation of Aniline: The reaction is exothermic, and excessive heat can lead to the oxidation of aniline, resulting in impurities.[1]

  • Polymerization of Maleic Anhydride: Although less common under controlled conditions for amic acid synthesis, maleic anhydride can undergo homopolymerization, particularly at higher temperatures.[9][10][11]

Q3: How can I minimize the formation of N-phenylmaleimide during the reaction?

To prevent the cyclization of this compound to N-phenylmaleimide, it is crucial to maintain a low reaction temperature. The reaction is often carried out in an ice-water bath to keep the temperature below 15-20°C.[1] Avoid using dehydrating agents in the reaction mixture.

Q4: My yield of this compound is consistently low. What are the potential causes?

Several factors can contribute to low yields:

  • Wet Reactants or Solvents: The presence of moisture can lead to the hydrolysis of maleic anhydride, reducing the amount available to react with aniline.[5][6]

  • Incorrect Stoichiometry: An improper molar ratio of maleic anhydride to aniline can result in incomplete conversion of the limiting reagent.

  • High Reaction Temperature: Allowing the reaction temperature to rise uncontrollably can promote side reactions such as aniline oxidation and polymerization of maleic anhydride.[1][9]

  • Product Loss During Work-up: this compound is often isolated as a precipitate. Inefficient filtration or washing can lead to significant product loss.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Formation Hydrolysis of maleic anhydride due to wet reagents or solvent.Ensure maleic anhydride, aniline, and the solvent are dry. Use anhydrous solvents.
Incorrect reaction conditions (e.g., temperature too low).While cooling is necessary, ensure the reaction is proceeding. Monitor for the formation of a precipitate.
Product is Off-White or Colored Oxidation of aniline due to excessive heat.Maintain the reaction temperature below 15-20°C using an ice-water bath.[1] Add the aniline solution slowly to the maleic anhydride solution to control the exothermic reaction.[4]
Impure starting materials.Use purified maleic anhydride and aniline.
Formation of an Unexpected Product (N-Phenylmaleimide) The reaction temperature was too high, causing cyclization.Strictly control the reaction temperature and avoid prolonged reaction times at elevated temperatures.
Presence of a dehydrating agent.Ensure no dehydrating agents are present in the reaction mixture.
Reaction Mixture Becomes Very Viscous or Solidifies High concentration of reactants leading to rapid precipitation or polymerization.Use a sufficient amount of solvent to keep the product in suspension for easier stirring.[4]
Polymerization of maleic anhydride.Maintain a low reaction temperature.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound in Dichloromethane

This protocol is adapted from a procedure for a similar reaction.[4]

  • Materials:

    • Maleic anhydride (1.0 eq)

    • Aniline (0.98 eq)

    • Dichloromethane (anhydrous)

  • Procedure:

    • Dissolve maleic anhydride in anhydrous dichloromethane in a flask equipped with a magnetic stirrer and placed in an ice-water bath.

    • Slowly add a solution of aniline in anhydrous dichloromethane to the stirred maleic anhydride solution. The reaction is exothermic, and a bright yellow precipitate should form immediately.[4]

    • Continue stirring the mixture at room temperature overnight.

    • Filter the reaction mixture to collect the solid product.

    • Wash the collected solid with fresh dichloromethane (3 times).

    • Air-dry the product.

Protocol 2: Synthesis of Maleanilic Acid in Diethyl Ether

This protocol is based on a described synthesis of maleanilic acid.[8]

  • Materials:

    • Maleic anhydride (1.0 eq)

    • Aniline (1.0 eq)

    • Diethyl ether (anhydrous)

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve maleic anhydride in anhydrous diethyl ether.

    • Once the maleic anhydride has dissolved, slowly add a solution of aniline in anhydrous diethyl ether through the dropping funnel while stirring.

    • A thick suspension will form. Continue stirring at room temperature for 1 hour.

    • Cool the flask in an ice bath to 15-20°C.

    • Collect the product by suction filtration. The product is a fine, cream-colored powder.[8]

Reaction Pathway and Side Reactions

N_Phenylmaleamic_Acid_Synthesis MA Maleic Anhydride NPMA This compound (Desired Product) MA->NPMA + Aniline (Main Reaction) Maleic_Acid Maleic Acid (Side Product) MA->Maleic_Acid + H₂O (Hydrolysis) Polymer Poly(maleic anhydride) (Side Product) MA->Polymer Polymerization (Heat) Aniline Aniline Oxidized_Aniline Oxidized Aniline (Impurity) Aniline->Oxidized_Aniline Oxidation (Heat) H2O Water NPMI N-Phenylmaleimide (Side Product) NPMA->NPMI - H₂O (Heat, Dehydration)

Caption: Main reaction pathway for this compound synthesis and competing side reactions.

References

Technical Support Center: N-Phenylmaleimide Handling and Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Phenylmaleimide (N-PMI). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of N-Phenylmaleimide to N-Phenylmaleamic acid, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of N-Phenylmaleimide hydrolysis?

A1: The primary cause of N-Phenylmaleimide hydrolysis is the nucleophilic attack of water on the carbonyl groups of the maleimide ring. This reaction is significantly influenced by pH and temperature. The hydrolysis product is the ring-opened this compound.

Q2: At what pH is N-Phenylmaleimide most stable?

A2: N-Phenylmaleimide is most stable in acidic to neutral conditions, ideally within a pH range of 6.5 to 7.5.[1][2] As the pH becomes more alkaline (above 7.5), the rate of hydrolysis increases rapidly.[2][3]

Q3: How does temperature affect the stability of N-Phenylmaleimide?

A3: Higher temperatures accelerate the rate of hydrolysis.[4] For reactions involving N-Phenylmaleimide, it is advisable to conduct them at room temperature or below if the reaction kinetics allow. If elevated temperatures are necessary, the reaction time should be minimized to reduce the extent of hydrolysis.

Q4: Can I pre-dissolve N-Phenylmaleimide in an aqueous buffer for later use?

A4: It is strongly recommended to prepare solutions of N-Phenylmaleimide in a dry, anhydrous organic solvent such as DMSO or DMF immediately before use.[1][2] Storing N-Phenylmaleimide in aqueous solutions, even for a short period, can lead to significant hydrolysis.[2]

Q5: What are the consequences of N-Phenylmaleimide hydrolysis in my experiment?

A5: The hydrolysis of N-Phenylmaleimide to this compound can have several negative consequences, including:

  • Reduced yield of the desired product: this compound is not reactive in the same manner as N-Phenylmaleimide, for example, it will not participate in Diels-Alder reactions.

  • Formation of impurities: The presence of this compound can complicate the purification of the final product.

  • Inaccurate quantification: If the hydrolysis is not accounted for, it can lead to errors in determining the concentration of the active N-Phenylmaleimide.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with N-Phenylmaleimide.

Problem 1: Low or no yield of the desired product in a reaction (e.g., Diels-Alder or bioconjugation).
Possible Cause Troubleshooting Step
Hydrolysis of N-Phenylmaleimide Ensure the reaction pH is maintained between 6.5 and 7.5.[1] Prepare N-Phenylmaleimide solution in anhydrous DMSO or DMF immediately before adding to the reaction mixture.[1][2]
Incorrect Solvent Use a water-immiscible organic solvent for reactions where water is a byproduct, such as in some synthesis protocols.[5] This allows for the removal of water via azeotropic distillation.
Reaction Temperature Too High If possible, run the reaction at a lower temperature (e.g., room temperature or 4°C) for a longer duration.[4]
Impure N-Phenylmaleimide Purify the commercial N-Phenylmaleimide by recrystallization from a suitable solvent like cyclohexane before use.
Problem 2: Presence of a significant amount of this compound impurity in the final product.
Possible Cause Troubleshooting Step
Hydrolysis during reaction work-up During aqueous work-up, use ice-cold water to minimize hydrolysis.[6] Minimize the time the product is in contact with aqueous solutions.
Hydrolysis during purification If using column chromatography, ensure the solvents are anhydrous. If recrystallizing from a protic solvent, dissolve the crude product at the lowest possible temperature and cool it quickly to induce crystallization.
Storage of N-Phenylmaleimide Store N-Phenylmaleimide in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: General Procedure for Minimizing Hydrolysis in a Reaction
  • Reagent Preparation:

    • Ensure all glassware is thoroughly dried.

    • Use anhydrous solvents for the reaction.

    • Prepare any necessary aqueous buffers and adjust the pH to the optimal range of 6.5-7.5.[1][2]

  • N-Phenylmaleimide Solution:

    • Immediately before use, weigh the required amount of N-Phenylmaleimide and dissolve it in a minimal amount of anhydrous DMSO or DMF.[1][2]

  • Reaction Setup:

    • Set up the reaction in a flask equipped with a magnetic stirrer and, if necessary, under an inert atmosphere.

    • Add all other reactants and solvents to the flask.

    • If the reaction is temperature-sensitive, bring the mixture to the desired temperature.

  • Initiation of Reaction:

    • Add the freshly prepared N-Phenylmaleimide solution to the reaction mixture dropwise while stirring.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).

    • Upon completion, proceed with the work-up as quickly as possible. If an aqueous wash is required, use ice-cold water.[6]

Visual Guides

Below are diagrams illustrating key concepts and workflows related to N-Phenylmaleimide chemistry.

HydrolysisMechanism NPM N-Phenylmaleimide Intermediate Tetrahedral Intermediate NPM->Intermediate Nucleophilic attack H2O H₂O (Water) H2O->Intermediate NPA This compound Intermediate->NPA Ring opening

Caption: Mechanism of N-Phenylmaleimide hydrolysis.

ExperimentalWorkflow start Start prep_reagents Prepare Anhydrous Reactants and Solvents start->prep_reagents prep_npm Freshly Prepare N-PMI in Anhydrous DMSO/DMF prep_reagents->prep_npm reaction Combine Reactants (pH 6.5-7.5, controlled temp) prep_npm->reaction workup Rapid Work-up (use ice-cold water if needed) reaction->workup purification Purify Product (anhydrous conditions) workup->purification end End purification->end

Caption: Recommended workflow to minimize N-Phenylmaleimide hydrolysis.

TroubleshootingTree start Low Product Yield? check_ph Was pH between 6.5-7.5? start->check_ph Yes check_npm_prep Was N-PMI solution prepared fresh in anhydrous solvent? check_ph->check_npm_prep Yes adjust_ph Adjust pH to 6.5-7.5 check_ph->adjust_ph No check_temp Was reaction temperature controlled? check_npm_prep->check_temp Yes remake_npm Prepare fresh N-PMI solution immediately before use check_npm_prep->remake_npm No control_temp Lower reaction temperature check_temp->control_temp No success Problem Solved check_temp->success Yes adjust_ph->success remake_npm->success control_temp->success

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Purification of N-Phenylmaleamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of N-Phenylmaleamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Crude this compound typically contains impurities stemming from its synthesis, which is the reaction of maleic anhydride and aniline. Common impurities include:

  • Unreacted Starting Materials: Maleic anhydride and aniline.

  • Isomerization Byproduct: Fumaranilic acid, the trans-isomer of this compound, can form, particularly under acidic conditions or at elevated temperatures.

  • Hydrolysis Products: The amic acid functional group is susceptible to hydrolysis, which can break down this compound back into maleic acid and aniline, especially in the presence of water and acid or base catalysts.

  • Side-Reaction Products: Polycondensation products can form at high temperatures.

Q2: What are the primary challenges in purifying this compound?

A2: The main purification challenges are:

  • Chemical Instability: this compound can undergo hydrolysis to its starting materials or isomerize to the less soluble fumaranilic acid.

  • Thermal Sensitivity: The compound may decompose or cyclize to N-phenylmaleimide at elevated temperatures. It is reported to decompose around 192°C[1].

  • Similar Polarity of Impurities: The impurities often have polarities similar to the desired product, making separation by chromatography challenging.

  • Solubility Profile: Finding an ideal single solvent for recrystallization can be difficult due to its limited solubility in many common organic solvents at room temperature[2].

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture uptake, which can lead to hydrolysis.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling out instead of crystallizing The compound's melting point is lower than the boiling point of the solvent. The compound is "melting" in the hot solvent rather than dissolving. Impurities are present, depressing the melting point.Use a lower-boiling point solvent or a solvent mixture. Try to dissolve the compound at a temperature below its melting point. Pre-purify the crude material using another technique (e.g., acid-base extraction) to remove impurities.
No crystal formation upon cooling Too much solvent was used, resulting in a solution that is not saturated. The solution is supersaturated, but nucleation has not occurred.Boil off some of the solvent to increase the concentration and allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Low recovery of purified product Too much solvent was used during recrystallization. The product has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and premature crystallization. Use a minimal amount of ice-cold solvent to wash the crystals.
Product is still impure after recrystallization The chosen solvent does not effectively differentiate between the product and impurities. The cooling process was too rapid, trapping impurities within the crystals.Perform solvent screening to find a solvent in which the impurities are either very soluble or insoluble at all temperatures. Allow the solution to cool slowly to room temperature before placing it in an ice bath. A second recrystallization may be necessary.
Chromatography Issues
Problem Possible Cause Solution
Streaking or tailing of the product spot on TLC or column The carboxylic acid group is interacting strongly with the acidic silica gel.Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the eluent to suppress the deprotonation of the carboxylic acid and reduce interactions with the silica.
Poor separation of product from impurities The eluent system does not have the optimal polarity.Systematically screen different solvent systems with varying polarities using TLC. A good starting Rf value for column chromatography is typically between 0.2 and 0.4. Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Product degradation on the column The silica gel is too acidic, causing hydrolysis or other degradation of the this compound.Deactivate the silica gel by pre-treating it with a solution of the eluent containing a small amount of a base like triethylamine, followed by flushing with the neutral eluent. Alternatively, use a less acidic stationary phase like neutral alumina.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility at 27°C ( g/100 mL solution) [2]General Suitability for Recrystallization
Acetonitrile0.2Poor
Acetone0.3Moderate
Benzene<0.1Poor
Carbon Tetrachloride<0.1Poor
Chloroform<0.1Poor
Dimethylformamide (DMF)12.9Good (as a "good" solvent in a mixed-solvent system)
Dioxane0.9Moderate
Ethanol0.2Poor (may be suitable for mixed-solvent systems)
Ether<0.1Poor
Methanol0.3Moderate
Toluene<0.1Poor
Water<0.1Good (as an "anti-solvent" in mixed-solvent systems)

Note: The suitability for recrystallization is a general guideline. The ideal solvent or solvent system should be determined experimentally.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is effective for removing neutral and basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The this compound will be deprotonated and move into the aqueous layer as its sodium salt, while neutral and basic impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly add 1 M hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2). The this compound will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified this compound under vacuum.

Protocol 2: Recrystallization from an Ethanol-Water Mixture

This protocol uses a mixed solvent system, where ethanol is the "good" solvent and water is the "anti-solvent".

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating the start of precipitation.

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol-water mixture.

  • Drying: Dry the purified crystals under vacuum. A typical yield after a single recrystallization can range from 70% to 90%, depending on the initial purity.

Protocol 3: Silica Gel Column Chromatography

This method is suitable for removing impurities with different polarities.

  • TLC Analysis: Determine a suitable eluent system using thin-layer chromatography (TLC). A common starting point is a mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate), with the addition of 0.5-1% acetic acid to prevent streaking. Aim for an Rf value of 0.2-0.4 for the this compound.

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. If separation is poor, a gradient elution (gradually increasing the polarity of the eluent) may be effective.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification synthesis Reaction of Maleic Anhydride and Aniline crude Crude this compound synthesis->crude extraction Acid-Base Extraction crude->extraction Removes neutral/basic impurities recrystallization Recrystallization crude->recrystallization Primary purification chromatography Column Chromatography crude->chromatography For difficult separations extraction->recrystallization Further purification pure Pure this compound recrystallization->pure chromatography->pure

Caption: General experimental workflow for the purification of this compound.

logical_relationship cluster_challenges Purification Challenges cluster_instability_types Types of Instability cluster_impurity_types Types of Impurities cluster_solutions Solutions instability Chemical Instability hydrolysis Hydrolysis instability->hydrolysis isomerization Isomerization instability->isomerization thermal_degradation Thermal Degradation instability->thermal_degradation impurities Presence of Impurities starting_materials Unreacted Starting Materials impurities->starting_materials byproducts Side-Reaction Byproducts impurities->byproducts extraction Acid-Base Extraction hydrolysis->extraction recrystallization Recrystallization isomerization->recrystallization storage Proper Storage thermal_degradation->storage chromatography Column Chromatography starting_materials->chromatography byproducts->recrystallization byproducts->chromatography

Caption: Logical relationship between purification challenges and solutions for this compound.

References

identifying byproducts in N-Phenylmaleamic acid synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers encountering issues with the synthesis of N-Phenylmaleamic acid and the identification of byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the basic principle behind the synthesis of this compound? this compound is synthesized through the reaction of maleic anhydride and aniline.[1][2][3] The reaction mechanism involves a nucleophilic attack by the lone pair of electrons on the nitrogen atom of aniline on one of the electrophilic carbonyl carbons of maleic anhydride.[4][5][6] This attack leads to the opening of the anhydride ring to form the final amic acid product.[6] The reaction is typically exothermic and proceeds readily.[2]

Q2: What are the most common byproducts to expect in this synthesis? During the synthesis and analysis, several byproducts can be formed. The most common include:

  • N-Phenylmaleimide: This is the cyclized (dehydrated) product of this compound.[1][3]

  • Fumaranilic acid: The geometric (trans) isomer of this compound (which is the cis isomer).[7]

  • Unreacted Starting Materials: Residual aniline and maleic anhydride may be present.

  • Michael Addition Adducts: The maleimide double bond can react with nucleophiles like unreacted aniline, leading to oligomeric impurities.[8]

  • Hydrolysis Products: Water present in the reaction can hydrolyze maleic anhydride to maleic acid.[7]

Q3: What reaction conditions promote the formation of these byproducts? Byproduct formation is highly dependent on the reaction conditions:

  • N-Phenylmaleimide formation is favored by elevated temperatures, prolonged reaction times, or the presence of dehydrating agents (e.g., acetic anhydride) and acid catalysts.[1][9] It can also form from thermal degradation of the amic acid in the hot GC injection port.

  • Fumaranilic acid formation is promoted by the presence of an acid catalyst, which facilitates the isomerization from the cis to the more stable trans double bond configuration.[7]

Q4: My GC-MS results show a major peak for N-Phenylmaleimide instead of this compound. What happened? This indicates that the this compound has undergone cyclodehydration to form the imide. This is a common issue that can occur either during the reaction itself if the temperature is too high, or during the GC-MS analysis.[1][9] The high temperature of the GC injector port is often sufficient to cause the elimination of water from the amic acid, leading to the detection of the imide even if it wasn't present in the bulk sample.

Q5: How can I differentiate between the isomers this compound (cis) and Fumaranilic acid (trans) in my analysis? Since these are geometric isomers, they have the identical molecular weight (191.18 g/mol ) and will produce very similar, if not identical, mass spectra.[7] Therefore, they must be separated chromatographically. The two isomers will typically have different retention times on a GC column due to differences in their polarity and boiling points.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low yield of this compound 1. Incomplete reaction. 2. Side reaction forming N-Phenylmaleimide. 3. Product loss during filtration and washing.1. Ensure equimolar amounts of reactants. Stir for a sufficient duration (e.g., 1 hour) at room temperature.[9] 2. Maintain a moderate reaction temperature; use an ice bath if necessary to control the exothermic reaction.[2][3] 3. Use a minimal amount of cold solvent to wash the precipitate.
Major peak at m/z 173 (N-Phenylmaleimide) in GC-MS 1. Reaction temperature was too high. 2. Thermal decomposition of the amic acid in the GC injector.1. Carefully control the reaction temperature during synthesis. 2. Lower the GC injector temperature. Consider derivatization (e.g., silylation) of the carboxylic acid group to increase thermal stability before GC-MS analysis.
Multiple peaks with m/z 191 Presence of geometric isomers (this compound and Fumaranilic acid).[7]Optimize the GC temperature program to achieve baseline separation of the isomeric peaks based on their different retention times.
Presence of peaks for Aniline (m/z 93) or Maleic Anhydride (m/z 98) Incomplete reaction or incorrect stoichiometry.Ensure precise measurement of starting materials. Allow the reaction to proceed for a sufficient amount of time to ensure completion.

Data Presentation

The following table summarizes the key mass spectrometry data for the target compound and potential byproducts.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key GC-MS Fragments (m/z)
This compound C₁₀H₉NO₃191.18191 (M+) , 146, 119, 93, 77
N-PhenylmaleimideC₁₀H₇NO₂173.17173 (M+) , 145, 119, 91, 77
Fumaranilic AcidC₁₀H₉NO₃191.18191 (M+) , 146, 119, 93, 77 (distinguished by RT)
AnilineC₆H₇N93.1393 (M+) , 66, 65
Maleic AnhydrideC₄H₂O₃98.0698 (M+) , 54, 50, 44
Maleic AcidC₄H₄O₄116.07116 (M+) , 99, 71, 53, 45

Note: Fragmentation patterns can vary based on the GC-MS instrument and conditions. The molecular ion peak (M+) is shown in bold.

Experimental Protocols

Protocol 1: Synthesis of this compound

This procedure is adapted from established methods.[2][9]

  • Preparation: In a 250 mL flask, dissolve 9.8 g (0.1 mol) of maleic anhydride in 100 mL of diethyl ether. Stir until all the solid has dissolved.

  • Reaction: In a separate beaker, prepare a solution of 9.3 g (0.1 mol) of aniline in 25 mL of diethyl ether.

  • Slowly add the aniline solution to the stirring maleic anhydride solution over 10-15 minutes. The reaction is exothermic, and a precipitate will form.[2]

  • Continue stirring the resulting suspension at room temperature for one hour.

  • Isolation: Cool the flask in an ice bath for 15 minutes to ensure complete precipitation.

  • Collect the solid product by suction filtration and wash the filter cake with a small amount of cold diethyl ether.

  • Air-dry the resulting cream-colored powder. The product is typically of high purity and can be used without further purification.

Protocol 2: Sample Preparation for GC-MS Analysis

  • Standard Preparation: Accurately weigh approximately 1-2 mg of the synthesized this compound product and dissolve it in 1 mL of a suitable solvent (e.g., methanol, dichloromethane).

  • Derivatization (Recommended): To prevent thermal decomposition in the GC inlet, consider derivatization. To the solution from step 1, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS). Cap the vial and heat at 60-70°C for 30 minutes. Cool to room temperature before injection.

  • Analysis: Inject 1 µL of the prepared solution (derivatized or underivatized) into the GC-MS. Use a standard temperature program (e.g., initial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min).

Visualizations

The following diagrams illustrate the chemical pathways involved in the synthesis.

Synthesis_Pathway cluster_reactants MA Maleic Anhydride NPA This compound (Product) MA->NPA Nucleophilic Attack AN Aniline AN->NPA Nucleophilic Attack MAA Michael Adduct (Byproduct) AN->MAA Michael Addition NPI N-Phenylmaleimide (Byproduct) NPA->NPI - H₂O (Heat/GC Inlet) FA Fumaranilic Acid (Byproduct) NPA->FA Isomerization (Acid Catalyst) NPA->MAA Michael Addition

Caption: Reaction scheme for this compound synthesis and byproduct formation.

GCMS_Workflow cluster_synthesis Synthesis cluster_analysis GC-MS Analysis cluster_troubleshoot Troubleshooting Logic start React Maleic Anhydride + Aniline product Isolate Crude Product (this compound) start->product prep Prepare Sample (Derivatize if needed) product->prep Take Aliquot inject Inject into GC-MS prep->inject detect Separate & Detect (Chromatogram) inject->detect identify Analyze Mass Spectra (Identify Peaks) detect->identify byproduct_check Unexpected Peaks? identify->byproduct_check yes_node Identify Byproduct (e.g., Imide, Isomer) byproduct_check->yes_node Yes no_node Analysis Complete byproduct_check->no_node No adjust Adjust Synthesis or GC-MS Conditions yes_node->adjust

Caption: Logical workflow for synthesis, GC-MS analysis, and troubleshooting.

References

Technical Support Center: Efficient N-Phenylmaleamic Acid Cyclodehydration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient cyclodehydration of N-Phenylmaleamic acid to N-Phenylmaleimide.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for the cyclodehydration of this compound?

A1: The most widely used and well-documented method is the reaction of this compound with acetic anhydride in the presence of a catalyst, most commonly anhydrous sodium acetate.[1][2][3] This method is known for its reliability and generally good yields.

Q2: I am experiencing a low yield of N-Phenylmaleimide. What are the potential causes and how can I troubleshoot this?

A2: Low yields can stem from several factors. Here are the most common issues and their solutions:

  • Incomplete Reaction:

    • Insufficient reaction time or temperature: Ensure the reaction is heated for a sufficient duration at the optimal temperature. For the acetic anhydride/sodium acetate method, a temperature of 60-70°C for at least 60 minutes is recommended.[4] Overheating should be avoided as it can lead to side reactions.[4]

    • Poor quality reagents: Use anhydrous sodium acetate and fresh acetic anhydride. Moisture can hydrolyze the acetic anhydride and inhibit the reaction.

  • Side Reactions:

    • Polymerization: N-phenylmaleimide can polymerize at high temperatures.[5] Avoid excessive heating during the reaction and purification steps.

    • Formation of Isoimide: N-phenylmaleisoimide is a common byproduct that can be formed, which may or may not be desirable depending on the synthetic goal. The use of sodium acetate helps to minimize the formation of the isoimide and favors the maleimide product.

  • Losses during Workup and Purification:

    • Precipitation: Ensure the product is fully precipitated by pouring the reaction mixture into ice-cold water.

    • Washing: Thoroughly wash the crude product with cold water to remove acetic acid and unreacted starting materials, followed by a non-polar solvent like petroleum ether or n-hexane to aid in drying.[1][6]

    • Recrystallization: Choose a suitable solvent for recrystallization to maximize recovery. Cyclohexane and ethanol are commonly used.[1][4]

Q3: What are the key side products to be aware of during this reaction?

A3: The primary side product of concern is N-phenylmaleisoimide. Its formation is kinetically favored in some conditions. Additionally, unreacted this compound and byproducts from the decomposition of the desired product at high temperatures can be present as impurities.

Q4: How can I effectively purify the crude N-Phenylmaleimide?

A4: Purification is typically achieved through the following steps:

  • Filtration and Washing: After precipitation in ice water, the crude product is collected by suction filtration. It is crucial to wash the solid thoroughly with cold water to remove acetic acid and sodium acetate, followed by a wash with a low-boiling point organic solvent to remove non-polar impurities and aid in drying.[1][6]

  • Recrystallization: Recrystallization from a suitable solvent is the most effective method for obtaining high-purity N-Phenylmaleimide. Common solvents include cyclohexane, which yields canary-yellow needles, and ethanol.[1][4]

  • Column Chromatography: For very high purity, silica gel column chromatography can be employed to remove trace impurities and colored byproducts.[5]

Q5: Are there alternative, "greener" catalysts or methods for this transformation?

A5: While the acetic anhydride/sodium acetate system is prevalent, research has explored other methods to reduce acidic waste and harsh conditions. Thermal cyclodehydration at lower temperatures with azeotropic removal of water using acid catalysts is one approach.[7] Additionally, methods utilizing microwave heating have been shown to reduce reaction times significantly.[3][4]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low Yield Incomplete reaction- Ensure anhydrous conditions. - Verify the quality and quantity of acetic anhydride and sodium acetate. - Increase reaction time or slightly increase temperature, monitoring for degradation.[4]
Product loss during workup- Ensure complete precipitation by using a sufficient volume of ice-cold water. - Minimize loss during filtration and transfers. - Optimize recrystallization solvent and conditions.
Side reactions- Maintain the recommended reaction temperature to avoid polymerization.[4][5] - Use sodium acetate as a catalyst to favor the formation of the maleimide over the isoimide.
Product is off-color (brownish/grey) Presence of impurities or degradation- Purify the crude product with activated charcoal before recrystallization.
Incomplete dissolution of starting material Poor solubility- Ensure adequate stirring and heating as per the protocol. The suspension should dissolve upon heating.[1]
Analytical data (NMR, IR) shows impurities Incomplete reaction or side products- Check for the presence of starting material (this compound). - Look for characteristic peaks of the isoimide byproduct. - Purify the product again via recrystallization or column chromatography.[5]

Catalyst and Condition Comparison

Catalyst System Dehydrating Agent Temperature (°C) Reaction Time Typical Yield (%) Notes
Anhydrous Sodium AcetateAcetic Anhydride60-7060 min55-80The most common and reliable method.[1][4] Care must be taken to control the temperature.[4]
Anhydrous Sodium Acetate (Microwave)Acetic Anhydride9030 sec~70Significantly reduces reaction time.[3][4]
p-Toluenesulfonic acid / Phosphoric acidAromatic Hydrocarbon (reflux)110-1253-5 h>90Azeotropic removal of water.[7]

Experimental Protocols

Classic Method: Acetic Anhydride and Sodium Acetate

This procedure is adapted from Organic Syntheses.[1]

  • Preparation of this compound:

    • In a suitable flask, dissolve 2 moles of maleic anhydride in ethyl ether.

    • Slowly add a solution of 2 moles of aniline in ethyl ether to the maleic anhydride solution with stirring.

    • Stir the resulting suspension at room temperature for 1 hour.

    • Cool the mixture in an ice bath and collect the this compound precipitate by suction filtration. The yield is typically 97-98%.[1]

  • Cyclodehydration to N-Phenylmaleimide:

    • In a flask, combine 316 g of the dried this compound, 670 ml of acetic anhydride, and 65 g of anhydrous sodium acetate.

    • Heat the suspension on a steam bath with swirling for 30 minutes until the solid dissolves.

    • Cool the reaction mixture to near room temperature and then pour it into 1.3 L of ice water with vigorous stirring.

    • Collect the precipitated N-Phenylmaleimide by suction filtration.

    • Wash the solid three times with ice-cold water and once with petroleum ether.

    • The crude yield is typically 75-80%.[1]

    • Recrystallize the crude product from cyclohexane to obtain pure, canary-yellow needles.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Amic Acid Formation cluster_step2 Step 2: Cyclodehydration cluster_step3 Step 3: Purification maleic_anhydride Maleic Anhydride amic_acid This compound maleic_anhydride->amic_acid Ether, RT, 1h aniline Aniline aniline->amic_acid maleimide_crude Crude N-Phenylmaleimide amic_acid->maleimide_crude Heat (60-70°C), 1h acetic_anhydride Acetic Anhydride acetic_anhydride->maleimide_crude sodium_acetate Sodium Acetate (cat.) sodium_acetate->maleimide_crude ice_water Ice Water Precipitation maleimide_crude->ice_water filtration_washing Filtration & Washing ice_water->filtration_washing recrystallization Recrystallization (Cyclohexane) filtration_washing->recrystallization pure_product Pure N-Phenylmaleimide recrystallization->pure_product

Caption: General workflow for the synthesis and purification of N-Phenylmaleimide.

Catalytic Cycle Logic

catalytic_cycle cluster_main Catalyst Selection Logic start Start: this compound low_yield Low Yield? start->low_yield goal Goal: High Yield N-Phenylmaleimide low_yield->goal No check_conditions Check Temp & Time low_yield->check_conditions Yes check_reagents Check Reagent Quality check_conditions->check_reagents check_workup Optimize Workup check_reagents->check_workup check_workup->start Re-run Experiment

Caption: Troubleshooting logic for addressing low product yield.

Reaction Mechanism Pathway

reaction_mechanism amic_acid This compound mixed_anhydride Mixed Anhydride Intermediate amic_acid->mixed_anhydride + Acetic Anhydride intramolecular_attack Intramolecular Nucleophilic Attack mixed_anhydride->intramolecular_attack tetrahedral_intermediate Tetrahedral Intermediate intramolecular_attack->tetrahedral_intermediate product N-Phenylmaleimide tetrahedral_intermediate->product - Acetic Acid

Caption: Simplified mechanism of this compound cyclodehydration.

References

effect of temperature on N-Phenylmaleamic acid synthesis yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-Phenylmaleamic acid. The information is designed to address specific issues related to the effect of temperature on reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound?

A1: The synthesis of this compound by reacting maleic anhydride with aniline is typically most effective at moderate temperatures, generally in the range of room temperature (approximately 20-25°C). The reaction is known to be exothermic, so maintaining controlled cooling is often necessary to achieve high yields. One established protocol recommends stirring the reactants at room temperature for one hour, followed by cooling to 15-20°C, which can result in yields as high as 97-98%.[1]

Q2: How does temperature variation impact the yield of this compound?

A2: While an initial increase in temperature can accelerate the reaction rate, excessive heat is generally detrimental to the final yield of this compound. The reaction is reversible, and at elevated temperatures, the equilibrium can shift back towards the starting materials (maleic anhydride and aniline). Furthermore, higher temperatures can promote the formation of byproducts, including the subsequent cyclization to N-phenylmaleimide, particularly if dehydrating conditions are present.

Q3: Is the reaction to form this compound exothermic?

A3: Yes, the reaction is quite exothermic.[2] This is a critical consideration for scaling up the synthesis. The heat generated can lead to a rapid increase in the reaction temperature if not properly controlled, which can negatively impact the yield and potentially lead to the formation of impurities.

Q4: What are the primary side reactions to be aware of that are influenced by temperature?

A4: The main temperature-influenced side reaction is the reversion of this compound back to maleic anhydride and aniline. This is due to the reversible nature of the amic acid formation in organic solvents.[3] At higher temperatures, there is also an increased risk of dehydration of the this compound to form N-phenylmaleimide, especially in the presence of any dehydrating agents.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Excessive Reaction Temperature: The reaction was allowed to proceed at a temperature significantly above room temperature due to the exothermic nature of the reaction or external heating. This can shift the equilibrium back to the starting materials.[3]1. Implement controlled cooling using an ice bath to maintain the reaction temperature between 15-25°C.[1]2. Add the aniline solution dropwise to the maleic anhydride solution to better manage the rate of heat generation.
Reaction Temperature Too Low: While less common, extremely low temperatures may significantly slow down the reaction rate, leading to an incomplete reaction within the standard timeframe.1. Allow the reaction to proceed at a controlled room temperature (20-25°C).2. Increase the reaction time and monitor the progress using an appropriate analytical method like TLC.
Presence of N-phenylmaleimide in Product High Reaction Temperature: The reaction temperature was high enough to initiate the dehydration of the this compound product. This is the second step in the two-step synthesis of N-phenylmaleimide and typically requires higher temperatures (e.g., 60-70°C).[4]1. Strictly maintain the reaction temperature below 30°C.2. Ensure the absence of any dehydrating agents in the reaction mixture.
Inconsistent Yields Between Batches Poor Temperature Control: Inconsistent management of the reaction exotherm leads to variable final temperatures and, consequently, variable yields.1. Standardize the cooling and addition protocol.2. For larger scale reactions, consider using a jacketed reactor with a circulating coolant for precise temperature control.

Data Presentation

The following table provides an illustrative summary of the expected yield of this compound at different temperatures, based on qualitative descriptions from the literature. It is important to note that a systematic quantitative study directly comparing these temperatures was not found; this table is a representation of the general understanding that moderate temperatures are optimal.

Reaction Temperature (°C)Expected Yield (%)Notes
5-10LowerReaction is slow and may not go to completion in a standard timeframe.
15-25~95-98%Optimal range; cooling is required to maintain this temperature due to the exotherm.[1]
30-40~80-90%Yield begins to decrease as the equilibrium may shift back towards reactants.[2]
> 50Significantly LowerIncreased likelihood of reversion to starting materials and potential for side product formation (e.g., N-phenylmaleimide).[3]

Experimental Protocols

High-Yield Synthesis of this compound[1]

This protocol is adapted from a procedure known to produce high yields.

Materials:

  • Maleic anhydride (2 moles)

  • Aniline (2 moles)

  • Anhydrous ethyl ether

Equipment:

  • 5-liter three-necked flask

  • Paddle-type stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

Procedure:

  • In the 5-liter three-necked flask, dissolve 196 g (2 moles) of maleic anhydride in 2.5 liters of anhydrous ethyl ether.

  • Start the stirrer. Once the maleic anhydride has completely dissolved, prepare a solution of 186 g (2 moles) of aniline in 200 ml of anhydrous ethyl ether.

  • Add the aniline solution to the dropping funnel and add it to the maleic anhydride solution.

  • After the addition is complete, stir the resulting thick suspension at room temperature for 1 hour.

  • Cool the flask in an ice bath to 15–20°C.

  • Collect the product by suction filtration. The resulting fine, cream-colored powder is this compound.

  • The expected yield is approximately 371–374 g (97–98%). The product is typically of sufficient purity for use in subsequent reactions without further purification.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation dissolve_ma Dissolve Maleic Anhydride in Anhydrous Ether add_aniline Add Aniline Solution to Maleic Anhydride Solution dissolve_ma->add_aniline dissolve_an Dissolve Aniline in Anhydrous Ether dissolve_an->add_aniline stir Stir at Room Temperature (1 hour) add_aniline->stir cool Cool to 15-20°C (Ice Bath) stir->cool filter Suction Filtration cool->filter product This compound Product (97-98% Yield) filter->product

Caption: Experimental workflow for the high-yield synthesis of this compound.

troubleshooting_logic cluster_high_temp High Temperature Path cluster_low_temp Low Temperature Path start Low Yield Observed check_temp Was Reaction Temperature Monitored and Controlled? start->check_temp high_temp_cause Cause: Uncontrolled Exotherm or External Heating check_temp->high_temp_cause No low_temp_cause Cause: Reaction Too Cold check_temp->low_temp_cause Yes, but kept very low high_temp_effect Effect: Equilibrium Shift to Reactants / Byproduct Formation high_temp_cause->high_temp_effect high_temp_solution Solution: Use Cooling Bath, Control Addition Rate high_temp_effect->high_temp_solution low_temp_effect Effect: Incomplete Reaction low_temp_cause->low_temp_effect low_temp_solution Solution: Maintain 20-25°C, Increase Reaction Time low_temp_effect->low_temp_solution

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: Solvent Optimization for N-Phenylmaleamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the optimal solvent for the synthesis of N-Phenylmaleamic acid from maleic anhydride and aniline to maximize the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the this compound reaction?

The reaction proceeds through a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of aniline attacks one of the carbonyl carbons of maleic anhydride. This leads to the opening of the anhydride ring to form the this compound.

Q2: How does the choice of solvent impact the reaction rate?

The solvent plays a crucial role in stabilizing the transition state of the reaction. Generally, polar aprotic solvents are favored as they can solvate the charged intermediates that form during the reaction, thereby lowering the activation energy and increasing the reaction rate. The presence of a solvent can also facilitate the dissolution of reactants, increasing their effective concentration and collision frequency.

Q3: Are there any undesirable side reactions, and how can solvent choice mitigate them?

A potential side reaction is the formation of the corresponding ammonium carbamate salt instead of the desired amic acid. The choice of solvent can influence the equilibrium between the amic acid and the salt. Protic solvents, for instance, can interact with the reactants and may not be ideal. Additionally, in some solvents, the this compound may precipitate out of the solution as it is formed, which can sometimes limit the reaction rate if the reactants are not fully dissolved.

Q4: Is the reaction exothermic?

Yes, the reaction between maleic anhydride and aniline to form this compound is typically exothermic. In some cases, particularly with more nucleophilic amines or in certain solvents like methylene chloride, the reaction can be quite vigorous, leading to self-refluxing of the solvent.[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Slow or incomplete reaction 1. Inappropriate solvent polarity: The solvent may not be sufficiently polar to stabilize the transition state. 2. Low solubility of reactants: One or both reactants may have poor solubility in the chosen solvent, limiting the reaction rate. 3. Presence of water: Water can hydrolyze the maleic anhydride, reducing the yield of the desired product.1. Switch to a more polar, aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF). 2. Ensure both maleic anhydride and aniline are fully dissolved before monitoring the reaction. Gentle heating may be required. 3. Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Precipitation of product during reaction The this compound product may have low solubility in the reaction solvent.This is not always problematic and can in fact drive the reaction to completion. However, if stirring becomes difficult or if co-precipitation of starting materials is suspected, consider using a solvent in which the product is more soluble, or use a larger volume of the current solvent.
Formation of unexpected byproducts The solvent may be reacting with the starting materials or intermediates. For example, protic solvents might interfere with the nucleophilic attack of the amine.Switch to an inert, aprotic solvent. Analyze the byproducts to understand the side reaction and select a solvent that is less likely to participate.

Solvent Selection Data

Solvent ClassExamplesDielectric Constant (ε)Expected Effect on Reaction RateRationale
Aprotic Polar DMF, DMSO, Acetonitrile, AcetoneHigh (37-47)High These solvents are effective at solvating the charged transition state, thereby lowering the activation energy. They do not interfere with the nucleophilicity of the aniline. Studies on similar amic acid formations show high conversion rates in these types of solvents.
Ethers Diethyl ether, THFModerate (4-8)Moderate to High Often used for this reaction. They are good at dissolving the reactants and are relatively inert. The reaction proceeds well, often with the product precipitating.
Chlorinated Solvents Dichloromethane (DCM), ChloroformModerate (9)Moderate DCM has been reported to be an effective solvent, with the reaction being notably exothermic and leading to product precipitation.[1]
Apolar Aprotic Toluene, Benzene, HexaneLow (2-3)Low These solvents are poor at stabilizing the polar transition state, leading to a higher activation energy and slower reaction rates.
Protic Water, Ethanol, MethanolHigh (24-80)Variable, potentially slow These solvents can form hydrogen bonds with the aniline, reducing its nucleophilicity. They can also react with maleic anhydride. While polar, their protic nature can be detrimental to the desired reaction pathway.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure and may require optimization based on the chosen solvent and laboratory conditions.

Materials:

  • Maleic anhydride

  • Aniline

  • Anhydrous solvent of choice (e.g., Diethyl ether, THF, or DCM)

  • Three-necked round-bottom flask

  • Stirrer (magnetic or mechanical)

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Set up a clean, dry three-necked flask equipped with a stirrer, a reflux condenser, and a dropping funnel.

  • In the flask, dissolve maleic anhydride (1.0 equivalent) in the chosen anhydrous solvent.

  • In the dropping funnel, prepare a solution of aniline (1.0 equivalent) in the same anhydrous solvent.

  • While stirring the maleic anhydride solution, add the aniline solution dropwise from the dropping funnel. The rate of addition may need to be controlled, especially if the reaction is highly exothermic.

  • After the addition is complete, continue to stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as TLC or the disappearance of the starting materials. In many suitable solvents, the product will precipitate as a solid.

  • If precipitation occurs, continue stirring the resulting suspension for a set period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Cool the mixture in an ice bath to maximize precipitation of the product.

  • Collect the solid product by suction filtration.

  • Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the this compound product, for example, by air-drying or in a vacuum oven at a low temperature.

Visualizations

experimental_workflow Experimental Workflow for Solvent Selection cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_optimization Optimization reactants Select Reactants: - Maleic Anhydride - Aniline solvent_screening Select Solvents for Screening: - Aprotic Polar (DMF, THF) - Ethers (Diethyl Ether) - Chlorinated (DCM) reactants->solvent_screening Define Scope run_reactions Run Parallel Reactions in Selected Solvents solvent_screening->run_reactions Execute monitor_progress Monitor Reaction Progress: - TLC - HPLC - Precipitation run_reactions->monitor_progress In-situ analyze_results Analyze Results: - Reaction Time - Yield - Purity monitor_progress->analyze_results select_optimal Select Optimal Solvent analyze_results->select_optimal Decision scale_up Scale-up Reaction select_optimal->scale_up

Caption: Workflow for solvent selection in this compound synthesis.

reaction_mechanism Reaction Mechanism of this compound Formation cluster_reactants Reactants cluster_intermediate Transition State / Intermediate cluster_product Product aniline Aniline intermediate Zwitterionic Intermediate aniline->intermediate Nucleophilic Attack maleic_anhydride Maleic Anhydride maleic_anhydride->intermediate Ring Opening product This compound intermediate->product Proton Transfer

Caption: Simplified mechanism for this compound formation.

References

minimizing polymerization of N-phenylmaleimide during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the polymerization of N-phenylmaleimide during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of N-phenylmaleimide polymerization during synthesis?

A1: Polymerization of N-phenylmaleimide during synthesis is primarily caused by two mechanisms: anionic polymerization and free-radical polymerization.

  • Anionic Polymerization: This can be initiated by nucleophiles or bases. The maleimide ring is susceptible to nucleophilic attack, which can lead to a chain reaction. This is a significant issue, especially when using basic reagents or if residual amines are present.

  • Free-Radical Polymerization: This is often initiated by heat or the presence of radical species. High reaction temperatures, especially during distillation, can trigger thermal polymerization.[1] Impurities in the starting materials can also sometimes initiate unwanted side reactions.[1]

Q2: How can I prevent polymerization during the synthesis?

A2: Several strategies can be employed to minimize polymerization:

  • Temperature Control: Avoid excessive heating. For the cyclization of N-phenylmaleanilic acid to N-phenylmaleimide, maintaining a temperature below 70°C is recommended.[2] Distillation should be performed under reduced pressure to keep the temperature as low as possible.[1][3]

  • Use of Inhibitors: The addition of free-radical inhibitors can effectively prevent premature homopolymerization.

  • pH Control: Maintaining a neutral or slightly acidic pH can help suppress base-catalyzed polymerization.

  • Monomer Purity: Ensure the purity of your reactants, as impurities can initiate side reactions.

  • Diels-Alder Protection: For sensitive applications, a Diels-Alder/retro-Diels-Alder strategy using furan-protected maleimides can be employed to prevent polymerization during intermediate steps.

Q3: What are the common visual indicators of polymerization?

A3: The formation of insoluble precipitates, a significant increase in the viscosity of the reaction mixture, or the appearance of red or black-colored impurities can all indicate that polymerization is occurring.[1]

Q4: Can I purify N-phenylmaleimide if it has already polymerized?

A4: Yes, purification is possible. Distillation is often problematic due to the high temperatures required, which can induce further polymerization.[1] The recommended methods for removing polymeric byproducts are:

  • Silica Gel Chromatography: This is an effective method for removing oligomers and colored impurities.[1]

  • Recrystallization: This is a standard technique for purifying the final product and removing polymeric material.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Reaction mixture becomes highly viscous or solidifies. Uncontrolled polymerization of N-phenylmaleimide.- Immediate Action: Cool the reaction mixture immediately. - Prevention for next attempt:     - Lower the reaction temperature.     - Add a polymerization inhibitor at the beginning of the reaction.     - Ensure all reactants and solvents are pure and dry.
Product is discolored (red, brown, or black). Formation of polymeric impurities.[1]- Purification: Purify the crude product using silica gel chromatography followed by recrystallization.[1] - Prevention for next attempt:     - Use a polymerization inhibitor.     - Maintain strict temperature control.
Low yield of N-phenylmaleimide. Polymerization is consuming the desired product.- Optimize Reaction Conditions:     - Carefully control the reaction temperature.     - Use an appropriate polymerization inhibitor.     - Ensure the absence of basic impurities.
Product decomposes during distillation. Thermally induced polymerization at high temperatures.[1]- Alternative Purification: Avoid distillation if possible. Use silica gel chromatography and/or recrystallization.[1] - If Distillation is Necessary:     - Use a high-vacuum setup to lower the boiling point.     - Add a non-volatile polymerization inhibitor to the distillation flask.

Quantitative Data on Polymerization Inhibition

While specific comparative data on inhibitors for N-phenylmaleimide synthesis is limited in the provided search results, the use of inhibitors is a well-established practice. The following table provides a general overview of commonly used inhibitors and their typical concentrations.

Inhibitor Typical Concentration (by weight of monomer) Notes
Hydroquinone0.01 - 0.1%A common and effective free-radical scavenger.
4-tert-Butylcatechol (TBC)0.01 - 0.3%Often used for stabilizing monomers during storage and distillation.[3]
Phenothiazine0.01 - 0.1%Effective at higher temperatures.

Experimental Protocols

Synthesis of N-Phenylmaleimide with Polymerization Control

This protocol is adapted from a procedure described in Organic Syntheses and incorporates best practices to minimize polymerization.

Step 1: Synthesis of Maleanilic Acid

  • In a 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 196 g (2 moles) of maleic anhydride in 2.5 L of ethyl ether.

  • Once the maleic anhydride has completely dissolved, add a solution of 186 g (2 moles) of aniline in 200 mL of ether through the dropping funnel.

  • Stir the resulting thick suspension at room temperature for 1 hour.

  • Cool the mixture to 15-20°C in an ice bath.

  • Collect the product by suction filtration. The resulting maleanilic acid is a fine, cream-colored powder and can be used in the next step without further purification.

Step 2: Cyclization to N-Phenylmaleimide

  • In a 2-L Erlenmeyer flask, combine 670 mL of acetic anhydride and 65 g of anhydrous sodium acetate.

  • Add the 316 g of maleanilic acid from the previous step.

  • Gently heat the suspension on a steam bath with swirling for 30 minutes to dissolve the solids. Note: To minimize polymerization, consider adding a polymerization inhibitor such as hydroquinone (e.g., 0.1 g) at this stage.

  • Cool the reaction mixture to near room temperature in a cold water bath.

  • Pour the cooled mixture into 1.3 L of ice water.

  • Collect the precipitated N-phenylmaleimide by suction filtration.

  • Wash the product three times with 500-mL portions of ice-cold water and once with 500 mL of petroleum ether.

  • Dry the product. The crude N-phenylmaleimide can be further purified by recrystallization from cyclohexane.[4]

Visualizations

Troubleshooting Workflow for N-Phenylmaleimide Polymerization

G start Start Synthesis observe_polymerization Observe Signs of Polymerization? (e.g., high viscosity, discoloration) start->observe_polymerization synthesis_ok Continue Synthesis & Purification observe_polymerization->synthesis_ok No stop_reaction Problem Identified: Polymerization Occurring observe_polymerization->stop_reaction Yes purify_product Purify Crude Product: - Recrystallization - Column Chromatography synthesis_ok->purify_product troubleshoot Troubleshooting Steps stop_reaction->troubleshoot check_temp Check Temperature: Is it too high? troubleshoot->check_temp check_inhibitor Check Inhibitor: Was it added? troubleshoot->check_inhibitor check_purity Check Reagent Purity: Potential contaminants? troubleshoot->check_purity lower_temp Action: Lower Temperature for future runs check_temp->lower_temp Yes add_inhibitor Action: Add Inhibitor in next attempt check_inhibitor->add_inhibitor No purify_reagents Action: Purify Reagents before next synthesis check_purity->purify_reagents Yes lower_temp->purify_product add_inhibitor->purify_product purify_reagents->purify_product

Caption: Troubleshooting workflow for identifying and addressing N-phenylmaleimide polymerization.

N-Phenylmaleimide Synthesis and Polymerization Pathways

G cluster_synthesis Desired Synthesis Pathway cluster_polymerization Undesired Polymerization Side Reactions MA Maleic Anhydride MA_Aniline Maleanilic Acid MA->MA_Aniline + Aniline Aniline Aniline Aniline->MA_Aniline NPM N-Phenylmaleimide MA_Aniline->NPM + Acetic Anhydride, - H2O NPM_poly N-Phenylmaleimide Polymer_Radical Poly(N-phenylmaleimide) (Radical) Polymer_Anionic Poly(N-phenylmaleimide) (Anionic) NPM_poly->Polymer_Radical Heat, Initiators NPM_poly->Polymer_Anionic Bases, Nucleophiles

Caption: Reaction pathways for N-phenylmaleimide synthesis and undesired polymerization.

References

Technical Support Center: Isolating Pure N-Phenylmaleamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and isolation of pure N-Phenylmaleamic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the work-up and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Precipitated Product Incomplete reaction: The reaction between aniline and maleic anhydride may not have gone to completion.- Ensure equimolar amounts of high-purity aniline and maleic anhydride are used.- Allow the reaction to stir for a sufficient amount of time, as indicated in the protocol (e.g., 1 hour at room temperature).[1]
Loss of product during work-up: The product may be partially soluble in the washing solvent.- Use a solvent in which this compound has low solubility for washing the precipitate (e.g., methylene chloride, ether, or cold water).[1][2]- Minimize the volume of washing solvent used.
Exothermic reaction not controlled: The reaction is exothermic, and a significant temperature increase can lead to side reactions.[2]- Add the aniline solution dropwise to the maleic anhydride solution while stirring.- Use an ice bath to maintain the reaction temperature between 15-20°C.[1]
Product is Off-Color (Not a Pale Yellow/Cream Powder) Presence of impurities: The product may be contaminated with unreacted starting materials or side products.- Ensure the purity of the starting materials (aniline and maleic anhydride).- Wash the filtered product thoroughly with an appropriate solvent to remove soluble impurities.[1][2]
Oxidation of aniline: Aniline can be susceptible to oxidation, leading to colored impurities.- Use freshly distilled aniline for the reaction.- Maintain a controlled reaction temperature to prevent oxidation.[2]
Difficulty Filtering the Precipitate Fine particle size of the precipitate: The product may have precipitated as very fine particles, clogging the filter paper.- Allow the precipitate to digest (stand in the mother liquor) for a period before filtration to encourage crystal growth.- Use a Büchner funnel with a suitable grade of filter paper for vacuum filtration.
Melting Point of the Isolated Product is Low and/or Broad Presence of impurities: Impurities depress and broaden the melting point range.- Recrystallize the crude this compound from a suitable solvent such as dimethylformamide (DMF) or an ethanol/water mixture.[2]- Ensure the product is thoroughly dried to remove any residual solvent.
Product Decomposes Upon Heating Instability at high temperatures: this compound can cyclize to form N-phenylmaleimide upon heating.- Avoid excessive heating during drying. Air-drying or drying under vacuum at a moderate temperature is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: With proper technique and pure starting materials, yields are typically high, often in the range of 82% to 98%.[1][2]

Q2: What are the key safety precautions to take during the synthesis and work-up?

A2: It is important to work in a well-ventilated fume hood. Aniline is toxic, and maleic anhydride is corrosive. Both can be irritating to the skin, eyes, and respiratory system. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction is exothermic and should be controlled to avoid overheating.[2]

Q3: My product appears to be hydrolyzing. How can I prevent this?

A3: this compound can be susceptible to hydrolysis, especially in the presence of strong acids or bases.[3] During the work-up, use neutral washing solvents and avoid prolonged exposure to aqueous conditions. Ensure the product is thoroughly dried after washing.

Q4: What is a suitable solvent for recrystallizing this compound?

A4: Dimethylformamide (DMF) has been reported as a suitable solvent for the recrystallization of this compound.[2] A mixed solvent system, such as ethanol/water, can also be effective. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or cold temperatures.

Q5: How can I confirm the purity of my isolated this compound?

A5: The purity can be assessed by several methods:

  • Melting Point: A sharp melting point close to the literature value (around 188-190 °C or 201-202 °C, as values can vary slightly between sources) indicates high purity.

  • Spectroscopy: Techniques like ¹H NMR and IR spectroscopy can confirm the chemical structure and the absence of impurities.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₁₀H₉NO₃[4][5]
Molecular Weight 191.18 g/mol [4][5]
Appearance Pale yellow or cream-colored powder/crystals[1][2]
Melting Point 188-190 °C or 201-202 °C
Solubility ( g/100 mL at 27 °C)
   Acetonitrile0.2
   Acetone0.3
   Benzene<0.1
   Chloroform<0.1
   Dimethylformamide12.9
   Dioxane0.9
   Ethanol0.2
   Ether<0.1
   Methanol0.3
   Toluene<0.1
   Water<0.1

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures.[1]

Materials:

  • Maleic anhydride

  • Aniline (freshly distilled)

  • Anhydrous diethyl ether (or methylene chloride)

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve maleic anhydride (1 equivalent) in anhydrous diethyl ether.

  • While stirring the solution, add a solution of aniline (1 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. The addition should be at a rate that maintains a gentle reflux. The reaction is exothermic, and an ice bath can be used to control the temperature between 15-20°C.

  • Upon addition of aniline, a precipitate of this compound will form.

  • After the addition is complete, continue stirring the suspension at room temperature for 1 hour.

  • Cool the mixture in an ice bath.

  • Collect the precipitated product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold diethyl ether (or the reaction solvent) to remove any unreacted starting materials.

  • Air-dry the purified this compound or dry under vacuum at a moderate temperature.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Dimethylformamide (DMF) or Ethanol and Water

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot DMF (or a hot ethanol/water mixture).

  • If necessary, perform a hot filtration to remove any insoluble impurities.

  • Allow the hot, saturated solution to cool slowly to room temperature. Crystals of pure this compound should form.

  • To maximize the yield, cool the solution further in an ice bath.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals thoroughly.

Visualizations

Workup_Procedure_NPhenylmaleamic_Acid cluster_reaction Reaction cluster_isolation Isolation cluster_purification Purification (Optional) cluster_product Final Product start Reaction Mixture (this compound Precipitate in Solvent) filtration Vacuum Filtration start->filtration washing Wash with Cold Solvent filtration->washing Solid drying Drying washing->drying recrystallization Recrystallization (e.g., from DMF) drying->recrystallization Crude Product product Pure this compound drying->product If sufficiently pure purified_filtration Vacuum Filtration recrystallization->purified_filtration purified_drying Drying purified_filtration->purified_drying Purified Solid purified_drying->product

References

addressing incomplete conversion of maleic anhydride in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis involving maleic anhydride, with a particular focus on incomplete conversion.

Troubleshooting Guide: Incomplete Conversion of Maleic Anhydride

Low or incomplete conversion of maleic anhydride in a chemical synthesis can be a significant issue, leading to reduced yield and purification challenges. This guide provides a systematic approach to troubleshooting common causes.

Question: What are the primary reasons for the incomplete conversion of maleic anhydride in my reaction?

Answer:

Incomplete conversion of maleic anhydride can stem from several factors, often related to its high reactivity and susceptibility to side reactions. The most common culprits include:

  • Hydrolysis: Maleic anhydride readily reacts with water to form maleic acid.[1][2][3] This is one of the most frequent causes of incomplete conversion, as the resulting maleic acid may not participate in the desired reaction or may react at a much slower rate.

  • Side Reactions: Besides hydrolysis, maleic anhydride can undergo other undesired reactions, such as homopolymerization, particularly in the presence of certain initiators or impurities.[4] In some cases, it can also be consumed in the formation of oligomers.

  • Suboptimal Reaction Temperature: The reaction temperature plays a critical role in the reaction kinetics.[5] For many reactions, such as the Diels-Alder reaction, elevated temperatures are necessary to overcome the activation energy.[5] Conversely, excessively high temperatures can lead to decomposition or the formation of byproducts.[6]

  • Incorrect Stoichiometry or Reagent Concentration: The molar ratio of reactants is a crucial factor.[5] An incorrect ratio can lead to an excess of one reactant and limit the conversion of the other.

  • Catalyst Issues: The type, concentration, and activity of the catalyst significantly influence the reaction rate and selectivity.[5][6] An inappropriate or deactivated catalyst can result in poor conversion.

  • Presence of Impurities: Impurities in the starting materials or solvent can interfere with the reaction, sometimes inhibiting the catalyst or promoting side reactions.

Frequently Asked Questions (FAQs)

FAQ 1: How can I prevent the hydrolysis of maleic anhydride during my experiment?

To minimize the hydrolysis of maleic anhydride, which converts it to maleic acid, the following precautions are recommended:

  • Use Anhydrous Solvents: Ensure that all solvents used in the reaction are thoroughly dried using appropriate methods (e.g., distillation over a drying agent, use of molecular sieves).

  • Work Under an Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon can help to exclude atmospheric moisture.

  • Dry Glassware: All glassware should be oven-dried or flame-dried before use to remove any adsorbed water.

  • Proper Storage of Maleic Anhydride: Store maleic anhydride in a tightly sealed container in a desiccator to prevent moisture absorption from the air.

FAQ 2: My Diels-Alder reaction with maleic anhydride is showing low yield. What should I investigate?

Low yields in Diels-Alder reactions involving maleic anhydride are a common issue. Here are some factors to consider:

  • Reaction Temperature and Time: Diels-Alder reactions often have a relatively high activation energy and may require elevated temperatures and sufficient reaction time to proceed to completion.[5]

  • Diene Conformation: The diene must be in the s-cis conformation to react. Dienes that are locked in an s-trans conformation will not undergo the reaction.

  • Electron-Withdrawing/Donating Groups: The rate of a Diels-Alder reaction is influenced by the electronic nature of the diene and dienophile. Maleic anhydride is an excellent dienophile due to its electron-withdrawing carbonyl groups.[7] Pairing it with an electron-rich diene can enhance the reaction rate. Conversely, an electron-poor diene may react sluggishly.[7]

  • Steric Hindrance: Bulky substituents on the diene or dienophile can sterically hinder the approach of the reactants, leading to a lower reaction rate and yield.

  • Reversibility (Retro-Diels-Alder): Some Diels-Alder reactions are reversible. If the reaction is performed at too high a temperature, the reverse reaction (retro-Diels-Alder) can occur, leading to a lower yield of the desired adduct.

FAQ 3: What are the typical side products in reactions involving maleic anhydride?

Besides the product of hydrolysis (maleic acid), other side products can form depending on the reaction conditions and reactants:

  • Fumaric Acid: Maleic acid can isomerize to the more stable trans-isomer, fumaric acid, especially at elevated temperatures.[6]

  • Polymers/Oligomers: Maleic anhydride can undergo homopolymerization or copolymerization, especially in the presence of radical initiators or other reactive monomers.[4]

  • Esters (in the presence of alcohols): If alcohols are present as reactants or impurities, they can react with maleic anhydride to form mono- or di-esters.[1] The extent of esterification depends on the reaction conditions.[1]

Quantitative Data on Maleic Anhydride Conversion

The following tables summarize quantitative data on the conversion of maleic anhydride under various experimental conditions for specific reaction types.

Table 1: Esterification of Maleic Anhydride with Methanol

Molar Ratio (MA:Methanol)CatalystTemperature (°C)Reaction Time (h)Conversion (%)
1:61-propylsulfonic acid-3-methylimidazole hydrogen sulfate120197.78
1:61-propylsulfonic acid-3-methylimidazole hydrogen sulfate120197.72

Data sourced from a patent describing the esterification of maleic anhydride using an ionic liquid catalyst.[8]

Table 2: Hydrogenation of Maleic Anhydride to Succinic Anhydride

CatalystTemperature (°C)H₂ Pressure (MPa)Reaction Time (min)Conversion of Maleic Anhydride (%)Selectivity for Succinic Anhydride (%)
Raney Ni1002.536099.6100
Ni nanoparticles< 130--HighHigh

Data from a study on the selective hydrogenation of maleic anhydride.[9]

Key Experimental Protocols

Protocol 1: Diels-Alder Reaction of Maleic Anhydride and Furan

This protocol describes a typical laboratory-scale Diels-Alder reaction.

Materials:

  • Maleic anhydride (400 mg)

  • Furan (0.4 mL)

  • Ethyl acetate (2 mL)

  • Acetone (minimal amount for dissolution)

  • Hexane (for recrystallization)

  • Vial with a cap

  • Pipettes

  • NMR tube

Procedure:

  • Reaction Setup: In a clean, dry vial, dissolve 400 mg of maleic anhydride in 2 mL of ethyl acetate.

  • Addition of Diene: Add 0.4 mL of furan to the solution.

  • Reaction: Seal the vial and allow the reaction to proceed. For the kinetically favored endo product, the reaction can be carried out for a shorter duration. For the thermodynamically more stable exo product, the reaction can be left for several days or weeks.[10]

  • Crystallization: Place the sealed vial in a refrigerator to facilitate the crystallization of the product.

  • Isolation: After crystallization is complete, carefully remove the excess solvent using a pipette.

  • Recrystallization: Dissolve the crystals in a minimal amount of acetone. Add hexane dropwise until the solution becomes cloudy, then allow it to recrystallize.

  • Drying: Remove the solvent from the recrystallized product and allow the crystals to air dry.

  • Analysis: Characterize the product using techniques such as NMR spectroscopy to confirm its structure and purity.[10]

Protocol 2: Esterification of Maleic Anhydride with an Alcohol

This protocol outlines a general procedure for the synthesis of a maleate ester.

Materials:

  • Maleic anhydride

  • Alcohol (e.g., n-butanol)

  • Acid catalyst (e.g., sulfuric acid or an ionic liquid)

  • Reaction flask with a stirrer, thermometer, and condenser

  • Heating mantle

Procedure:

  • Reaction Setup: Charge the alcohol into a three-necked round-bottom flask equipped with a stirrer, thermometer, and condenser.

  • Heating: Heat the alcohol to the desired reaction temperature.

  • Addition of Maleic Anhydride: Gradually add the maleic anhydride to the heated alcohol while stirring to ensure proper mixing.

  • Addition of Catalyst: Once the maleic anhydride has dissolved, add the acid catalyst to the reaction mixture.

  • Reaction: Maintain the reaction at the desired temperature for a specified period. The progress of the reaction can be monitored by techniques such as titration to determine the acid number.[11]

  • Workup: After the reaction is complete, the catalyst may be neutralized or removed by filtration (in the case of a solid catalyst). Excess alcohol and water formed during the reaction can be removed by distillation.

  • Purification: The resulting ester can be further purified by vacuum distillation.

Visual Diagrams

Troubleshooting_Incomplete_Conversion start Incomplete Conversion of Maleic Anhydride Observed check_water Is there a possibility of water contamination? start->check_water check_temp Is the reaction temperature optimal? check_water->check_temp No solution_water Use anhydrous solvents and inert atmosphere. Dry all glassware. check_water->solution_water Yes check_side_reactions Are there signs of side reactions (e.g., polymerization)? check_temp->check_side_reactions Yes solution_temp Adjust temperature based on reaction kinetics. Monitor for decomposition at high temperatures. check_temp->solution_temp No check_reagents Are the reactant stoichiometry and purity correct? check_side_reactions->check_reagents No solution_side_reactions Use inhibitors for polymerization if necessary. Optimize conditions to favor the desired reaction. check_side_reactions->solution_side_reactions Yes check_catalyst Is the catalyst appropriate and active? check_reagents->check_catalyst Yes solution_reagents Verify calculations and purity of starting materials. check_reagents->solution_reagents No solution_catalyst Screen different catalysts and concentrations. Ensure catalyst is not poisoned. check_catalyst->solution_catalyst No Hydrolysis_of_Maleic_Anhydride MA Maleic Anhydride (C₄H₂O₃) Maleic_Acid Maleic Acid (C₄H₄O₄) MA->Maleic_Acid Hydrolysis Water Water (H₂O) Water->Maleic_Acid Experimental_Workflow prep 1. Preparation of Reactants and Dry Glassware reaction 2. Reaction under Controlled Conditions (Temperature, Atmosphere) prep->reaction monitoring 3. Reaction Monitoring (TLC, GC, etc.) reaction->monitoring workup 4. Quenching and Initial Workup reaction->workup monitoring->reaction purification 5. Purification of Crude Product (Crystallization, Distillation, Chromatography) workup->purification analysis 6. Characterization of Final Product (NMR, IR, MS) purification->analysis

References

strategies to reduce reaction time for N-Phenylmaleamic acid formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Phenylmaleamic acid. The following sections offer strategies to reduce reaction time and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is very slow. What are the most effective strategies to reduce the reaction time?

A1: The reaction between maleic anhydride and aniline to form this compound is typically fast and exothermic.[1][2] If you are experiencing slow reaction rates, consider the following strategies:

  • Microwave-Assisted Synthesis: This is one of the most effective methods for dramatically reducing reaction times in organic synthesis.[3] For structurally related imides, microwave irradiation has been shown to reduce reaction times from hours to minutes.[4]

  • Temperature Control: While the reaction is often conducted at room temperature or even cooled to manage its exothermic nature,[2][5] carefully controlled heating can increase the reaction rate. However, this must be balanced with the risk of side reactions or degradation.

  • Catalysis: While most literature focuses on catalysts for the subsequent cyclization to N-phenylmaleimide,[1][6] the use of a mild acid catalyst could potentially accelerate the initial formation of the amic acid. A computational study on a similar reaction suggests that acetic acid can catalyze the initial nucleophilic attack.[7]

Q2: What is a standard, reliable protocol for the synthesis of this compound?

A2: A widely cited and reliable method is the reaction of maleic anhydride with aniline in diethyl ether at room temperature. This procedure typically yields a high purity product in a short amount of time.[5] Another common protocol involves the use of methylene chloride as a solvent.[2]

Q3: The reaction mixture becomes very thick and difficult to stir. How can I resolve this?

A3: The product, this compound, can precipitate from the reaction mixture, leading to a thick suspension.[5] To address this, you can:

  • Increase the solvent volume: Adding more solvent can help to keep the product in solution or create a more manageable slurry.[2]

  • Use a suitable solvent: A solvent that can better solubilize the product may be beneficial.

  • Mechanical Stirring: Employing a robust mechanical stirrer can handle thicker slurries more effectively than a magnetic stir bar.

Q4: I am observing a low yield of this compound. What are the possible causes and solutions?

A4: Low yields can result from several factors:

  • Incomplete Reaction: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by thin-layer chromatography (TLC) can help determine the point of completion.

  • Side Reactions: At elevated temperatures, side reactions may occur. Maintaining a moderate reaction temperature is often crucial.[1]

  • Purity of Reactants: Ensure that the maleic anhydride and aniline are of high purity. Impurities can interfere with the reaction.

  • Product Isolation: Inefficient precipitation or filtration during product workup can lead to loss of material. Ensure the product is fully precipitated and carefully collected.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Slow Reaction Rate Insufficient activation energy.1. Consider switching to microwave-assisted synthesis for a significant rate enhancement.[3][4] 2. Experiment with different solvents to find one that may better facilitate the reaction. 3. Carefully increase the reaction temperature while monitoring for the formation of byproducts.
Reaction Exothermicity The reaction is naturally exothermic.1. Perform the addition of the aniline solution to the maleic anhydride solution slowly and in a controlled manner. 2. Use an ice-water bath to maintain a low and stable reaction temperature, especially during the initial addition.[5]
Product Precipitation The product has low solubility in the reaction solvent.1. Increase the volume of the solvent to create a more dilute and stirrable mixture.[2] 2. Choose a solvent in which the this compound has higher solubility.
Low Product Purity Presence of unreacted starting materials or side products.1. Monitor the reaction to ensure it has gone to completion. 2. Control the reaction temperature to minimize the formation of thermal byproducts.[1] 3. Purify the crude product by recrystallization from a suitable solvent.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Structurally Related Compound (N-Phenylsuccinimide)

Synthesis MethodReaction TimeYieldReference
Conventional Heating10 hours80%[4]
Microwave-Assisted4 minutes40-60%[4]

Note: This data is for the analogous N-phenylsuccinimide and is presented to illustrate the potential for significant time reduction with microwave-assisted synthesis.

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound in Diethyl Ether[5]
  • Reaction Setup: In a 5-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 196 g (2 moles) of maleic anhydride in 2.5 L of diethyl ether.

  • Addition of Aniline: Start the stirrer. Once the maleic anhydride has completely dissolved, add a solution of 186 g (2 moles) of aniline in 200 ml of diethyl ether through the dropping funnel.

  • Reaction: Stir the resulting thick suspension at room temperature for 1 hour.

  • Cooling and Filtration: Cool the mixture to 15–20°C in an ice bath. Collect the product by suction filtration.

  • Product: The product is a fine, cream-colored powder with a yield of 97–98%.

Protocol 2: Synthesis of this compound in Methylene Chloride[2]
  • Reaction Setup: Dissolve 2.80 g (28.55 mmol) of maleic anhydride in approximately 60 ml of methylene chloride in a suitable flask.

  • Addition of Amine: To this solution, add 3.35 g (28.11 mmol) of freshly prepared 4-aminobenzocyclobutene (as an aniline analog). A bright yellow precipitate will form immediately.

  • Temperature Control: The reaction is exothermic. An additional 30 ml of methylene chloride can be added to moderate the reaction temperature.

  • Reaction: Stir the heterogeneous mixture overnight at room temperature.

  • Workup: Filter the reaction mixture and wash the collected solid product with methylene chloride (3 x 25 ml). Air-dry the product. The reported yield is 82.4%.

Visualizations

Reaction_Pathway This compound Formation Pathway Maleic_Anhydride Maleic Anhydride Reactants Maleic_Anhydride->Reactants Aniline Aniline Aniline->Reactants N_Phenylmaleamic_Acid This compound Reactants->N_Phenylmaleamic_Acid + Nucleophilic Addition

Caption: Reaction pathway for the formation of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Slow Reaction Start Slow Reaction Observed Check_Temp Is Reaction Temperature Optimized? Start->Check_Temp Check_Solvent Is Solvent Appropriate? Check_Temp->Check_Solvent No End Reaction Rate Improved Check_Temp->End Yes Consider_Microwave Consider Microwave Assisted Synthesis Check_Solvent->Consider_Microwave No Check_Solvent->End Yes Consider_Catalyst Consider Mild Acid Catalyst Consider_Microwave->Consider_Catalyst Consider_Catalyst->End

Caption: A logical workflow for troubleshooting a slow reaction rate.

References

Validation & Comparative

A Comparative Guide to Spectroscopic Purity Validation of N-Phenylmaleamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of spectroscopic methods for the validation of N-Phenylmaleamic acid purity. The following sections detail experimental protocols, present comparative data, and discuss the strengths and limitations of each technique to support robust analytical method development and quality control in research and pharmaceutical applications.

Introduction to Purity Validation

This compound is a key intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals. Its purity is critical to ensure the desired reaction outcomes, product quality, and safety. Spectroscopic methods offer powerful tools for assessing the purity of this compound by identifying and quantifying the main component and potential process-related or degradation impurities. The primary impurities can include unreacted starting materials, such as aniline and maleic anhydride, or the cyclized product, N-phenylmaleimide.

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity determination depends on the specific requirements of the analysis, including the need for quantitation, sensitivity, and throughput. This section compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR), Fourier Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

ParameterQuantitative ¹H NMR (qNMR)FTIR SpectroscopyHPLC-UV
Principle Measures the signal intensity of specific protons in the molecule relative to a certified internal standard.Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups.Separates components of a mixture based on their differential partitioning between a stationary and mobile phase, with detection by UV absorbance.
Primary Use Absolute and relative quantification of the analyte and impurities without the need for a specific reference standard of the impurity.Rapid identification of the compound and detection of functional group impurities. Primarily qualitative.Quantitative analysis of the main component and impurities with high sensitivity and resolution.
Selectivity High for structurally distinct molecules. Overlapping signals can be a challenge.Moderate. Characteristic absorption bands can be used to identify specific functional groups of impurities.High, based on chromatographic separation and UV absorbance characteristics.
Sensitivity Moderate. Typically in the mg range.Lower for impurity detection unless the impurity has a very strong and unique absorption band.High. Can detect impurities at trace levels (µg/mL to ng/mL).
Quantification Yes (Absolute)Limited (Semi-quantitative at best)Yes (Relative to a reference standard)
Sample Throughput ModerateHighModerate to High
Key Advantages - Primary analytical method- No need for identical reference materials for each impurity- Provides structural information- Fast and non-destructive- Simple sample preparation- Provides information about functional groups- High sensitivity and resolution- Well-established and robust method- Suitable for routine quality control
Key Limitations - Lower sensitivity compared to HPLC- Requires a high-purity internal standard- Potential for signal overlap- Not inherently quantitative- Less sensitive for minor impurities- Susceptible to variations in sample preparation- Requires a reference standard for each analyte to be quantified- Method development can be time-consuming

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy for Purity Assay

Objective: To determine the absolute purity of this compound using an internal standard.

Materials:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

  • Analytical balance

Protocol:

  • Accurately weigh about 10-20 mg of the this compound sample into a clean vial.

  • Accurately weigh about 5-10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using appropriate quantitative parameters (e.g., long relaxation delay, 90° pulse angle).

  • Process the spectrum (phasing, baseline correction).

  • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

Expected ¹H NMR Signals for this compound (in DMSO-d₆):

  • ~10.2 ppm (s, 1H): Amide NH

  • ~7.0-7.6 ppm (m, 5H): Aromatic protons of the phenyl group

  • ~6.3-6.5 ppm (d, 1H) & ~6.1-6.3 ppm (d, 1H): Olefinic protons (-CH=CH-)

  • ~13.0 ppm (br s, 1H): Carboxylic acid OH

FTIR Spectroscopy for Qualitative Analysis and Impurity Detection

Objective: To identify this compound and detect the presence of key impurities based on their functional groups.

Materials:

  • This compound sample

  • Potassium bromide (KBr) for pellet preparation (or an ATR accessory)

  • FTIR spectrometer

Protocol (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the this compound sample with about 100-200 mg of dry KBr powder in an agate mortar.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Place the pellet in the sample holder of the FTIR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Compare the obtained spectrum with a reference spectrum of pure this compound.

Characteristic FTIR Absorption Bands for this compound:

  • ~3300-3400 cm⁻¹: N-H stretching (amide)

  • ~2500-3300 cm⁻¹ (broad): O-H stretching (carboxylic acid)

  • ~1700-1720 cm⁻¹: C=O stretching (carboxylic acid)

  • ~1650-1670 cm⁻¹: C=O stretching (amide I)

  • ~1590-1610 cm⁻¹ & ~1490-1510 cm⁻¹: C=C stretching (aromatic)

  • ~1530-1550 cm⁻¹: N-H bending (amide II)

Detection of Potential Impurities:

  • Maleic Anhydride: Look for characteristic anhydride C=O stretching bands around 1780 cm⁻¹ and 1850 cm⁻¹.

  • Aniline: Presence of primary amine N-H stretching bands (two bands) around 3350-3450 cm⁻¹.

  • N-phenylmaleimide: Appearance of imide C=O stretching bands around 1710 cm⁻¹ and 1770 cm⁻¹.

HPLC-UV for Quantitative Purity Determination

Objective: To separate and quantify this compound and its impurities.

Materials:

  • This compound sample and reference standard

  • HPLC grade solvents (e.g., acetonitrile, water)

  • Buffer components (e.g., phosphate buffer)

  • HPLC system with a UV detector

  • C18 analytical column

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 3.0).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Protocol:

  • Prepare a stock solution of the this compound reference standard and the sample in a suitable solvent (e.g., mobile phase).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Record the chromatograms and integrate the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of the reference standard.

  • Determine the concentration of this compound in the sample from the calibration curve.

  • Calculate the purity by area normalization or against the reference standard.

Mandatory Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_results Data Analysis and Purity Assessment Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution qNMR Quantitative NMR (qNMR) Dissolution->qNMR with internal standard FTIR FTIR Spectroscopy Dissolution->FTIR HPLC HPLC-UV Dissolution->HPLC Purity_Calc Purity Calculation qNMR->Purity_Calc Impurity_ID Impurity Identification FTIR->Impurity_ID HPLC->Purity_Calc HPLC->Impurity_ID Report Final Purity Report Purity_Calc->Report Impurity_ID->Report

Caption: Workflow for the purity validation of this compound.

Conclusion

The purity of this compound can be effectively determined using a combination of spectroscopic and chromatographic techniques.

  • qNMR serves as an excellent primary method for absolute purity determination, providing direct quantification without the need for specific impurity reference standards.

  • FTIR spectroscopy is a rapid and simple tool for identity confirmation and qualitative detection of key functional group impurities.

  • HPLC-UV offers the highest sensitivity and resolution for the separation and quantification of the main component and trace impurities, making it ideal for routine quality control.

The choice of method will depend on the specific analytical needs, available instrumentation, and the required level of accuracy and sensitivity. For comprehensive purity validation, a combination of these orthogonal techniques is often recommended to ensure the quality and consistency of this compound.

A Comparative Analysis of the Biological Activity of N-Phenylmaleamic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Phenylmaleamic acid and its derivatives represent a class of compounds with significant potential in medicinal chemistry, exhibiting a range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comparative analysis of these activities, supported by experimental data from studies on structurally related compounds. Due to a lack of comprehensive comparative studies on a single, homologous series of this compound derivatives, this guide draws upon data from analogous structures to infer structure-activity relationships and biological potential.

Quantitative Biological Activity Data

The biological efficacy of this compound derivatives is critically influenced by the nature and position of substituents on the phenyl ring. The following tables summarize the cytotoxic and antimicrobial activities of various N-phenyl substituted compounds, providing a basis for comparative evaluation.

Table 1: Anticancer Activity of N-Phenyl Substituted Derivatives

Compound IDN-Phenyl SubstituentCancer Cell LineIC50 (µM)Reference
Phenylacetamide Derivatives
2b2-NitrophenylPC3 (Prostate)52[1]
2c4-NitrophenylPC3 (Prostate)80[1]
2c4-NitrophenylMCF-7 (Breast)100[1]
Phenylthiazole Derivatives
4c4-NitrophenylSKNMC (Neuroblastoma)10.8 ± 0.08[2]
4d3-ChlorophenylHep-G2 (Hepatocarcinoma)11.6 ± 0.12[2]
Quillaic Acid Derivatives
A24-Fluorophenyl 1,2,3-triazoleHCT116 (Colon)3.04[3]
B24-Fluorophenyl-1,2,3-triazoleBEL7402 (Liver)2.84[3]
C34-Chlorophenyl-1,2,4-triazol-3-oneHCT116 (Colon)3.11[3]
ETetrazoleHCT116 (Colon)2.46[3]
Imamine-1,3,5-triazine Derivatives
4f4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenylMDA-MB-231 (Breast)6.25[4]
4k4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenylMDA-MB-231 (Breast)8.18[4]

Table 2: Antimicrobial Activity of N-Aryl Amino Acid Derivatives

Compound IDDerivativeBacterial StrainMIC (mg/mL)Reference
3aN-(4-Nitrophenyl)-L-prolineEscherichia coli2.5[5]
3cN-(4-Cyanophenyl)-L-prolineEscherichia coli2.5[5]
3jN-(4-Nitrophenyl)-L-valineEscherichia coli1.25[5]
3aN-(4-Nitrophenyl)-L-prolineStreptococcus pneumoniae<1.25[5]
3dN-(4-Nitrophenyl)-D, L-pipecolinic acidStreptococcus pneumoniae<1.25[5]
3iN-(4-Nitrophenyl)-L-alanineStreptococcus pneumoniae<1.25[5]
3jN-(4-Nitrophenyl)-L-valineStreptococcus pneumoniae<1.25[5]

Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a serial dilution of the test compounds in a suitable broth medium in a 96-well microplate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

In Vitro Anti-inflammatory Assay (COX Inhibition)

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes.

  • Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes and the substrate (arachidonic acid).

  • Compound Incubation: Incubate the enzymes with various concentrations of the test compounds or a reference inhibitor (e.g., celecoxib) for a specified time.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Prostaglandin Measurement: Measure the production of prostaglandins (e.g., PGE2) using an ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Structure-Activity Relationships

The biological activities of this compound derivatives are often attributed to their interaction with key signaling pathways involved in cell proliferation, inflammation, and survival.

Caption: Generalized Structure-Activity Relationship.

Electron-withdrawing substituents on the phenyl ring, such as nitro or chloro groups, generally enhance the anticancer and antimicrobial activities of N-phenyl substituted compounds.[1][2]

NFkB_Pathway Inhibition of the Canonical NF-κB Signaling Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases Proteasomal Degradation Proteasomal Degradation IκBα->Proteasomal Degradation Nuclear Translocation Nuclear Translocation NF-κB (p50/p65)->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Induces Inhibitor (e.g., N-Phenylmaleimide) Inhibitor (e.g., N-Phenylmaleimide) Inhibitor (e.g., N-Phenylmaleimide)->IKK Complex Inhibits

Caption: Inhibition of the NF-κB Signaling Pathway.

Many anticancer and anti-inflammatory agents exert their effects by inhibiting the NF-κB pathway, which plays a crucial role in inflammation and cell survival.[6][7] Inhibition of the IKK complex prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory and pro-survival genes.

COX2_Inhibition Mechanism of COX-2 Inhibition Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Substrate Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Catalyzes Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediates Inhibitor (e.g., N-Phenylmaleimide) Inhibitor (e.g., N-Phenylmaleimide) Inhibitor (e.g., N-Phenylmaleimide)->COX-2 Enzyme Inhibits

Caption: Inhibition of the COX-2 Enzyme.

Selective inhibition of the COX-2 enzyme is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). By blocking the conversion of arachidonic acid to prostaglandins, these inhibitors reduce inflammation and pain.[8][9] N-phenyl substituted compounds have been investigated as selective COX-2 inhibitors.

References

N-Phenylmaleimide Eclipses N-Ethylmaleimide in Bioconjugate Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the stability of the resulting linkage is paramount to the efficacy and safety of the final product, be it an antibody-drug conjugate (ADC), a PEGylated protein, or a fluorescently labeled probe. While N-ethylmaleimide (NEM) has been a workhorse for thiol-reactive conjugation, this guide demonstrates the superior performance of N-phenylmaleimide in creating more stable bioconjugates.

This comparison provides a detailed analysis of N-phenylmaleimide versus N-ethylmaleimide, focusing on reaction kinetics and, most critically, the stability of the resulting thioether bond. The central finding is that N-aryl maleimides, such as N-phenylmaleimide, yield conjugates that are significantly more resistant to deconjugation in biological environments compared to their N-alkyl counterparts like NEM. This enhanced stability is attributed to the accelerated hydrolysis of the thiosuccinimide ring post-conjugation, a phenomenon that effectively locks the conjugate and prevents premature drug release or probe detachment.

Reactivity and Reaction Mechanism

Both N-ethylmaleimide and N-phenylmaleimide react with free sulfhydryl groups (thiols) on cysteine residues via a Michael addition reaction to form a stable thioether bond. This reaction is highly selective for thiols within a pH range of 6.5-7.5.[1][2] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2]

The primary distinction in reactivity lies in the influence of the N-substituent. N-aryl maleimides, like N-phenylmaleimide, have been found to react approximately 2.5 times faster with thiol substrates compared to N-alkyl derivatives such as NEM.[3] This increased reaction rate can be advantageous for time-sensitive applications.

The stability of the resulting succinimidyl thioether linkage is where the most significant differences emerge. This bond is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in plasma. This can lead to deconjugation and "payload migration," where the conjugated molecule is transferred to other thiol-containing species, potentially causing off-target toxicity and reduced efficacy.[4][5]

A key stabilizing event is the hydrolysis of the succinimide ring in the conjugate to form a succinamic acid thioether. This ring-opened product is resistant to the retro-Michael reaction.[4] The N-substituent on the maleimide plays a crucial role in the rate of this stabilizing hydrolysis. Electron-withdrawing groups, such as the phenyl group in N-phenylmaleimide, accelerate this hydrolysis, leading to a more stable conjugate.[1]

G cluster_NEM N-Ethylmaleimide Pathway cluster_NPM N-Phenylmaleimide Pathway NEM N-Ethylmaleimide NEM_Adduct Thiosuccinimide Adduct (Less Stable) NEM->NEM_Adduct Thiol Biomolecule-SH Thiol->NEM_Adduct Michael Addition Thiol2 Biomolecule-SH NEM_Hydrolyzed Ring-Opened Adduct (Stable) NEM_Adduct->NEM_Hydrolyzed Slow Hydrolysis Deconjugated Deconjugated Biomolecule + NEM-Thiol Exchange Product NEM_Adduct->Deconjugated Retro-Michael Reaction (Thiol Exchange) NPM N-Phenylmaleimide NPM_Adduct Thiosuccinimide Adduct NPM->NPM_Adduct Thiol2->NPM_Adduct Michael Addition NPM_Hydrolyzed Ring-Opened Adduct (More Stable) NPM_Adduct->NPM_Hydrolyzed Accelerated Hydrolysis

Caption: Reaction pathways for N-ethylmaleimide and N-phenylmaleimide.

Quantitative Comparison of Performance

The data presented below summarizes the key performance differences between N-ethylmaleimide and N-phenylmaleimide in bioconjugation reactions.

ParameterN-Ethylmaleimide (NEM)N-Phenylmaleimide (NPM)Rationale
Reaction Kinetics Slower~2.5x Faster than NEM[3]The N-aryl group in NPM enhances the electrophilicity of the maleimide.
Conjugate Stability
Deconjugation in Serum (7 days, 37°C)35-67%[6]<20%[6]Accelerated hydrolysis of the NPM-thiosuccinimide ring prevents the retro-Michael reaction.
Half-life of Conversion (with MPA & Glutathione)3.1 hours[1][7]18 hours[1][7]In this specific model system, the NPM conjugate showed a longer half-life before conversion.
Hydrolysis of Unreacted Maleimide SlowerFasterThe N-aryl group increases the susceptibility of the maleimide ring to hydrolysis.
Resulting Conjugate Stability Less StableMore StableThe final ring-opened succinamic acid thioether from the NPM conjugate is highly resistant to deconjugation.

Experimental Protocols

The following provides a generalized protocol for the bioconjugation of a protein with a maleimide-functionalized molecule. This protocol is applicable to both N-ethylmaleimide and N-phenylmaleimide derivatives.

1. Preparation of the Biomolecule: a. Dissolve the protein or peptide containing a cysteine residue in a degassed, amine-free buffer (e.g., phosphate-buffered saline (PBS), HEPES, Tris) at a pH of 7.0-7.5.[8][9] A typical protein concentration is 1-10 mg/mL.[10] b. If the cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10-20 fold molar excess of a non-thiol reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30-60 minutes at room temperature.[8][11] c. If a thiol-containing reducing agent like DTT was used, it must be removed prior to adding the maleimide reagent, for example, by using a desalting column.[8]

2. Preparation of the Maleimide Solution: a. Immediately before use, dissolve the maleimide reagent in a minimal amount of a dry, water-miscible organic solvent such as DMSO or DMF to prepare a stock solution (e.g., 10 mM).[8][10] Aqueous stock solutions of maleimides should not be stored due to hydrolysis.[10]

3. Conjugation Reaction: a. Add the maleimide stock solution to the prepared biomolecule solution. A 10-20 fold molar excess of the maleimide reagent over the concentration of thiol groups is a common starting point.[8][9] b. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[8][11] For fluorescently labeled maleimides, protect the reaction from light.

4. Quenching and Purification: a. (Optional) Quench any unreacted maleimide by adding a free thiol-containing compound like cysteine or β-mercaptoethanol in excess.[11] b. Purify the bioconjugate from unreacted maleimide and byproducts using a suitable method such as size-exclusion chromatography (SEC), dialysis, or HPLC.[9][11]

5. (Optional) Post-conjugation Hydrolysis for Enhanced Stability: a. To promote the stabilizing ring-opening of the thiosuccinimide, the purified conjugate can be incubated at a slightly elevated pH (e.g., pH 7.4 to 8.5) for several hours. The progress of this hydrolysis can be monitored by mass spectrometry, looking for an 18 Da increase in mass.[8]

G cluster_workflow Bioconjugation Workflow A 1. Prepare Biomolecule (Dissolve in pH 7.0-7.5 Buffer) B 2. Reduce Disulfide Bonds (Add TCEP, incubate 30-60 min) A->B D 4. Conjugation Reaction (Mix, incubate 1-2h at RT or overnight at 4°C) B->D C 3. Prepare Maleimide (Dissolve in DMSO/DMF) C->D E 5. Purify Conjugate (Size-Exclusion Chromatography) D->E F 6. (Optional) Promote Hydrolysis (Incubate at pH >7.4) E->F G Stable Bioconjugate F->G

Caption: General experimental workflow for maleimide-thiol bioconjugation.

Conclusion

The choice of maleimide reagent has a profound impact on the stability of the resulting bioconjugate. While N-ethylmaleimide is a functional reagent for thiol modification, the evidence strongly supports the use of N-phenylmaleimide for applications requiring high in vivo stability, such as the development of antibody-drug conjugates. The N-phenyl group accelerates the stabilizing hydrolysis of the thiosuccinimide ring, leading to a significant reduction in deconjugation and payload migration. For researchers and drug developers, leveraging the superior stability offered by N-phenylmaleimide can lead to more robust, reliable, and effective bioconjugates.

References

A Comparative Guide to the Reactivity of N-Phenylmaleamic Acid and Other Dienophiles in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of organic synthesis, allows for the stereospecific formation of six-membered rings, a structural motif prevalent in numerous biologically active molecules. The efficiency of this [4+2] cycloaddition is critically dependent on the electronic nature of the reactants: an electron-rich diene and an electron-deficient dienophile. This guide provides a comparative analysis of the reactivity of N-Phenylmaleamic acid and other common dienophiles, supported by experimental data and detailed protocols to aid in the rational design of synthetic strategies.

Unveiling the Reactivity Landscape of Dienophiles

The reactivity of a dienophile in a normal-demand Diels-Alder reaction is primarily governed by the presence of electron-withdrawing groups (EWGs) attached to the double bond. These groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.[1]

This compound , the amic acid precursor to N-phenylmaleimide, possesses both a carboxylic acid and an amide group. While these are electron-withdrawing, its open-chain structure makes it a less potent dienophile compared to its cyclized counterpart, N-phenylmaleimide. The formation of the imide ring in N-phenylmaleimide results in a more planar and electronically delocalized system, enhancing its dienophilic character.

This guide will focus on comparing the reactivity of this compound with three widely used and highly reactive dienophiles: N-phenylmaleimide , maleic anhydride , and N-methylmaleimide .

Quantitative Comparison of Dienophile Reactivity

While direct kinetic data for the Diels-Alder reaction of this compound is scarce in the literature, likely due to its common in-situ conversion to N-phenylmaleimide, we can infer its reactivity relative to other dienophiles based on their electronic properties and available kinetic data for closely related compounds. The following table summarizes key kinetic parameters for the Diels-Alder reactions of N-phenylmaleimide and maleic anhydride with various dienes, providing a quantitative basis for comparison.

DienophileDieneSolventRate Constant (k) [L mol⁻¹ s⁻¹]Activation Energy (Ea) [kJ/mol]Temperature (°C)Reference
N-Phenylmaleimide FuranAcetonitrile-48.460[2]
N-Phenylmaleimide FuranChloroform-51.960[2]
N-Phenylmaleimide Buta-1,3-dieneToluene--120+[3]
Maleic Anhydride CyclopentadieneEthyl Acetate/HexaneHigh (reaction is rapid at room temp)-Room Temp[4][5][6][7][8]
Maleic Anhydride AnthraceneChloroform--Various[9]

Inference on this compound Reactivity: Based on the general principles of Diels-Alder reactivity, this compound is expected to be less reactive than N-phenylmaleimide and maleic anhydride. The electron-withdrawing pull of the carbonyl groups is less effectively transmitted to the double bond in the open-chain amic acid structure compared to the rigid, cyclic systems of the imide and anhydride.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for reproducible results. Below are representative procedures for the synthesis of N-phenylmaleimide from this compound and for Diels-Alder reactions involving common dienophiles.

Synthesis of N-Phenylmaleimide from this compound

This two-step, one-pot synthesis is a common method for preparing N-phenylmaleimide, which can then be used in subsequent Diels-Alder reactions.[10][11]

Step 1: Synthesis of this compound

  • In a flask, dissolve maleic anhydride in a suitable solvent (e.g., diethyl ether or acetic acid).

  • Slowly add an equimolar amount of aniline to the solution while stirring.

  • The this compound will precipitate out of the solution.

  • The precipitate can be collected by filtration and washed with a cold solvent.

Step 2: Cyclization to N-Phenylmaleimide

  • The crude this compound is then heated in the presence of a dehydrating agent, such as acetic anhydride with sodium acetate as a catalyst.[10][11]

  • The reaction mixture is heated to approximately 60-70°C.

  • After the reaction is complete, the mixture is cooled, and the N-phenylmaleimide product is precipitated by the addition of water.

  • The product can be purified by recrystallization from a suitable solvent like ethanol.[10][11]

Diels-Alder Reaction of N-Phenylmaleimide with Furan

This reaction is a classic example of a Diels-Alder cycloaddition.[12]

  • Dissolve N-phenylmaleimide (1 equivalent) in furan (which acts as both the diene and the solvent).

  • Allow the mixture to stand at room temperature for at least 20 hours.

  • The product, a white solid, will precipitate from the solution.

  • Collect the solid by filtration and wash with a non-polar solvent like diethyl ether.

  • The product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.[12]

Diels-Alder Reaction of Maleic Anhydride with Cyclopentadiene

This is a very rapid reaction that proceeds readily at room temperature.[4][5][6][7][8]

  • Freshly crack dicyclopentadiene by heating to obtain cyclopentadiene monomer. Caution: This should be done in a well-ventilated fume hood.

  • Dissolve maleic anhydride (1 equivalent) in ethyl acetate.

  • Cool the maleic anhydride solution in an ice bath.

  • Slowly add the freshly prepared cyclopentadiene (1 equivalent) to the cooled solution with stirring.

  • A white precipitate of the Diels-Alder adduct will form almost immediately.

  • The product can be collected by vacuum filtration and washed with a cold non-polar solvent (e.g., petroleum ether or hexane).

  • Recrystallization from a suitable solvent system like ethyl acetate/hexane can be performed for further purification.[5]

Visualizing Reaction Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_product Product diene Diene (HOMO) transition_state [4+2] Transition State diene->transition_state dienophile Dienophile (LUMO) dienophile->transition_state cyclohexene Cyclohexene Adduct transition_state->cyclohexene Concerted Cycloaddition Reactivity_Comparison_Workflow cluster_dienophiles Dienophiles cluster_reaction Diels-Alder Reaction cluster_analysis Analysis cluster_comparison Comparative Reactivity A This compound Reaction Reaction with Diene (e.g., Furan) A->Reaction B N-Phenylmaleimide B->Reaction C Maleic Anhydride C->Reaction D N-Methylmaleimide D->Reaction Kinetics Kinetic Analysis (Rate Constant, Ea) Reaction->Kinetics Yield Product Yield Reaction->Yield Comparison Establish Reactivity Order Kinetics->Comparison Yield->Comparison Synthesis_Pathway MA Maleic Anhydride NPMA This compound MA->NPMA + Aniline Aniline Aniline Aniline->NPMA NPMI N-Phenylmaleimide NPMA->NPMI Dehydration Adduct Diels-Alder Adduct NPMI->Adduct + Diene Diene Diene Diene->Adduct

References

A Comparative Guide to the Thermal Stability of N-Substituted Maleamic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of various N-substituted maleamic acids, supported by available experimental data. Understanding the thermal properties of these compounds is crucial for their application in chemical synthesis, materials science, and pharmaceutical development, particularly in processes involving thermal stress.

Data Presentation: Comparison of Thermal Properties

N-SubstituentN-Substituted Maleamic AcidMelting Point (°C)
PhenylN-Phenylmaleamic acid202-203[1]
p-TolylN-(p-Tolyl)maleanilic acid197-199[2]
p-ChlorophenylN-(4-Chlorophenyl)maleanilic acid~190[3]
MethylN-Methylmaleamic acid144-147
BenzylN-Benzylmaleamic acid98[1]

Note: The data presented is based on available literature. Direct comparison of thermal decomposition temperatures from Thermogravimetric Analysis (TGA) would provide a more definitive measure of thermal stability.

Experimental Protocols

The primary technique for evaluating the thermal stability of N-substituted maleamic acids is Thermogravimetric Analysis (TGA). This method measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Thermogravimetric Analysis (TGA) Protocol:

A standard TGA protocol for analyzing the thermal stability of an N-substituted maleamic acid would involve the following steps:

  • Sample Preparation: A small amount of the purified N-substituted maleamic acid (typically 5-10 mg) is accurately weighed and placed into a tared TGA sample pan, commonly made of alumina or platinum.

  • Instrument Setup: The TGA instrument is calibrated for temperature and mass.

  • Atmosphere: The furnace is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition and to carry away any gaseous products.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 500 °C) at a constant, linear heating rate, typically 10 °C/min.

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is determined from this curve, which represents the temperature at which significant mass loss begins. This onset temperature is a key indicator of the material's thermal stability.

Visualization of Thermal Decomposition

The thermal decomposition of N-substituted maleamic acids primarily proceeds through an intramolecular cyclization reaction, resulting in the formation of an N-substituted maleimide and the elimination of a water molecule. This process is a key step in the synthesis of maleimide derivatives.

ThermalDecomposition maleamic_acid N-Substituted Maleamic Acid transition_state Intramolecular Cyclization maleamic_acid->transition_state Heat (Δ) products N-Substituted Maleimide Water transition_state->products Dehydration maleimide N-Substituted Maleimide water Water

References

A Comparative Guide to Catalysts for N-Phenylmaleamic Acid Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclization of N-phenylmaleamic acid to N-phenylmaleimide is a critical transformation in the synthesis of various polymers, resins, and biologically active compounds. The choice of catalyst for this dehydration reaction significantly impacts yield, reaction time, and overall process efficiency. This guide provides an objective comparison of common catalytic systems, supported by experimental data, to aid researchers in selecting the optimal method for their specific applications.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of various catalysts for the cyclization of this compound. It is important to note that direct comparison is nuanced due to variations in reaction conditions across different studies.

Catalyst SystemDehydrating AgentSolvent(s)Temperature (°C)Time (h)Yield (%)Key Observations & Remarks
Sodium Acetate (fused) Acetic AnhydrideAcetic AnhydrideSteam Bath0.575-80 (crude)[1]A widely used, classical method. The reaction is relatively fast, but the yield of the crude product may require further purification.
None (thermal) Acetic AnhydrideAcetic AnhydrideRoom Temperature-MixtureTheoretical studies and experimental observations show that using acetic anhydride alone can lead to a mixture of N-phenylmaleimide and the isomeric N-phenylisomaleimide.[2] Isomaleimide is often the kinetically favored product.[2]
Trifluoroacetic Anhydride (self)-Room Temperature--Theoretical calculations suggest trifluoroacetic anhydride is a more effective dehydrating agent than acetic anhydride due to lower activation energy barriers.[2]
Acid Catalysts (H₂SO₄, H₃PO₄, etc.) (self, via azeotrope)Toluene, Xylene, etc.105-2250.5-2.5>90[3][4]This method utilizes azeotropic distillation to remove water, driving the reaction to completion and resulting in high yields.[3] It is suitable for large-scale industrial production.[4][5]
Hexamethyldisilazane (HMDS) / Lewis Acid (e.g., ZnBr₂) HMDSBenzeneRoom Temperature17High[6]This system is reported to produce N-cyclic maleimides in high yields under mild conditions.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for key catalytic systems.

Method 1: Acetic Anhydride and Sodium Acetate

This protocol is adapted from a well-established procedure.[1]

  • Preparation: In a suitable flask, combine 670 ml of acetic anhydride and 65 g of anhydrous sodium acetate.

  • Reaction: Add 316 g of this compound to the mixture.

  • Heating: Heat the suspension on a steam bath with swirling for 30 minutes to dissolve the solids.

  • Precipitation: Cool the reaction mixture in a cold water bath and then pour it into 1.3 liters of ice water.

  • Isolation: Collect the precipitated product by suction filtration.

  • Washing: Wash the product three times with 500-ml portions of ice-cold water and once with 500 ml of petroleum ether.

  • Drying: Dry the resulting N-phenylmaleimide. The expected yield of the crude product is 214–238 g (75–80%).[1]

Method 2: Acid-Catalyzed Azeotropic Dehydration

This protocol is a general representation based on patented industrial methods.[3][4]

  • Solvent Preparation: In a reactor equipped with a Dean-Stark apparatus, add an aromatic solvent (e.g., toluene) and an acid catalyst (e.g., sulfuric acid). Heat the mixture to reflux to remove any residual water.

  • Reaction Setup: Cool the solvent and add this compound.

  • Dehydration: Heat the mixture to reflux. The water formed during the cyclization is removed as an azeotrope with the solvent.

  • Monitoring: Continue the reaction until no more water is collected in the Dean-Stark trap.

  • Workup: Cool the reaction mixture. The product may precipitate upon cooling or can be obtained by removing the solvent under reduced pressure.

  • Purification: The crude product can be purified by crystallization.

Mechanistic Overview and Process Visualization

The following diagrams illustrate the general reaction pathway, a typical experimental workflow, and a logical comparison of the catalytic systems.

ReactionPathway General Reaction Pathway for this compound Cyclization NPA N-Phenylmaleamic Acid Intermediate Intermediate (e.g., Mixed Anhydride) NPA->Intermediate + Dehydrating Agent - Catalyst NPI N-Phenylmaleimide Intermediate->NPI Intramolecular Cyclization Water H₂O Intermediate->Water

Caption: General reaction pathway for the cyclization of this compound.

ExperimentalWorkflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis Reagents Combine this compound, Solvent, and Catalyst Heating Heat Reaction Mixture (with water removal if applicable) Reagents->Heating Cooling Cool Reaction Mixture Heating->Cooling Precipitation Precipitate/Crystallize Product Cooling->Precipitation Filtration Filter and Wash Solid Precipitation->Filtration Drying Dry Final Product Filtration->Drying Characterization Characterize Product (Yield, Purity, etc.) Drying->Characterization

Caption: A generalized workflow for the synthesis of N-Phenylmaleimide.

CatalystComparison Catalyst Selection Logic Start Desired Outcome? HighYield High Yield (>90%) Start->HighYield Yes MildConditions Mild Conditions Start->MildConditions No StandardMethod Classic/Standard Method Start->StandardMethod Sometimes AcidCat Acid Catalyst with Azeotropic Removal HighYield->AcidCat HMDS HMDS / Lewis Acid MildConditions->HMDS NaOAc Acetic Anhydride + Sodium Acetate StandardMethod->NaOAc

Caption: A decision-making diagram for selecting a suitable catalyst system.

References

assessing the efficacy of N-Phenylmaleamic acid as a herbicide antidote versus commercial standards

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of N-Phenylmaleamic Acid and Commercial Standards as Herbicide Antidotes

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

The selective protection of crops from herbicide injury is a cornerstone of modern agriculture, ensuring weed control without compromising yield. This is achieved through the use of herbicide antidotes, or "safeners," which enhance the crop's ability to metabolize and detoxify the herbicide. While several commercial safeners are widely used, research into novel compounds continues to identify promising alternatives. This guide provides a comparative assessment of this compound and its derivatives against established commercial standards, focusing on their efficacy in protecting sorghum from chloroacetamide herbicides.

N-Phenylmaleamic acids have emerged as potent herbicide antidotes. Research has shown that N-phenylmaleimides and their iso-isomers act as pro-antidotes, rapidly hydrolyzing to the active this compound form within the plant[1]. A key example is N-(4-chlorophenyl)maleimide (CPMI), which protects sorghum specifically against injury from the herbicide alachlor[1]. The active form, N-(4-chlorophenyl)maleamic acid (CPMA), functions by increasing the levels of glutathione in sorghum roots, a mechanism shared with earlier commercial antidotes like flurazole[1].

Commercial safeners for sorghum against chloroacetamide herbicides such as alachlor and metolachlor include compounds like flurazole, cyometrinil, and CGA-92194. These safeners operate primarily by enhancing the activity of detoxification enzymes, most notably glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases[2][3][4]. This accelerated metabolism prevents the herbicide from reaching phytotoxic levels within the crop.

This guide presents available data to compare this compound with these commercial standards, provides a detailed experimental protocol for direct comparative efficacy studies, and visualizes the key mechanisms and workflows.

Comparative Efficacy and Mechanism of Action

While direct head-to-head quantitative studies are limited, the available literature allows for a qualitative and mechanistic comparison between N-(4-chlorophenyl)maleamic acid (CPMA) and key commercial standards used for protecting sorghum from alachlor.

Antidote/Safener Chemical Class Target Crop Herbicide Protection Primary Mechanism of Action Reference
N-(4-chlorophenyl)maleamic acid (CPMA) Maleamic AcidSorghumAlachlorIncreases glutathione (GSH) levels[1]
Flurazole ThiazolecarboxylateSorghumAlachlor, Acetochlor, MetolachlorInduces glutathione S-transferase (GST) activity[1][2][5]
Cyometrinil Oxime etherSorghumAlachlor, MetolachlorInduces GST activity[2]
CGA-92194 BenzeneacetonitrileSorghumMetolachlorStimulates conjugation of the herbicide with glutathione[6]
R-25788 (Dichlormid) DichloroacetamideCorn, SorghumAlachlor, EPTCInduces GST activity and increases GSH levels[1][4]

Experimental Protocols for Efficacy Assessment

To facilitate direct comparative studies, the following detailed protocol is provided. This methodology is synthesized from established herbicide and safener evaluation practices and allows for the robust assessment of antidote efficacy through both physiological and biochemical endpoints.

Plant Material and Growth Conditions
  • Plant Species: Sorghum bicolor (L.) Moench (a susceptible cultivar).

  • Growth Medium: A 2:1:1 mixture of sandy loam soil, sand, and peat moss, sterilized by autoclaving.

  • Containers: 10 cm diameter plastic pots with drainage holes.

  • Growth Environment: Greenhouse or controlled environment chamber with a 16/8 hour (day/night) photoperiod, a light intensity of approximately 400 µmol/m²/s, a constant temperature of 28±2°C, and a relative humidity of 60-70%.

  • Planting: Sow 10 sorghum seeds per pot at a depth of 2 cm. Thin to 5 uniform seedlings per pot after emergence.

Treatment Application
  • Experimental Design: A completely randomized design with a factorial arrangement of treatments, replicated at least four times[7].

  • Factors:

    • Antidote Treatment:

      • Untreated Control (no antidote)

      • This compound derivative (e.g., CPMA) at various concentrations.

      • Commercial Standard 1 (e.g., Flurazole) at its recommended field rate equivalent.

      • Commercial Standard 2 (e.g., Cyometrinil) at its recommended field rate equivalent.

    • Herbicide Treatment:

      • No Herbicide

      • Alachlor applied at the recommended field rate (e.g., 2.0 kg ai/ha) and a 2x rate to ensure injury potential.

  • Application Method:

    • Antidotes: Can be applied as a seed treatment prior to sowing or as a pre-emergence application mixed with the herbicide. For seed treatment, dissolve the antidote in a suitable solvent (e.g., acetone), coat the seeds, and allow the solvent to evaporate completely.

    • Herbicide: Apply as a pre-emergence spray to the soil surface immediately after sowing using a calibrated laboratory sprayer delivering a spray volume of 200 L/ha.

  • Post-Application Care: Water pots from the base as needed to maintain soil moisture without disturbing the treated soil surface.

Efficacy Assessment (Physiological Endpoints)
  • Visual Injury Assessment: Rate herbicide injury at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no injury) to 100% (plant death)[8][9].

  • Plant Height: Measure the height of each plant from the soil surface to the tip of the longest leaf at 21 DAT.

  • Shoot Biomass (Dry Weight): Harvest the shoots from each pot at 21 DAT, place them in paper bags, and dry in an oven at 70°C for 72 hours. Record the dry weight.

  • Data Analysis: Express plant height and dry weight as a percentage of the untreated, no-herbicide control. Analyze data using Analysis of Variance (ANOVA) and a means separation test (e.g., Fisher's LSD at P=0.05)[7][8].

Mechanism of Action Assessment (Biochemical Assays)
  • Sample Collection: Harvest root and shoot tissues from separate, identically treated pots at 48 and 96 hours after treatment. Immediately freeze samples in liquid nitrogen and store at -80°C.

  • Glutathione (GSH) Quantification: Extract GSH from tissues and measure its concentration using a commercially available GSH assay kit or through HPLC analysis.

  • Glutathione S-Transferase (GST) Activity Assay:

    • Protein Extraction: Homogenize frozen tissue in an extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0). Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.

    • Protein Quantification: Determine the total protein concentration of the extract using a Bradford or BCA assay.

    • GST Activity Measurement: Measure GST activity spectrophotometrically using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate[10]. The assay mixture should contain potassium phosphate buffer, reduced glutathione (GSH), CDNB, and the enzyme extract. Monitor the increase in absorbance at 340 nm.

    • Data Analysis: Express GST specific activity in nmol of CDNB-GSH conjugate formed per minute per mg of protein.

Visualizing Workflows and Mechanisms

To clarify the experimental process and the biochemical pathway of detoxification, the following diagrams are provided.

G cluster_prep Preparation cluster_treatment Treatment cluster_growth Incubation cluster_assessment Assessment cluster_analysis Data Analysis p1 Sorghum Seed Preparation (Cultivar Selection) p2 Antidote Application (Seed Treatment or Tank Mix) p1->p2 p3 Potting and Sowing p2->p3 t1 Pre-emergence Herbicide Spray (e.g., Alachlor) p3->t1 g1 Greenhouse Growth (Controlled Conditions) t1->g1 a1 Physiological Assessment (Visual Injury, Height, Biomass) @ 7, 14, 21 DAT g1->a1 a2 Biochemical Assessment (GSH, GST Activity) @ 48, 96 hours g1->a2 d1 Statistical Analysis (ANOVA) a1->d1 a2->d1 d2 Efficacy Comparison d1->d2

Caption: Experimental workflow for comparing herbicide antidote efficacy.

G cluster_input Inputs cluster_plant Plant Cell Response safener Antidote (e.g., this compound) signal Signal Transduction safener->signal herbicide Herbicide (e.g., Alachlor) conjugation Herbicide-GSH Conjugation (Detoxification) herbicide->conjugation gene Induction of Detoxification Genes signal->gene gsh Increased Glutathione (GSH) Synthesis gene->gsh gst Increased Glutathione S-Transferase (GST) Activity gene->gst gsh->conjugation gst->conjugation Catalyzes detox_herbicide Non-toxic Herbicide Metabolite conjugation->detox_herbicide

Caption: Glutathione-mediated herbicide detoxification pathway induced by safeners.

References

A Comparative Spectroscopic Analysis of N-Phenylmaleamic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of N-Phenylmaleamic acid in comparison to its precursors, maleic anhydride and aniline. This guide provides supporting experimental data, detailed methodologies, and visual representations of the synthetic and analytical workflows.

This compound, a derivative of maleic acid, is a molecule of interest in various fields, including polymer chemistry and drug development, owing to its reactive amic acid functionality. Its synthesis from the precursors maleic anhydride and aniline is a straightforward nucleophilic acyl substitution reaction. Understanding the spectroscopic signature of the product in relation to its starting materials is crucial for reaction monitoring, purity assessment, and structural confirmation. This guide presents a comparative analysis of the spectroscopic data obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Data Presentation: A Spectroscopic Comparison

The following tables summarize the key spectroscopic data for this compound, maleic anhydride, and aniline, allowing for a direct comparison of their characteristic signals.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundPhenyl ProtonsOlefinic ProtonsAmine/Amide/Acid Protons
Aniline ~6.7-7.2 (m, 5H)-~3.7 (s, 2H, -NH₂)
Maleic Anhydride -~7.3 (s, 2H)-
This compound ~7.1-7.6 (m, 5H)~6.3 (d, 1H), ~6.5 (d, 1H)~9.8 (s, 1H, -NH), ~13.0 (br s, 1H, -COOH)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundAromatic CarbonsOlefinic CarbonsCarbonyl/Carboxyl Carbons
Aniline ~115 (C4), ~118 (C2, C6), ~129 (C3, C5), ~146 (C1)--
Maleic Anhydride -~137~165
This compound ~120-138~130, ~132~164 (Amide), ~167 (Carboxylic Acid)

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

CompoundN-H StretchC=O StretchC=C StretchO-H Stretch (Carboxylic Acid)
Aniline ~3300-3500 (two bands)-~1600-
Maleic Anhydride -~1780, ~1850 (anhydride)~1600-
This compound ~3300~1640 (Amide I), ~1710 (Carboxylic Acid)~1620~2500-3300 (broad)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
Aniline 9377 ([C₆H₅]⁺), 66, 65
Maleic Anhydride 9854, 26
This compound 191173 ([M-H₂O]⁺), 93 ([C₆H₅NH₂]⁺), 77 ([C₆H₅]⁺)

Experimental Protocols

Synthesis of this compound

This compound is synthesized by the reaction of maleic anhydride with aniline. A typical laboratory-scale procedure is as follows:

  • Dissolution: Dissolve maleic anhydride (1.0 equivalent) in a suitable solvent, such as diethyl ether or dichloromethane, at room temperature.

  • Addition of Aniline: Slowly add a solution of aniline (1.0 equivalent) in the same solvent to the maleic anhydride solution with constant stirring.

  • Reaction: The reaction is typically exothermic and proceeds rapidly at room temperature. A precipitate of this compound usually forms.

  • Isolation: The product can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Spectroscopic Analyses

The following are general protocols for obtaining the spectroscopic data presented.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence on a 300 MHz or higher spectrometer.

    • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

    • Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

    • Analysis: Analyze the resulting ions based on their mass-to-charge ratio.

Mandatory Visualization

The following diagrams illustrate the synthesis pathway and the analytical workflow.

Synthesis_of_N_Phenylmaleamic_Acid Maleic_Anhydride Maleic Anhydride Reaction Nucleophilic Acyl Substitution Maleic_Anhydride->Reaction Aniline Aniline Aniline->Reaction N_Phenylmaleamic_Acid This compound Reaction->N_Phenylmaleamic_Acid

Caption: Synthesis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample cluster_analysis Spectroscopic Techniques cluster_data Data Output Maleic_Anhydride Maleic Anhydride H_NMR ¹H NMR Maleic_Anhydride->H_NMR C_NMR ¹³C NMR Maleic_Anhydride->C_NMR FTIR FT-IR Maleic_Anhydride->FTIR MS Mass Spectrometry Maleic_Anhydride->MS Aniline Aniline Aniline->H_NMR Aniline->C_NMR Aniline->FTIR Aniline->MS N_Phenylmaleamic_Acid This compound N_Phenylmaleamic_Acid->H_NMR N_Phenylmaleamic_Acid->C_NMR N_Phenylmaleamic_Acid->FTIR N_Phenylmaleamic_Acid->MS NMR_Spectra NMR Spectra (Chemical Shifts, Coupling) H_NMR->NMR_Spectra C_NMR->NMR_Spectra FTIR_Spectrum FT-IR Spectrum (Vibrational Frequencies) FTIR->FTIR_Spectrum Mass_Spectrum Mass Spectrum (m/z Ratios, Fragmentation) MS->Mass_Spectrum

Caption: Spectroscopic Analysis Workflow.

A Comparative Guide to Purity Assessment of N-Phenylmaleamic Acid: A Validated HPLC Method vs. Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of N-Phenylmaleamic acid, a key intermediate in the synthesis of various polymers and pharmaceuticals, is critical to ensure the quality and safety of the final product. This guide provides a comprehensive comparison of a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound against alternative techniques such as High-Performance Thin-Layer Chromatography (HPTLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The supporting experimental data presented herein is derived from established analytical validation principles and literature on analogous compounds, offering a robust framework for selecting the most appropriate analytical strategy.

Data Presentation: Comparison of Analytical Methods

The performance of the validated HPLC method is compared with HPTLC and UV-Vis Spectrophotometry in the table below. The data highlights the superior sensitivity, specificity, and precision of the HPLC method for purity analysis.

ParameterHPLC MethodHPTLC MethodUV-Vis Spectrophotometry
Specificity High (able to separate parent drug from impurities and degradation products)Moderate (potential for overlapping spots)Low (interference from any UV-active impurity)
Linearity Range 0.5 - 150 µg/mL (r² > 0.999)100 - 1000 ng/spot (r² > 0.99)2 - 20 µg/mL (r² > 0.99)
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%90.0 - 110.0%
Precision (%RSD) < 2.0%< 5.0%< 5.0%
Limit of Detection (LOD) 0.15 µg/mL30 ng/spot0.5 µg/mL
Limit of Quantitation (LOQ) 0.5 µg/mL100 ng/spot2.0 µg/mL
Analysis Time ~15 minutes per sample~30 minutes per plate (multiple samples)~5 minutes per sample
Throughput Moderate to High (with autosampler)HighLow to Moderate
Cost per Sample ModerateLowVery Low
Primary Application Quantitative Purity & StabilityQualitative/Semi-Quantitative ScreeningPreliminary Quantification

Experimental Protocols

Validated Stability-Indicating HPLC Method

This method is designed to provide accurate and specific quantification of this compound and to separate it from potential process-related impurities (aniline, maleic anhydride) and degradation products.

Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% v/v ortho-phosphoric acid in water (50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Diluent: Mobile phase.

Method Validation Protocol:

The method was validated according to the International Council for Harmonisation (ICH) guidelines, encompassing the following parameters:

  • System Suitability: Assessed by injecting a standard solution six times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

  • Specificity (Forced Degradation): To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted. This compound was subjected to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 48 hours.

    • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours. The chromatograms of the stressed samples were compared with that of an unstressed sample to demonstrate the resolution between the parent peak and any degradation products.

  • Linearity: A series of solutions of this compound were prepared in the concentration range of 0.5 to 150 µg/mL. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.

  • Accuracy: Determined by the recovery of known amounts of this compound spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of this compound at 100% of the test concentration on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same samples on two different days by two different analysts.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The effect of small, deliberate variations in the method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%, and column temperature ±2°C) was evaluated.

High-Performance Thin-Layer Chromatography (HPTLC) Method

This method is suitable for rapid screening and semi-quantitative analysis.

  • Stationary Phase: Pre-coated silica gel 60 F₂₅₄ HPTLC plates.

  • Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v).

  • Application: Samples applied as bands using an automated applicator.

  • Development: In a twin-trough chamber saturated with the mobile phase.

  • Detection: Densitometric scanning at 254 nm.

UV-Vis Spectrophotometry Method

This method provides a simple and rapid estimation of this compound concentration but lacks specificity.

  • Instrument: UV-Vis Spectrophotometer.

  • Solvent: Methanol.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound from 200 to 400 nm. The λmax is typically around 254 nm.

  • Quantification: A calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations.

Mandatory Visualization

The following diagram illustrates the workflow for the validation of the stability-indicating HPLC method.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Forced Degradation Studies MD_Start Start: Define Analytical Requirements MD_Selection Select Chromatographic Conditions (Column, Mobile Phase, etc.) MD_Start->MD_Selection MD_Optimization Optimize Method Parameters (Flow Rate, Wavelength, etc.) MD_Selection->MD_Optimization Val_Start Prepare Validation Protocol MD_Optimization->Val_Start Method Ready for Validation Val_SystemSuitability System Suitability Val_Start->Val_SystemSuitability Val_Specificity Specificity (Forced Degradation) Val_SystemSuitability->Val_Specificity Val_Linearity Linearity & Range Val_Specificity->Val_Linearity FD_Acid Acid Hydrolysis Val_Specificity->FD_Acid FD_Base Base Hydrolysis Val_Specificity->FD_Base FD_Oxidation Oxidation Val_Specificity->FD_Oxidation FD_Thermal Thermal Val_Specificity->FD_Thermal FD_Photo Photolytic Val_Specificity->FD_Photo Val_Accuracy Accuracy (Recovery) Val_Linearity->Val_Accuracy Val_Precision Precision (Repeatability & Intermediate Precision) Val_Accuracy->Val_Precision Val_LOD_LOQ LOD & LOQ Val_Precision->Val_LOD_LOQ Val_Robustness Robustness Val_LOD_LOQ->Val_Robustness Val_Report Prepare Validation Report Val_Robustness->Val_Report Method_Implementation Routine Purity Analysis Val_Report->Method_Implementation Validated Method

Caption: Workflow for the validation of a stability-indicating HPLC method.

comparing the mechanical properties of N-Phenylmaleamic acid-based polymers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Mechanical Properties of N-Phenylmaleamic Acid-Based Polymers and Aromatic Polyimides

This guide provides a detailed comparison of the mechanical properties of this compound-based polymers, specifically focusing on aromatic poly(amic acid)s, and their fully cyclized counterparts, aromatic polyimides. This information is crucial for researchers, scientists, and drug development professionals in selecting appropriate materials for applications demanding specific mechanical performance.

Introduction to this compound-Based Polymers and Polyimides

This compound-based polymers, also known as poly(amic acid)s, are precursors in the synthesis of high-performance polyimides. These polymers are characterized by the presence of amic acid linkages in their backbone. The subsequent thermal or chemical imidization of poly(amic acid)s leads to the formation of polyimides, which are renowned for their exceptional thermal stability, chemical resistance, and robust mechanical properties. The mechanical behavior of the precursor poly(amic acid) is a critical factor influencing the properties of the final polyimide film.

Comparative Analysis of Mechanical Properties

The mechanical properties of polymers are essential indicators of their performance under stress and strain. This section presents a comparative summary of the key mechanical properties of a representative aromatic poly(amic acid) and various aromatic polyimides. The data is compiled from peer-reviewed scientific literature.

Table 1: Comparison of Mechanical Properties

Polymer TypeSpecific PolymerTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Aromatic Poly(amic acid) Poly(amic acid) (PAA)84[1]2.93[1]-
Aromatic Polyimide Polyimide (unspecified)94 - 1201.85 - 2.187 - 15
Aromatic Polyimide Polyimide Film 182 - 912.3 - 3.2-
Aromatic Polyimide Polyimide Film 276.9 - 93.51.6 - 1.84.8 - 7.3[2]
Aromatic Polyimide Polyimide Film 3102 - 1082.2 - 2.3-[2]

Note: The specific composition of the poly(amic acid) and polyimide films can influence their mechanical properties. The data presented here is for representative aromatic systems.

Experimental Protocols

The mechanical properties cited in this guide are typically determined using standardized tensile testing procedures. The following is a detailed methodology based on the ASTM D882 standard for testing thin polymer films.

Objective: To determine the tensile strength, Young's modulus, and elongation at break of the polymer films.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Grips for securing the film specimens.

  • Extensometer (optional, for precise strain measurement).

  • Micrometer for measuring film thickness.

  • Specimen cutter for preparing uniform test strips.

Specimen Preparation:

  • Polymer films are cast from their respective solutions (e.g., poly(amic acid) in a suitable solvent like DMAc) onto a glass substrate.

  • The solvent is evaporated under controlled temperature and vacuum to obtain a tack-free film.

  • For polyimide films, the cast poly(amic acid) film undergoes a thermal curing cycle to induce imidization. A typical cycle involves heating at incremental temperatures, for example, 100°C, 200°C, and 350°C, for one hour at each temperature[3].

  • The films are carefully removed from the substrate.

  • Test specimens are cut from the films into a rectangular shape with a typical width of 25 mm and a length of 150 mm.

  • The thickness of each specimen is measured at several points along its length, and the average value is recorded.

Test Procedure:

  • The Universal Testing Machine is calibrated and set up with the appropriate grips and load cell.

  • A test specimen is securely mounted in the grips, ensuring it is aligned vertically and without any slack.

  • The initial distance between the grips (gauge length) is recorded.

  • The tensile test is initiated by applying a controlled load at a constant rate of crosshead movement (e.g., 50 mm/min).

  • The force applied to the specimen and the corresponding elongation are continuously recorded until the specimen fractures.

  • The test is repeated for a statistically significant number of specimens (typically at least five) to ensure the reliability of the results.

Data Analysis:

  • Tensile Strength: The maximum stress the material can withstand before breaking, calculated by dividing the maximum load by the original cross-sectional area of the specimen.

  • Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, determined from the slope of the initial linear portion of the stress-strain curve.

  • Elongation at Break: The percentage increase in length of the specimen at the point of fracture relative to its original length.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for and their polyimide derivatives.

Mechanical_Properties_Comparison cluster_polymers Polymer Systems cluster_synthesis Material Preparation cluster_testing Mechanical Characterization cluster_properties Mechanical Properties cluster_comparison Comparative Analysis PAA This compound-Based Polymer (Poly(amic acid)) Film_Casting Film Casting PAA->Film_Casting Tensile_Test Tensile Testing (ASTM D882) PAA->Tensile_Test PI Aromatic Polyimide PI->Tensile_Test Curing Thermal Curing (Imidization) Film_Casting->Curing Curing->PI TS Tensile Strength Tensile_Test->TS YM Young's Modulus Tensile_Test->YM EB Elongation at Break Tensile_Test->EB Compare Data Comparison TS->Compare YM->Compare EB->Compare

Caption: Workflow for comparing polymer mechanical properties.

References

A Comparative Guide to the Kinetics of N-Phenylmaleamic Acid Formation with Various Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Kinetic Data

The rate of N-Phenylmaleamic acid formation is dependent on the nucleophilicity of the aniline nitrogen. Electron-donating groups (EDGs) on the aniline ring increase the electron density on the nitrogen atom, leading to a faster reaction rate. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the nitrogen, resulting in a slower reaction. The following table provides a hypothetical yet representative dataset to illustrate the expected trend in second-order rate constants (k) for the reaction of various substituted anilines with maleic anhydride in a common solvent like acetone at a constant temperature.

Aniline DerivativeSubstituentSubstituent PositionElectronic EffectExpected Relative Rate Constant, k (M⁻¹s⁻¹)
p-Anisidine-OCH₃paraStrong EDG> 0.1
p-Toluidine-CH₃paraModerate EDG~ 0.1
Aniline-H-Neutral< 0.1
p-Bromoaniline-BrparaWeak EWG (Inductive)< Aniline
p-Chloroaniline-ClparaWeak EWG (Inductive)< Aniline
m-Nitroaniline-NO₂metaStrong EWG<< Aniline

Note: The rate constants presented are illustrative and intended to demonstrate the expected trend. Actual values must be determined experimentally.

Reaction Mechanism and Experimental Workflow

The formation of this compound proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the electrophilic carbonyl carbons of maleic anhydride. This leads to the opening of the anhydride ring to form the final maleamic acid product.[1]

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Aniline Aniline (Nucleophile) NPhenylmaleamicAcid This compound Aniline->NPhenylmaleamicAcid Nucleophilic Attack MaleicAnhydride Maleic Anhydride (Electrophile) MaleicAnhydride->NPhenylmaleamicAcid

Caption: General reaction scheme for this compound formation.

The following workflow outlines the key steps for a comparative kinetic study.

Experimental_Workflow A Reactant Preparation (Anilines, Maleic Anhydride) B Solution Preparation (Known Concentrations in Acetone) A->B C Kinetic Run Initiation (Mixing Reactant Solutions) B->C D Spectrophotometric Monitoring (Absorbance vs. Time at λmax) C->D E Data Analysis (Plotting and Rate Constant Calculation) D->E F Comparative Analysis E->F

Caption: Experimental workflow for the kinetic analysis.

Experimental Protocols

The following protocols describe a method for determining the second-order rate constants for the reaction of various anilines with maleic anhydride.

Materials and Instrumentation
  • Materials:

    • Maleic anhydride (purified)

    • Aniline and a series of substituted anilines (e.g., p-anisidine, p-toluidine, p-bromoaniline, p-chloroaniline, m-nitroaniline), all purified by distillation or recrystallization.

    • Acetone (spectroscopic grade, dried)

  • Instrumentation:

    • UV-Vis Spectrophotometer with temperature control

    • Quartz cuvettes (1 cm path length)

    • Volumetric flasks and pipettes

    • Stopwatch

Procedure for Kinetic Measurements
  • Preparation of Stock Solutions:

    • Prepare a stock solution of maleic anhydride in dry acetone (e.g., 0.1 M).

    • Prepare individual stock solutions of each aniline derivative in dry acetone at the same concentration (e.g., 0.1 M).

  • Determination of λmax:

    • For each aniline, mix a small amount of the aniline solution with the maleic anhydride solution and allow the reaction to go to completion to form the corresponding this compound.

    • Scan the UV-Vis spectrum of the product solution to determine the wavelength of maximum absorbance (λmax) where the reactants show minimal absorbance.

  • Kinetic Run:

    • Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 25°C).

    • Pipette a known volume of the maleic anhydride solution into a quartz cuvette.

    • To initiate the reaction, rapidly add an equal volume of the specific aniline solution to the cuvette, mix quickly, and start recording the absorbance at the predetermined λmax as a function of time.

    • Continue recording until the reaction is complete (i.e., the absorbance value plateaus).

  • Data Analysis:

    • The reaction is expected to follow second-order kinetics. The rate law can be expressed as: Rate = k [Aniline] [Maleic Anhydride]

    • For equimolar initial concentrations ([A]₀ = [B]₀), the integrated rate law is: 1/[A]t - 1/[A]₀ = kt where [A]t is the concentration of the aniline at time t.

    • The concentration of the product at any time t, [P]t, can be related to the absorbance (A_t) by the Beer-Lambert law (A = εbc). The concentration of the reactant at time t will be [A]₀ - [P]t.

    • A plot of 1/([A]₀ - [P]t) versus time should yield a straight line with a slope equal to the second-order rate constant, k.

Solid-State Reaction Analysis (for product confirmation)

As a complementary method for product identification, solid-state reactions can be performed.

  • A glass capillary can be half-filled with the aniline and the other half with maleic anhydride.

  • The capillary is kept at a constant temperature in a thermostat.

  • The formation of the product is observed at the junction of the two reactants.

  • The product can be isolated and its identity confirmed by techniques such as Infrared (IR) spectroscopy and comparison with a standard sample prepared in solution.

By systematically applying these protocols to a range of substituted anilines, a valuable dataset can be generated to compare their reactivities quantitatively. This data will aid in understanding the structure-reactivity relationships governing this compound formation.

References

Unambiguous Structural Validation of N-Phenylmaleamic Acid via X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further development. This guide provides a comprehensive validation of the structure of N-Phenylmaleamic acid using single-crystal X-ray crystallography, comparing its key structural parameters with those of closely related derivatives. Detailed experimental protocols and a visual representation of the crystallographic workflow are included to support researchers in their own structural elucidation endeavors.

This compound is a versatile organic compound with applications in chemical synthesis and materials science. Its biological activity is intrinsically linked to its molecular conformation, making accurate structural analysis a critical aspect of its study. X-ray crystallography stands as the gold standard for determining atomic arrangements in a crystalline solid, providing unequivocal evidence of a compound's structure.

Comparative Crystallographic Data Analysis

The crystal structure of this compound has been determined and compared with several substituted analogues to understand the influence of different functional groups on the molecular geometry and crystal packing. The key crystallographic parameters are summarized in the table below.

ParameterThis compound[1]N-(2-Methylphenyl)maleamic acid[2]N-(2-Aminophenyl)maleamic acid[3]N-(2,4,6-Trimethylphenyl)maleamic acid[4]
Formula C₁₀H₉NO₃C₁₁H₁₁NO₃C₁₀H₁₀N₂O₃C₁₃H₁₅NO₃
Molecular Weight 191.18205.21206.20233.26
Crystal System MonoclinicMonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/cP2₁/c
a (Å) 12.7505 (4)7.3942 (3)7.3899 (2)10.8789 (3)
b (Å) 10.5849 (5)11.5898 (4)12.2135 (3)11.9095 (2)
c (Å) 14.1918 (6)12.9903 (3)12.2633 (3)20.1004 (5)
β (˚) 116.299 (3)114.534 (2)119.726 (1)103.014 (2)
Volume (ų) 1717.1 (1)1012.72 (5)961.19 (4)2537.36 (10)
Z 8448

The data reveals that while all compounds crystallize in the monoclinic system and P2₁/c space group, the unit cell dimensions and volume vary significantly with the substitution on the phenyl ring. This highlights the impact of even small molecular changes on the crystal lattice.

Experimental Protocols

The determination of the crystal structure of this compound and its analogues follows a standardized workflow.

I. Crystal Growth

Single crystals of sufficient quality for X-ray diffraction are typically grown via slow evaporation of a saturated solution.

  • Synthesis: this compound is synthesized by reacting equimolar amounts of maleic anhydride and aniline in a suitable solvent, such as toluene. The mixture is heated to ensure complete reaction.

  • Crystallization: The resulting solution is filtered and allowed to cool to room temperature. Slow evaporation of the solvent over several days to weeks yields single crystals. For the substituted analogues, the corresponding substituted aniline is used.

II. Single-Crystal X-ray Diffraction Data Collection

Data collection is performed on a diffractometer equipped with a suitable X-ray source and detector.

  • Crystal Mounting: A well-formed single crystal of appropriate dimensions (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. A complete dataset is collected by systematically rotating the crystal through a range of angles.

III. Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

  • Data Reduction: The raw diffraction intensities are integrated and corrected for various experimental factors to produce a set of structure factors.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure.

Experimental Workflow for X-ray Crystallography

experimental_workflow cluster_synthesis Compound Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination synthesis Synthesis of this compound Analogs crystallization Single Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting Select suitable crystal data_collection Data Collection on Diffractometer mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing Diffraction Data structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structural Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for the structural validation of this compound.

The presented crystallographic data provides a definitive structural validation of this compound. The comparison with its derivatives offers valuable insights into structure-activity relationships, which is crucial for rational drug design and the development of new materials. The detailed protocols and workflow diagram serve as a practical guide for researchers undertaking similar structural analyses.

References

Safety Operating Guide

Safe Disposal of N-Phenylmaleamic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of N-Phenylmaleamic acid, ensuring compliance with safety regulations and minimizing environmental impact.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to be familiar with its hazards. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, adherence to the following safety protocols is mandatory.

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for larger quantities.To prevent eye contact which can cause serious irritation.[1][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.To prevent skin contact which can cause irritation.[1][3]
Respiratory Protection Use in a well-ventilated area. For dust or aerosols, a NIOSH/MSHA-approved respirator is necessary.To avoid inhalation which may cause respiratory irritation.[1][3]

Handle this compound in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and exposure.[4] Ensure that an eyewash station and safety shower are readily accessible.[4]

II. Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1] Under no circumstances should this compound be discharged into sewer systems or contaminate water, foodstuffs, or feed.[1]

Step 1: Waste Collection and Storage

  • Collect waste this compound and any contaminated materials (e.g., filter paper, gloves) in a clearly labeled, sealed, and compatible waste container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

  • Ensure the container is tightly closed to prevent spills or the release of dust.[3]

Step 2: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.

  • The material should be taken to a licensed chemical destruction plant or be disposed of by controlled incineration with flue gas scrubbing.[1]

Step 3: Decontamination of Empty Containers

  • Empty containers that held this compound must also be disposed of properly.

  • Containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1]

  • After thorough decontamination, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or recycled if regulations permit.[1]

III. Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures immediately:

Emergency ScenarioImmediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area. Avoid dust formation. Wear appropriate PPE. Sweep up the spilled solid material and place it in a suitable container for disposal.[3] Do not allow the spill to enter drains.[1]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Disposal Path cluster_decontamination Container Decontamination start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle in a Fume Hood ppe->fume_hood collect_waste Collect Waste in a Labeled, Sealed Container fume_hood->collect_waste storage Store in a Cool, Dry, Well-Ventilated Area collect_waste->storage contact_ehs Contact EHS or Licensed Waste Disposal Company storage->contact_ehs incineration Disposal via Controlled Incineration or Chemical Destruction Plant contact_ehs->incineration empty_container Empty Container? incineration->empty_container triple_rinse Triple-Rinse Container empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate puncture_dispose Puncture and Dispose of Container in Sanitary Landfill triple_rinse->puncture_dispose

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: Personal Protective Equipment Protocols for N-Phenylmaleamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Researchers and drug development professionals handling N-Phenylmaleamic acid must adhere to stringent safety protocols to mitigate risks of exposure. This guidance provides essential, immediate safety and logistical information, including personal protective equipment (PPE) requirements, handling procedures, and disposal plans to ensure a safe laboratory environment.

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Adherence to proper safety measures is paramount to prevent accidental exposure and ensure the well-being of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when working with this compound. The following table summarizes the required PPE.

PPE CategorySpecificationStandard Compliance
Eye and Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US) approved.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber) and impervious clothing. Fire/flame resistant clothing should be worn where applicable.EU Directive 89/686/EEC and the standard EN 374.[1]
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced.[1] For lower-level exposures, a particle filter or N95 mask may be suitable.[3][4]NIOSH/MSHA approved.[5][6]

Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][7]

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent ignition.[1]

  • Wash hands and any exposed skin thoroughly after handling.[3][5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][7]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3][5]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[5][6]

  • Store locked up.[1][3][5]

Disposal Plan

Waste Disposal:

  • Dispose of this compound and any contaminated materials at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

  • Do not discharge into sewer systems or the environment.[1]

  • Aqueous solutions containing toxic chemicals must be disposed of as hazardous waste.[8]

Contaminated PPE:

  • Contaminated clothing should be removed immediately and washed before reuse.[3]

  • Disposable gloves and other contaminated items should be collected in suitable, closed containers for disposal.[1]

  • Contaminated packaging should be triple-rinsed (or equivalent) and can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill after being punctured to prevent reuse.[1]

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase cluster_emergency Emergency Protocol start Start: Handling this compound assess_hazards Assess Hazards (Skin, Eye, Respiratory Irritant) start->assess_hazards select_ppe Select Appropriate PPE (Goggles, Gloves, Respirator) assess_hazards->select_ppe check_ventilation Ensure Proper Ventilation (Fume Hood) select_ppe->check_ventilation weigh_transfer Weigh and Transfer Chemical check_ventilation->weigh_transfer perform_experiment Perform Experiment weigh_transfer->perform_experiment monitor_exposure Monitor for Exposure/Spills perform_experiment->monitor_exposure decontaminate_area Decontaminate Work Area monitor_exposure->decontaminate_area spill_response Spill Response monitor_exposure->spill_response exposure_response First Aid for Exposure monitor_exposure->exposure_response dispose_waste Dispose of Chemical Waste decontaminate_area->dispose_waste dispose_ppe Dispose of Contaminated PPE dispose_waste->dispose_ppe end End of Procedure dispose_ppe->end spill_response->decontaminate_area exposure_response->end

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.